molecular formula C9H9BrO B130235 2'-Bromopropiophenone CAS No. 62403-86-5

2'-Bromopropiophenone

Cat. No.: B130235
CAS No.: 62403-86-5
M. Wt: 213.07 g/mol
InChI Key: SFCCOHHWKRVDHH-UHFFFAOYSA-N
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Description

2'-Bromopropiophenone (CAS RN 62403-86-5) is an aromatic ketone with significant utility in scientific research, particularly in analytical chemistry and organic synthesis. A primary application for this compound is its use as a standard in method development and analysis using reverse-phase High-Performance Liquid Chromatography (HPLC) . It can be successfully separated on columns like the Newcrom R1 with a mobile phase of acetonitrile, water, and phosphoric acid, making it a valuable tool for calibrating equipment, developing new analytical methods, and isolating impurities in preparative separation . The method is also scalable and can be adapted for fast UPLC applications or made MS-compatible by replacing phosphoric acid with formic acid . As a building block in synthetic chemistry, its molecular structure, featuring a bromine atom on the phenyl ring and a propiophenone backbone, makes it a versatile intermediate for creating more complex organic molecules . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and adhere to standard laboratory safety protocols while handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCCOHHWKRVDHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211468
Record name 2'-Bromopropiophenone
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Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62403-86-5
Record name 1-(2-Bromophenyl)-1-propanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Bromopropiophenone
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Record name 2'-Bromopropiophenone
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Record name 2'-bromopropiophenone
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Record name 2′-Bromopropiophenone
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2'-Bromopropiophenone from Propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2'-Bromopropiophenone, a key intermediate in various organic syntheses. This document details established experimental protocols, presents quantitative data in a comparative format, and elucidates the underlying reaction mechanism.

Introduction

This compound, also known as α-bromopropiophenone, is an α-haloketone of significant interest in synthetic organic chemistry. Its utility stems from the presence of two reactive sites: the carbonyl group and the bromine-bearing alpha-carbon, making it a versatile precursor for the synthesis of a wide range of organic molecules, including pharmaceuticals and other fine chemicals.[1] The most common route to this compound is the α-bromination of propiophenone. This guide explores various methodologies to achieve this transformation, providing researchers with a comparative analysis of different reaction conditions.

Reaction Mechanism: Acid-Catalyzed α-Bromination

The α-bromination of ketones such as propiophenone in acidic media proceeds through an enol intermediate. The acid catalyst serves to accelerate the tautomerization of the ketone to its enol form, which is the nucleophilic species that reacts with bromine.[2][3]

The mechanism can be summarized in the following steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of propiophenone by an acid catalyst. This increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.[4]

  • Enol Formation: A weak base (e.g., water or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of the enol tautomer.[5]

  • Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This step results in the formation of a new carbon-bromine bond at the α-position and the displacement of a bromide ion.[6]

  • Deprotonation: The intermediate oxonium ion is then deprotonated, typically by the bromide ion or another weak base in the reaction mixture, to regenerate the carbonyl group and yield the final product, this compound, along with hydrogen bromide (HBr) as a byproduct.[2]

Under acidic conditions, the reaction typically stops after a single bromination because the electron-withdrawing bromine atom deactivates the product towards further enolization.[6]

reaction_mechanism cluster_reactants Reactants cluster_product Product propiophenone Propiophenone protonated_ketone Protonated Ketone propiophenone->protonated_ketone + H+ enol Enol Intermediate protonated_ketone->enol - H+ brominated_intermediate Brominated Intermediate enol->brominated_intermediate + Br2 product This compound brominated_intermediate->product - H+

Caption: Acid-catalyzed α-bromination mechanism of propiophenone.

Data Presentation

The following table summarizes various reported methods for the synthesis of this compound, allowing for a direct comparison of reaction conditions and outcomes.

Method Propiophenone (molar eq.) Brominating Agent (molar eq.) Catalyst Solvent Temperature (°C) Time Yield (%) Reference(s)
11Br₂ (1)AlCl₃ (catalytic)Chloroform0 to RTOvernight~98 (crude)[7]
21Br₂ (1.02)NoneDichloromethane2030 minQuantitative
31HBr/H₂O₂ (1)HBrGlacial Acetic Acid15-25-90-97
41Br₂ (1)NoneAqueous Suspension50-60-~Quantitative[8]
51Br₂ (1.1)HBr1,4-Dioxane--99[9]

Experimental Protocols

This section provides detailed methodologies for selected key experiments.

Method 1: Aluminum Chloride Catalyzed Bromination in Chloroform[7]

Materials:

  • Propiophenone (13.4 g, 0.1 mol)

  • Anhydrous Aluminum Chloride (a pinch)

  • Bromine (5.1 mL, 0.1 mol)

  • Anhydrous Chloroform (120 mL)

  • Ice bath

Procedure:

  • To a solution of propiophenone in 100 mL of anhydrous chloroform, add a pinch of freshly ground anhydrous aluminum chloride.

  • With stirring, add a solution of bromine in 20 mL of anhydrous chloroform dropwise. The bromine color should disappear almost instantaneously.

  • After the addition is complete, cool the reaction mixture in an ice bath.

  • Stir the mixture overnight to facilitate the removal of the formed hydrogen bromide gas.

  • Filter off the catalyst.

  • Remove the solvent from the filtrate by rotary evaporation to yield this compound as an oil.

Method 2: Bromination in Dichloromethane

Materials:

  • Propiophenone (72 g, 0.5 mol)

  • Bromine (82 g, 0.51 mol)

  • Dichloromethane (600 mL)

Procedure:

  • Dissolve propiophenone in 500 mL of dichloromethane in a flask equipped with a dropping funnel and a stirrer.

  • Add a solution of bromine in 100 mL of dichloromethane dropwise to the propiophenone solution at room temperature (20 °C).

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes.

  • Remove the solvent by rotary evaporation to obtain this compound. The product is often used in the next step without further purification.

Method 3: In Situ Bromination with HBr and H₂O₂ in Glacial Acetic Acid

Materials:

  • Propiophenone (100 mmol)

  • 40% HBr in Glacial Acetic Acid (100 mmol)

  • 30% Hydrogen Peroxide (100 mmol)

  • Glacial Acetic Acid

  • Ice-salt bath

Procedure:

  • Dissolve propiophenone in a suitable amount of glacial acetic acid.

  • Add the 40% solution of HBr in glacial acetic acid.

  • Cool the mixture to 15-25 °C using an ice-salt bath.

  • With vigorous stirring, add 30% hydrogen peroxide dropwise, maintaining the temperature between 15 and 25 °C.

  • Upon completion of the reaction, the product can be isolated by pouring the reaction mixture into water and extracting with a suitable organic solvent.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

experimental_workflow start Start reactants Combine Propiophenone, Solvent, and Catalyst (if any) start->reactants bromination Add Brominating Agent Dropwise reactants->bromination reaction Stir at Controlled Temperature bromination->reaction workup Aqueous Workup (e.g., wash with water, NaHCO3) reaction->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer (e.g., with MgSO4) extraction->drying solvent_removal Remove Solvent (Rotary Evaporation) drying->solvent_removal purification Purification (e.g., Distillation or Chromatography) solvent_removal->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Analytical Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

  • Appearance: Colorless to pale yellow liquid.[10][11]

  • Molecular Formula: C₉H₉BrO[12]

  • Molecular Weight: 213.07 g/mol [12]

  • Boiling Point: 245-250 °C (lit.)[13]

  • Density: 1.4 g/mL at 25 °C (lit.)[13]

  • ¹H NMR (CDCl₃): Spectral data is available in public databases such as PubChem.[12]

  • ¹³C NMR (CDCl₃): Spectral data is available in public databases such as PubChem and SpectraBase.[12][13]

  • IR (Neat): Characteristic peaks for the carbonyl group (C=O) and C-Br bond are expected. Spectra are available in public databases.[10][12]

Safety Information

This compound is a lachrymator and should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is harmful if swallowed and causes skin and eye irritation.[12] For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

An In-depth Technical Guide to 2'-Bromopropiophenone: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic methodologies related to 2'-Bromopropiophenone (also known as α-Bromopropiophenone). This key organic intermediate is of significant interest in medicinal chemistry and drug development due to its versatile reactivity, serving as a crucial building block for a wide array of pharmaceutical compounds.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid, characterized by its lachrymatory properties.[1] It is soluble in many organic solvents such as chloroform, ethyl acetate, methanol, ethanol, ether, and acetone.[2][3] However, it is insoluble in water.[3] Proper handling in a chemical fume hood with appropriate personal protective equipment is essential.[1]

Identification and General Properties
PropertyValueReference
CAS Number 2114-00-3[4]
Molecular Formula C₉H₉BrO[5]
Molecular Weight 213.07 g/mol [5][6]
IUPAC Name 2-bromo-1-phenylpropan-1-one[4][7]
Synonyms α-Bromopropiophenone, alpha-Bromopropiophenone, 2-Bromo-1-phenyl-1-propanone[5][8][9]
Appearance Clear pale yellow to colorless oil/liquid[2][3]
Purity Typically ≥95%[7][10]
Physical and Spectroscopic Properties
PropertyValueReference
Boiling Point 245-250 °C (lit.) 138-140 °C / 14 mmHg (lit.) 105 °C / 0.1 mmHg (lit.) 247.5 °C at 760 mmHg[2][10]
Density 1.4 g/mL at 25 °C (lit.) 1.41 g/cm³[2][3][10]
Refractive Index (n20/D) 1.571 (lit.) 1.5690-1.5750 @ 20°C[2][7][10]
Flash Point >110 °C (>230 °F)[10][11]
Storage Temperature 2-8°C[1][2][10]
Spectral Data ¹H NMR, ¹³C NMR, IR, and Mass spectra are available.[4]

Synthesis of this compound

The primary synthetic route to this compound involves the α-bromination of propiophenone. This reaction can be carried out using bromine in a suitable solvent, often with a catalytic amount of acid.

Experimental Protocol: Bromination of Propiophenone

Materials:

  • Propiophenone

  • Bromine

  • Dichloromethane or Chloroform

  • Anhydrous aluminum chloride (optional, as catalyst)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve propiophenone (1 equivalent) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.[12][13]

  • Prepare a solution of bromine (1 to 1.02 equivalents) in the same solvent.[13]

  • Optionally, a pinch of anhydrous aluminum chloride can be added to the propiophenone solution as a catalyst.[12]

  • Cool the flask containing the propiophenone solution in an ice bath.

  • Slowly add the bromine solution dropwise to the stirred propiophenone solution. The reaction is often instantaneous, as indicated by the decolorization of the bromine.[12]

  • After the addition is complete, continue stirring the reaction mixture. Some procedures call for overnight stirring to ensure the removal of the formed hydrobromic acid.[12]

  • Upon completion, the solvent is removed under reduced pressure (evaporated down) to yield crude this compound as an oil.[12][13] The product is often used in subsequent steps without further purification.[12]

Safety Note: Bromine is highly corrosive and toxic. This experiment must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles.

Chemical Reactivity and Synthetic Applications

As an α-bromo ketone, this compound is a versatile electrophile that participates in a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[14][15]

Nucleophilic Substitution Reactions

The bromine atom at the α-position is a good leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups at this position.

Nucleophilic_Substitution This compound This compound α-Substituted Propiophenone α-Substituted Propiophenone This compound->α-Substituted Propiophenone + Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-) Bromide ion (Br-) Bromide ion (Br-) α-Substituted Propiophenone->Bromide ion (Br-) - Br-

Caption: General Nucleophilic Substitution Pathway.

Common nucleophiles include amines (to form α-amino ketones), thiols, and cyanides. These reactions are fundamental in building more complex molecular architectures.

Dehydrobromination to form α,β-Unsaturated Ketones

Treatment of this compound with a non-nucleophilic base, such as pyridine, can lead to the elimination of hydrogen bromide, yielding an α,β-unsaturated ketone. This reaction proceeds via an E2 mechanism.

Dehydrobromination This compound This compound α,β-Unsaturated Ketone α,β-Unsaturated Ketone This compound->α,β-Unsaturated Ketone + Base Base Base HBr HBr α,β-Unsaturated Ketone->HBr - HBr

Caption: Dehydrobromination of this compound.

Favorskii Rearrangement

In the presence of a strong, non-nucleophilic base like an alkoxide, α-halo ketones can undergo the Favorskii rearrangement to form carboxylic acid derivatives, often with a skeletal rearrangement.

Favorskii_Rearrangement cluster_0 Reaction Pathway This compound This compound Enolate Enolate This compound->Enolate + Base Cyclopropanone Intermediate Cyclopropanone Intermediate Enolate->Cyclopropanone Intermediate Intramolecular SN2 Carboxylic Acid Derivative Carboxylic Acid Derivative Cyclopropanone Intermediate->Carboxylic Acid Derivative + Nucleophile (e.g., OR-)

Caption: Favorskii Rearrangement Mechanism.

Darzens Condensation

The Darzens condensation involves the reaction of an α-halo ketone with a carbonyl compound in the presence of a base to form an α,β-epoxy ketone (a glycidic ketone). This reaction is a powerful tool for the formation of epoxides.

Darzens_Condensation cluster_1 Darzens Condensation Workflow This compound This compound Enolate Formation Enolate Formation This compound->Enolate Formation + Base Carbonyl Compound (Aldehyde/Ketone) Carbonyl Compound (Aldehyde/Ketone) Nucleophilic Attack Nucleophilic Attack Carbonyl Compound (Aldehyde/Ketone)->Nucleophilic Attack Base Base Enolate Formation->Nucleophilic Attack Intramolecular SN2 Intramolecular SN2 Nucleophilic Attack->Intramolecular SN2 α,β-Epoxy Ketone α,β-Epoxy Ketone Intramolecular SN2->α,β-Epoxy Ketone

References

Physical properties of 2'-Bromopropiophenone (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Physical Properties of 2'-Bromopropiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No: 2114-00-3), with a specific focus on its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research and development, offering curated data, standardized experimental protocols, and logical workflow visualizations to support laboratory work and chemical synthesis.

Physical and Chemical Properties

This compound, also known as α-Bromopropiophenone or 2-bromo-1-phenyl-1-propanone, is an organic compound with the chemical formula C₉H₉BrO.[1] It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other complex molecules.[1][2] The presence of a bromine atom at the alpha position to the carbonyl group makes it a reactive building block for various chemical transformations.

Data Summary

The physical state of this compound at room temperature is reported inconsistently across sources, described as both a colorless to pale yellow liquid and a white to off-white crystalline solid.[1][2] This discrepancy may be attributed to the compound's low melting point, which is near ambient temperature, or variations in sample purity. The quantitative physical properties are summarized below.

PropertyValueConditions
Melting Point 42.0 °C (315.15 K)Atmospheric Pressure
Boiling Point 245-250 °CAtmospheric Pressure (760 mmHg)[3][4][5]
247.5 °CAtmospheric Pressure (760 mmHg)[1][6]
138-140 °C14 mmHg[4]
137 °C20 mmHg
105 °C0.1 mmHg[4]
Density 1.4 g/mLat 25 °C[3][4]
1.417 g/cm³Not Specified[2]
Refractive Index 1.571 (n20/D)at 20 °C[3][4]
1.572Not Specified[5][7]
Molecular Weight 213.07 g/mol

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of this compound are not explicitly published in the cited literature. However, the following sections describe standard and widely accepted laboratory methodologies for accurately measuring the melting and boiling points of a chemical compound such as this.

Melting Point Determination (Thiele Tube Method)

The capillary melting point technique is the most common method for determining the melting point of a solid organic compound.

Apparatus:

  • Thiele tube

  • High-boiling point oil (e.g., mineral oil, silicone oil)

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Bunsen burner or heating mantle

  • Sample of this compound

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into the bottom of a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The Thiele tube is filled with oil to a level above the top sidearm. The capillary tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: The apparatus is gently heated at the sidearm of the Thiele tube. The convection currents of the oil ensure uniform heat distribution.

  • Observation: The temperature is raised at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

  • Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied. A pure substance typically exhibits a sharp melting range of 1-2 °C.

Boiling Point Determination (Distillation Method)

For determining the boiling point at atmospheric pressure, a simple distillation setup is appropriate. For boiling points at reduced pressure (vacuum distillation), the setup is modified with a vacuum source and manometer.

Apparatus:

  • Round-bottom flask

  • Distillation head (Claisen adapter)

  • Condenser (Liebig or other)

  • Thermometer and adapter

  • Receiving flask

  • Heating mantle

  • Boiling chips

  • (For vacuum) Vacuum pump, vacuum trap, and manometer

Procedure:

  • Apparatus Assembly: The this compound sample is placed in the round-bottom flask with a few boiling chips. The distillation apparatus is assembled securely. The thermometer bulb should be positioned just below the level of the sidearm leading to the condenser to accurately measure the temperature of the vapor.

  • Heating: The flask is heated gently using a heating mantle.

  • Equilibrium Establishment: The liquid is brought to a boil. The temperature reading on the thermometer will rise and then stabilize as the vapor condenses on the thermometer bulb and drips into the condenser.

  • Data Recording: The boiling point is the constant temperature observed on the thermometer during the steady distillation of the liquid. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

  • Vacuum Distillation (if required): For measurements at reduced pressure, the system is connected to a vacuum pump. The pressure is lowered to the desired level and stabilized before heating begins. The boiling point and the corresponding pressure are recorded.

Visualized Workflows and Relationships

To provide further context for laboratory professionals, the following diagrams illustrate key logical workflows related to the characterization and synthesis of this compound.

G cluster_0 Workflow for Physical Property Determination sample Obtain Sample (this compound) purity Assess Purity (e.g., GC, NMR) sample->purity mp_exp Melting Point Determination purity->mp_exp bp_exp Boiling Point Determination purity->bp_exp data Record and Report Data (Temperature, Pressure) mp_exp->data bp_exp->data

Caption: A logical workflow for the experimental determination of physical properties.

G cluster_1 Conceptual Synthesis Pathway start Propiophenone (Phenyl Ethyl Ketone) reaction α-Bromination Reaction start->reaction reagent Brominating Agent (e.g., Br₂ in Acetic Acid) reagent->reaction product This compound reaction->product

Caption: A simplified diagram illustrating the synthesis of this compound.

References

A Comprehensive Technical Guide to 2'-Bromopropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 2'-Bromopropiophenone, a key intermediate in organic synthesis. This document details its chemical identity, physicochemical properties, synthesis protocols, and applications, with a focus on its relevance to the pharmaceutical and chemical industries.

Chemical Identity and Molecular Structure

This compound, also known as α-Bromopropiophenone, is an organic compound classified as an aromatic ketone.[1][2] Its chemical structure consists of a propiophenone group where a bromine atom is substituted at the alpha position of the ethyl group.

Molecular Formula: C₉H₉BrO[3][4][5][6]

CAS Number: 2114-00-3[1][3][4][5][6]

IUPAC Name: 2-bromo-1-phenylpropan-1-one[1][4]

Synonyms: α-Bromopropiophenone, 2-Bromo-1-phenyl-1-propanone, alpha-Methylphenacyl bromide.[1][2][6]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueReference
Molecular Weight 213.07 g/mol [1][2][5][6]
Appearance Colorless to pale yellow liquid[3][4][6]
Density 1.41 g/cm³[3]
Boiling Point 247.5 °C at 760 mmHg[3][7]
Flash Point 62.9 °C[3]
Refractive Index 1.556[3]
Water Solubility Insoluble[3]
Assay (GC) ≥95.0%[4]

Spectroscopic data is crucial for the identification and purity assessment of this compound. While full spectra are available in specialized databases, general information is provided below.[8][9][10][11]

Spectroscopic DataConformance
FTIR Conforms to structure
GC-MS Data available
NMR Data available

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is most commonly achieved through the bromination of propiophenone. Two detailed experimental protocols are provided below.

Synthesis via Bromination in Dichloromethane

This method involves the direct bromination of propiophenone in a dichloromethane solvent.

Methodology:

  • A solution of 72 g (0.5 mol) of propiophenone in 500 ml of dichloromethane is prepared.

  • To this solution, a solution of 82 g (0.51 mol) of bromine in 100 ml of dichloromethane is added dropwise at 20°C.[12]

  • After the addition is complete, the reaction mixture is stirred for 30 minutes.[12]

  • The solvent is then evaporated to yield this compound quantitatively. The product can be used directly for further reactions.[12]

Synthesis with Aluminum Chloride Catalyst in Chloroform

This protocol utilizes a catalyst for the bromination reaction.

Methodology:

  • To a solution of 13.4 g (0.1 mol) of propiophenone in 100 ml of anhydrous chloroform, a pinch of ground aluminum chloride is added.[13]

  • A solution of 5 ml (0.1 mol) of bromine in 20 ml of chloroform is then added dropwise with stirring. The reaction mixture should decolorize instantaneously.[13]

  • The mixture is cooled in an ice bath and stirred overnight to facilitate the removal of the hydrobromic acid formed.[13]

  • The catalyst is removed by filtration, and the solvent is evaporated from the filtrate to yield an oily product.[13]

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis, primarily used in the pharmaceutical, agrochemical, and dye industries.[3][14]

Its main application lies in its role as a precursor for the synthesis of various pharmaceutical compounds.[14] It is a key building block for producing analgesics, sedatives, and anticonvulsant drugs.[14] Notably, it is used in the synthesis of 2-phenylmorpholinols and N-phenacylammonium salts.

Furthermore, this compound and its derivatives are utilized in the synthesis of other compounds, such as 4-methyl methcathinone HCl (mephedrone), which is of interest in the development of analytical standards for forensic and research purposes.[15]

Visualizing the Synthesis Workflow

The following diagrams illustrate the synthesis of this compound and its subsequent use in the synthesis of 4-Methylmethcathinone (4-MMC), showcasing its role as a key intermediate.

Synthesis_of_2_Bromopropiophenone Propiophenone Propiophenone Reaction Bromination Propiophenone->Reaction Bromine Bromine (Br₂) Bromine->Reaction Solvent Dichloromethane or Chloroform Solvent->Reaction Product This compound Reaction->Product Yields

Caption: Synthesis of this compound from Propiophenone.

Use_in_4MMC_Synthesis Start This compound Reaction Amination Start->Reaction Reagent Methylamine Reagent->Reaction Intermediate 4-Methylmethcathinone (Freebase) Reaction->Intermediate Final_Reaction Salt Formation Intermediate->Final_Reaction HCl HCl HCl->Final_Reaction Final_Product 4-MMC HCl Final_Reaction->Final_Product

Caption: Role as an intermediate in 4-MMC synthesis.

Safety and Handling

This compound is considered harmful and an irritant.[3] It is harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin.[3] Appropriate personal protective equipment (PPE), including gloves and eye/face protection, should be worn when handling this chemical.[3] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3] It is classified as a dangerous good for transport.[5]

References

An In-depth Technical Guide to the Solubility of 2'-Bromopropiophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2'-Bromopropiophenone, a key intermediate in various synthetic processes. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on summarizing the available qualitative data, providing inferred solubility based on the structurally similar compound propiophenone, and presenting detailed experimental protocols to enable researchers to determine precise solubility values for their specific applications.

Introduction to this compound

This compound (α-Bromopropiophenone) is an α-bromoketone that serves as a valuable precursor in the synthesis of a variety of organic compounds, including pharmaceuticals.[1] Its chemical structure, featuring a phenyl ring, a ketone group, and a bromine atom on the α-carbon, imparts a moderate polarity that governs its solubility in different solvent systems. Understanding its solubility is crucial for reaction optimization, purification, and formulation development.

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in scientific literature. However, based on available chemical data sheets and the principle of "like dissolves like," a qualitative and inferred solubility profile can be established.

Qualitative Solubility Data

Existing data indicates that this compound exhibits good solubility in many common organic solvents and is insoluble in water.[2][3] The presence of the polar ketone group allows for interaction with polar solvents, while the phenyl ring and the overall molecule size contribute to its affinity for non-polar and moderately polar organic solvents.

Table 1: Qualitative Solubility of this compound

SolventQualitative SolubilityReference
WaterInsoluble[2][3]
EthanolSoluble[2]
Diethyl EtherSoluble[2]
AcetoneSoluble[2]
ChloroformSlightly Soluble
Ethyl AcetateSlightly Soluble
MethanolSoluble
Inferred Solubility Based on Propiophenone

Propiophenone, lacking the α-bromo substitution, is a close structural analog of this compound. Its solubility characteristics can provide valuable insights into the expected behavior of its brominated counterpart. Propiophenone is reported to be insoluble in water but miscible with or soluble in a range of organic solvents.[4][5][6] The introduction of a bromine atom in this compound is expected to increase the molecule's polarity and molecular weight, which may slightly alter its solubility profile compared to propiophenone.

Table 2: Solubility of Propiophenone (for Reference)

SolventSolubilityReference
WaterInsoluble[4][5][6]
MethanolMiscible[5]
EthanolMiscible[5]
Diethyl EtherMiscible[5]
BenzeneMiscible[5]
TolueneMiscible[5]

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, a well-defined experimental protocol is essential. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7][8][9] This can be coupled with a suitable analytical method for accurate quantification.

Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the steps to determine the solubility of this compound in a chosen organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (solid or oil)

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Glass vials with screw caps or sealed flasks

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, Gas Chromatograph, or NMR Spectrometer)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solute is necessary to ensure the solution reaches saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[10]

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow any undissolved solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical for accurate measurement.

Quantitative Analysis

The concentration of this compound in the filtered saturated solution can be determined using various analytical techniques.

3.2.1. UV-Vis Spectrophotometry

Aromatic ketones like this compound exhibit strong UV absorbance, making UV-Vis spectrophotometry a suitable quantification method.[11][12]

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning a dilute solution.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply this by the dilution factor to obtain the solubility of this compound.

3.2.2. Gas Chromatography (GC)

GC is another powerful technique for quantifying volatile and semi-volatile organic compounds.

  • Method Development: Develop a GC method with a suitable column and temperature program to achieve good separation and peak shape for 2'-Bromopropiopiophenone. A flame ionization detector (FID) is commonly used.

  • Calibration: Prepare a set of standard solutions of known concentrations and inject them into the GC to create a calibration curve based on peak area.

  • Sample Analysis: Inject a known volume of the filtered saturated solution (or a dilution thereof) into the GC.

  • Calculation: Determine the concentration from the peak area using the calibration curve.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) can be a rapid and accurate method for solubility determination without the need for extensive calibration curves if an internal standard is used.[13][14][15]

  • Sample Preparation: Add a known amount of a suitable internal standard (a compound with a distinct NMR signal that does not overlap with the analyte's signals) to a precise volume of the filtered saturated solution.

  • Data Acquisition: Acquire a proton NMR (¹H NMR) spectrum of the sample.

  • Calculation: The concentration of this compound can be calculated by comparing the integral of a characteristic peak of the analyte to the integral of a known peak of the internal standard.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis start Start: Select Solvent and Temperature add_excess Add Excess this compound to Solvent start->add_excess seal_vial Seal Vial add_excess->seal_vial agitate Agitate at Constant Temperature (24-48 hours) seal_vial->agitate sediment Allow Sedimentation agitate->sediment filter_sample Filter Supernatant sediment->filter_sample quantify Quantitative Analysis (UV-Vis, GC, or NMR) filter_sample->quantify calculate Calculate Solubility quantify->calculate end End: Quantitative Solubility Value calculate->end

Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in various organic solvents is sparse, its qualitative behavior indicates good solubility in common organic solvents and insolubility in water. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide robust methods for their determination. This document serves as a valuable resource for researchers, enabling informed solvent selection and facilitating the effective use of this compound in synthesis, purification, and formulation.

References

Spectroscopic Profile of 2-Bromopropiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromopropiophenone (CAS No. 2114-00-3), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectral analysis, experimental protocols, and a structured presentation of data to facilitate its use in research and quality control.

Note on Isomer Nomenclature: It is important to clarify that the data presented herein pertains to 2-Bromopropiophenone , where the bromine atom is substituted on the alpha-carbon of the propiophenone backbone. This compound is sometimes colloquially referred to as α-bromopropiophenone. The isomeric compound, 2'-Bromopropiophenone (CAS No. 62403-86-5), features the bromine atom on the ortho (2') position of the phenyl ring and exhibits a different spectroscopic profile. This guide focuses exclusively on the former, more commonly utilized isomer.

Chemical Structure and Properties

2-Bromopropiophenone is a halogenated ketone with the following chemical structure:

IUPAC Name: 2-bromo-1-phenylpropan-1-one[1] Molecular Formula: C₉H₉BrO[1] Molecular Weight: 213.07 g/mol [1] CAS Number: 2114-00-3[1]

Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Bromopropiophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for 2-Bromopropiophenone are presented below.

Table 1: ¹H NMR Spectroscopic Data for 2-Bromopropiophenone

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.9 - 8.1Multiplet2HAromatic (ortho-protons)
~7.4 - 7.6Multiplet3HAromatic (meta- and para-protons)
5.31Quartet1HCH-Br
1.89Doublet3HCH₃

Table 2: ¹³C NMR Spectroscopic Data for 2-Bromopropiophenone

Chemical Shift (δ) ppmAssignment
193.8C=O (Ketone)
134.4Aromatic (ipso-Carbon)
133.8Aromatic (para-Carbon)
128.9Aromatic (ortho-Carbons)
128.8Aromatic (meta-Carbons)
43.1CH-Br
21.5CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for 2-Bromopropiophenone are summarized in the following table.

Table 3: Infrared (IR) Spectroscopic Data for 2-Bromopropiophenone

Wavenumber (cm⁻¹)IntensityAssignment
~3060WeakAromatic C-H stretch
~2980, ~2930WeakAliphatic C-H stretch
~1685StrongC=O stretch (Aryl ketone)
~1595, ~1450MediumC=C stretch (Aromatic ring)
~1220StrongC-C(=O)-C stretch and bending
~690, ~750StrongC-H out-of-plane bending (Monosubstituted benzene)
~650MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass-to-charge ratios (m/z) observed in the mass spectrum of 2-Bromopropiophenone are listed below.

Table 4: Mass Spectrometry Data for 2-Bromopropiophenone

m/zRelative IntensityAssignment
212/214Moderate[M]⁺, Molecular ion peak (presence of Br isotopes)
183/185Low[M - C₂H₅]⁺
134Low[M - Br]⁺
105High[C₆H₅CO]⁺ (Benzoyl cation)
77High[C₆H₅]⁺ (Phenyl cation)
51Medium[C₄H₃]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy
  • Sample Preparation: A sample of 2-Bromopropiophenone (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra are typically acquired on a 300 or 400 MHz NMR spectrometer. For the referenced data, a Varian A-60 for ¹H NMR and a Varian CFT-20 for ¹³C NMR were mentioned.[1][2]

  • Acquisition Parameters (¹H NMR):

    • Pulse sequence: Standard single-pulse sequence.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • Acquisition Parameters (¹³C NMR):

    • Pulse sequence: Proton-decoupled single-pulse sequence.

    • Number of scans: 1024-4096.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS at 0.00 ppm.

FT-IR Spectroscopy
  • Sample Preparation: A drop of neat 2-Bromopropiophenone is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared and a drop evaporated on a salt plate.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Acquisition Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: A background spectrum of the empty sample holder (or solvent) is recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of 2-Bromopropiophenone is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

    • Injector temperature: 250 °C.

    • Oven temperature program: Start at a suitable initial temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

    • Carrier gas: Helium.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: Scan from m/z 40 to 300.

  • Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to 2-Bromopropiophenone. The mass spectrum of this peak is then extracted and analyzed for its fragmentation pattern.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-Bromopropiophenone.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR & GC-MS Neat Liquid/Film Neat Liquid or Thin Film Prep Sample->Neat Liquid/Film IR Dilution Dilution for GC-MS Dissolution->Dilution NMR_Analysis NMR Spectroscopy (1H & 13C) Dissolution->NMR_Analysis MS_Analysis GC-MS Analysis Dilution->MS_Analysis IR_Analysis FT-IR Spectroscopy Neat Liquid/Film->IR_Analysis NMR_Data Chemical Shifts, Coupling Constants, Structure Elucidation NMR_Analysis->NMR_Data IR_Data Functional Group Identification IR_Analysis->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS_Analysis->MS_Data Final_Report Comprehensive Spectroscopic Report NMR_Data->Final_Report IR_Data->Final_Report MS_Data->Final_Report

Caption: Workflow for the Spectroscopic Analysis of 2-Bromopropiophenone.

References

2'-Bromopropiophenone mechanism of synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of 2'-Bromopropiophenone

This guide provides a detailed overview of the primary synthesis mechanisms for this compound, tailored for researchers, scientists, and professionals in drug development. It encompasses experimental protocols, quantitative data analysis, and visual representations of the reaction pathways and workflows.

Introduction

This compound, also known as α-bromopropiophenone, is an α-bromoketone that serves as a valuable intermediate in various organic syntheses.[1] Its applications include the synthesis of pharmaceutical compounds such as 2-phenylmorpholinols and N-phenacylammonium salts.[1] The primary and most direct route to this compound is the α-bromination of propiophenone. This reaction involves the selective substitution of the hydrogen atom on the carbon alpha to the carbonyl group with a bromine atom.

Core Synthesis Mechanism: α-Bromination of Propiophenone

The synthesis of this compound is most commonly achieved through the electrophilic α-bromination of propiophenone. This reaction can be catalyzed by acids or Lewis acids and proceeds through an enol or enolate intermediate.

Acid-Catalyzed Bromination

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates tautomerization to the enol form. The electron-rich double bond of the enol then attacks a molecule of bromine (Br₂), leading to the formation of the α-brominated ketone and hydrogen bromide (HBr) as a byproduct.[2]

The general mechanism for the acid-catalyzed α-bromination of a ketone is illustrated below.

Acid_Catalyzed_Bromination cluster_0 Step 1: Keto-Enol Tautomerism (Acid-Catalyzed) cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Propiophenone Propiophenone Protonated_Ketone Protonated Ketone Propiophenone->Protonated_Ketone + H⁺ Enol Enol Intermediate Protonated_Ketone->Enol - H⁺ Bromine Br₂ Brominated_Intermediate Brominated Intermediate Enol->Brominated_Intermediate + Br₂ Product This compound Brominated_Intermediate->Product - H⁺ Byproduct HBr Brominated_Intermediate->Byproduct

Caption: Acid-catalyzed α-bromination mechanism of propiophenone.

Experimental Protocols and Data

Several experimental protocols for the synthesis of this compound via α-bromination of propiophenone have been reported. The choice of solvent and catalyst can influence the reaction conditions and outcomes.

Data Summary
MethodReactantsSolventCatalyst/ConditionsYieldReference
Method 1Propiophenone, BromineChloroformAluminum chloride, Ice bathNot specified, oil obtained[3]
Method 2Propiophenone, BromineDichloromethane20°CQuantitative[4]
Method 3Propiophenone, BromineSaturated Sodium Sulfate Solution60°CAlmost quantitative[5]
Detailed Experimental Protocols

Method 1: Bromination in Chloroform with Aluminum Chloride [3]

This protocol utilizes a Lewis acid catalyst to promote the bromination.

  • Materials: Propiophenone (13.4 g, 0.1 mol), anhydrous chloroform (120 ml total), bromine (5 ml, 0.1 mol), aluminum chloride (a pinch).

  • Procedure:

    • A pinch of pre-ground aluminum chloride is added to a solution of propiophenone in 100 ml of anhydrous chloroform.

    • A solution of bromine in 20 ml of chloroform is added dropwise with stirring.

    • The mixture is cooled in an ice bath and stirred overnight to facilitate the removal of the formed hydrobromic acid.

    • The catalyst is removed by filtration.

    • The solvent is evaporated from the filtrate to yield an oily product.

Method 2: Bromination in Dichloromethane [4]

This method proceeds at room temperature without an explicit catalyst.

  • Materials: Propiophenone (72 g, 0.5 mol), dichloromethane (600 ml total), bromine (82 g, 0.51 mol).

  • Procedure:

    • A solution of bromine in 100 ml of dichloromethane is added dropwise to a solution of propiophenone in 500 ml of dichloromethane at 20°C.

    • After 30 minutes, the solvent is evaporated to yield the product.

Method 3: Bromination in Aqueous Suspension [5]

This procedure avoids the use of organic solvents for the reaction itself.

  • Materials: Propiophenone (34 parts), saturated sodium sulfate solution (34 parts), bromine (39 parts total).

  • Procedure:

    • Propiophenone is suspended in a saturated sodium sulfate solution.

    • A small amount of bromine is added at approximately 60°C.

    • Once the initial bromine has reacted (indicated by discoloration), the remaining bromine is added.

    • The resulting this compound is separated, washed with water and a soda solution, and then dried over calcium chloride.

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound based on the described protocols.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve/Suspend Propiophenone in Solvent B Add Catalyst (if applicable) A->B C Dropwise Addition of Bromine Solution B->C D Stir under Controlled Temperature C->D E Quench Reaction (e.g., with water/soda solution) D->E F Phase Separation (if applicable) E->F G Wash Organic Layer F->G H Dry Organic Layer (e.g., over CaCl₂) G->H I Solvent Evaporation H->I J Distillation (optional) I->J K Characterization (e.g., NMR, GC-MS) J->K

Caption: General experimental workflow for this compound synthesis.

Alternative Synthesis Route: Friedel-Crafts Acylation

While α-bromination of propiophenone is the most direct method, related compounds like para-bromopropiophenone can be synthesized via a Friedel-Crafts acylation.[6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst.[7][8] For instance, p-bromopropiophenone can be synthesized from bromobenzene and propionyl chloride in the presence of anhydrous aluminum trichloride.[6] However, this method can lead to isomeric mixtures, complicating the purification process.[6]

The general mechanism for Friedel-Crafts acylation is depicted below.

Friedel_Crafts_Acylation cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Deprotonation Acyl_Chloride Propionyl Chloride Acylium_Ion Acylium Ion Intermediate Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Arene Bromobenzene Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex + Bromobenzene Product p-Bromopropiophenone Sigma_Complex->Product - H⁺ Byproduct HCl + AlCl₃

Caption: General mechanism of Friedel-Crafts acylation.

Conclusion

The α-bromination of propiophenone remains the most efficient and direct method for the synthesis of this compound. The choice of solvent and reaction conditions can be adapted to suit laboratory scale and safety considerations. While the Friedel-Crafts acylation presents an alternative for synthesizing brominated propiophenone isomers, it is less direct for obtaining the 2'-bromo derivative and may present challenges in product separation. The provided protocols and mechanistic insights offer a solid foundation for researchers and professionals in the field to perform and optimize the synthesis of this important chemical intermediate.

References

Stability and Storage of 2'-Bromopropiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2'-Bromopropiophenone (CAS 2114-00-3). As a key starting material and intermediate in the synthesis of various pharmaceutical compounds, understanding its stability profile is critical for ensuring the quality, purity, and integrity of research and development activities. This document outlines the known chemical properties, potential degradation pathways, and best practices for storage and handling. It also provides a foundational experimental protocol for conducting forced degradation studies to further elucidate its stability characteristics, including a suitable stability-indicating analytical method.

Chemical and Physical Properties

This compound, also known as α-bromopropiophenone, is an organic compound with the chemical formula C₉H₉BrO. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValue
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
CAS Number 2114-00-3
Appearance Colorless to pale yellow or green liquid/oil
Boiling Point 245-250 °C (lit.)
Density 1.4 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.571 (lit.)
Solubility Insoluble in water; Soluble in chloroform, ethyl acetate, methanol

Stability and Recommended Storage

Based on available safety data sheets and supplier information, this compound is considered stable under normal temperatures and pressures. However, it is susceptible to degradation under certain conditions.

General Stability

The compound is generally stable when stored correctly. However, its reactivity as an α-bromo ketone makes it prone to degradation in the presence of certain reagents and environmental factors.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended:

  • Temperature: Refrigerate at 2-8°C (approximately 4°C).[1]

  • Atmosphere: Store under an inert gas atmosphere (e.g., nitrogen or argon) to minimize oxidation and reaction with atmospheric moisture.

  • Light: Protect from light. Some sources indicate light sensitivity.

  • Moisture: Protect from moisture. The compound is moisture-sensitive.

  • Container: Store in a tightly sealed, appropriate container in a dry and well-ventilated place.

A recommended workflow for the handling and storage of this compound is illustrated in the diagram below.

G Figure 1: Recommended Handling and Storage Workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_post_handling Post-Handling Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Store Store in Refrigerator (2-8°C) Inspect->Store Inert Store Under Inert Gas Store->Inert Light Protect from Light Store->Light Moisture Protect from Moisture Store->Moisture FumeHood Handle in Fume Hood Store->FumeHood PPE Wear Appropriate PPE FumeHood->PPE Dispense Dispense for Use PPE->Dispense Reseal Tightly Reseal Container Dispense->Reseal Return Return to Storage Reseal->Return Return->Store

Figure 1: Recommended Handling and Storage Workflow
Incompatibilities

This compound is incompatible with the following, and contact should be avoided:

  • Strong oxidizing agents: Can lead to vigorous reactions and decomposition.

  • Strong bases: Can promote elimination and other degradation reactions.

Potential Degradation Pathways

Hydrolysis

The carbon-bromine bond in α-bromo ketones is susceptible to hydrolysis, which can be accelerated under acidic or basic conditions. This would lead to the formation of 2-hydroxypropiophenone.

Base-Catalyzed Degradation

In the presence of a base, α-bromo ketones can undergo elimination of HBr to form an α,β-unsaturated ketone. Stronger bases can also lead to more complex reactions, such as the Favorskii rearrangement.

Photodegradation

Organobromine compounds can be susceptible to photodegradation. Exposure to UV light can cause homolytic cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent degradation products.

The potential degradation pathways are summarized in the following diagram:

G Figure 2: Potential Degradation Pathways cluster_pathways Degradation Pathways start This compound hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) start->hydrolysis base_elim Base-Catalyzed Elimination (Base) start->base_elim photolysis Photodegradation (UV Light) start->photolysis prod1 2-Hydroxypropiophenone hydrolysis->prod1 prod2 Phenyl propenone base_elim->prod2 prod3 Radical Intermediates & Subsequent Products photolysis->prod3

Figure 2: Potential Degradation Pathways

Experimental Protocols: Forced Degradation Studies

To definitively determine the stability of this compound and identify its degradation products, a forced degradation (stress testing) study is recommended. The goal is to induce degradation to a level of 5-20%, which is sufficient for the identification of degradation products and the development of a stability-indicating analytical method.

The following is a general protocol that can be adapted for this compound.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

Stress Conditions
  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 8 hours. Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to a dry heat of 70°C for 48 hours. Dissolve the stressed sample in the solvent to the stock solution concentration for analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).

A workflow for a typical forced degradation study is presented below:

G Figure 3: Forced Degradation Study Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation PrepStock Prepare Stock Solution (1 mg/mL in ACN) Acid Acid Hydrolysis (0.1N HCl, 60°C) PrepStock->Acid Base Base Hydrolysis (0.1N NaOH, RT) PrepStock->Base Oxidation Oxidation (3% H₂O₂, RT) PrepStock->Oxidation Thermal Thermal (70°C, solid) PrepStock->Thermal Photo Photolytic (UV/Vis Light) PrepStock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC MassSpec LC-MS for Identification HPLC->MassSpec Purity Assess Purity MassSpec->Purity Degradants Identify Degradants MassSpec->Degradants Pathway Elucidate Degradation Pathway MassSpec->Pathway

Figure 3: Forced Degradation Study Workflow
Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for this purpose.

Recommended HPLC Method:

A published method for the analysis of this compound can be adapted as a starting point for a stability-indicating method.[1]

  • Column: Newcrom R1 or a similar C18 column.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).

  • Detection: UV detection at an appropriate wavelength (to be determined by UV scan, likely around 245 nm).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Presentation

The results of stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables are templates for presenting such data.

Table 2: Summary of Forced Degradation Results (Illustrative Example)

Stress ConditionDuration% Assay of this compound% DegradationNumber of Degradants
0.1 N HCl24 h at 60°CDataDataData
0.1 N NaOH8 h at RTDataDataData
3% H₂O₂24 h at RTDataDataData
Thermal48 h at 70°CDataDataData
PhotolyticICH Q1BDataDataData

Table 3: Long-Term Stability Data (Illustrative Example for a Specific Batch)

Storage ConditionTime PointAppearanceAssay (%)Impurity Profile (Known/Unknown)
2-8°CInitialClear, pale yellow liquid99.8Data
3 MonthsDataDataData
6 MonthsDataDataData
12 MonthsDataDataData
25°C/60% RHInitialClear, pale yellow liquid99.8Data
3 MonthsDataDataData
6 MonthsDataDataData

Note: The data in Tables 2 and 3 are illustrative and should be replaced with actual experimental results.

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration (2-8°C), protection from light and moisture, and under an inert atmosphere. Its reactivity as an α-bromo ketone makes it susceptible to degradation via hydrolysis, base-catalyzed elimination, and photolysis. For critical applications in pharmaceutical development, it is imperative to conduct thorough forced degradation studies to understand its stability profile and develop a validated stability-indicating analytical method. The protocols and information provided in this guide serve as a robust starting point for ensuring the quality and reliability of this compound in a research and development setting.

References

An In-depth Technical Guide to 2'-Bromopropiophenone (α-Bromopropiophenone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-Bromopropiophenone, a key chemical intermediate in organic synthesis. The document details its chemical identity, physical and chemical properties, synthesis protocols, and its significant role as a precursor in the preparation of various compounds.

Chemical Identity and Nomenclature

This compound, also widely known by its common name α-Bromopropiophenone, is an organic compound classified as an α-bromo ketone. Its systematic IUPAC name is 2-bromo-1-phenylpropan-1-one . The compound is identified by the CAS Registry Number 2114-00-3 .

A variety of synonyms and alternate names are used in literature and commercial listings for this chemical. These are crucial for researchers to identify the compound across different databases and suppliers.

Table 1: Alternate Names and Synonyms for this compound

Name TypeName
IUPAC Name2-bromo-1-phenylpropan-1-one
Common Nameα-Bromopropiophenone
Synonym1-Benzoyl-1-bromoethane
Synonym1-Bromoethyl phenyl ketone
Synonym2-Bromo-1-phenyl-1-propanone
Synonymα-Methylphenacyl bromide
SynonymPropiophenone, 2-bromo-
Beilstein Registry Number508550
EINECS Number218-307-5

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings. The compound is a colorless to pale yellow liquid under standard conditions.[1]

Table 2: Quantitative Physicochemical Data for this compound

PropertyValueSource(s)
Molecular FormulaC₉H₉BrO
Molecular Weight213.07 g/mol
Boiling Point245-250 °C at 760 mmHg
Density1.400 g/mL at 25 °C[2]
Refractive Index (n20/D)1.571[2]
Flash Point>110 °C (>230 °F)[2]
SolubilitySoluble in chloroform and ethyl acetate.[1][1]

Experimental Protocols

The primary synthetic route to this compound involves the α-bromination of propiophenone. Several methods have been reported, with variations in solvents and catalysts. Below are detailed protocols for its preparation.

Bromination of Propiophenone in Dichloromethane

This protocol describes a straightforward and high-yielding synthesis of this compound.

Methodology:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 72 g (0.5 mol) of propiophenone in 500 ml of dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Addition of Bromine: Prepare a solution of 82 g (0.51 mol) of bromine in 100 ml of dichloromethane and add it to the dropping funnel.

  • Reaction Execution: Add the bromine solution dropwise to the stirred propiophenone solution at a temperature of 20°C.

  • Reaction Completion and Work-up: After the addition is complete, continue stirring for 30 minutes. The reaction mixture is then concentrated under reduced pressure to yield this compound. The product is often used in subsequent steps without further purification.[3]

Catalytic Bromination in Chloroform

This method utilizes a catalytic amount of aluminum chloride to facilitate the bromination.

Methodology:

  • Catalyst Addition: To a solution of 13.4 g (0.1 mol) of propiophenone in 100 ml of anhydrous chloroform, add a small amount of powdered aluminum chloride.

  • Bromine Addition: A solution of 5 ml (0.1 mol) of bromine in 20 ml of chloroform is added dropwise with stirring. The disappearance of the bromine color is typically instantaneous.

  • Reaction Quenching and Work-up: The reaction mixture is cooled in an ice bath and stirred overnight to allow the evolved hydrogen bromide gas to escape.

  • Isolation: The catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to afford the crude product as an oil.[4]

Purification by Distillation

For applications requiring high purity, the crude this compound can be purified by vacuum distillation.

Methodology:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus.

  • Distillation: The crude product is heated under reduced pressure. The fraction boiling at 132-133 °C at 12 mmHg is collected.

Role in Organic Synthesis

This compound is a valuable intermediate primarily used in the synthesis of pharmaceuticals and other organic compounds. Its reactivity at the α-carbon allows for nucleophilic substitution reactions, making it a key building block.

Precursor to Cathinone and its Derivatives

A significant application of this compound is in the synthesis of cathinone and substituted cathinones, a class of compounds with stimulant properties. The synthesis involves the reaction of this compound with an appropriate amine.

The general reaction pathway involves the nucleophilic substitution of the bromine atom by the amine, followed by work-up to yield the corresponding β-keto-phenethylamine.

G propiophenone Propiophenone alpha_bromo This compound propiophenone->alpha_bromo α-Bromination bromine Bromine (Br2) bromine->alpha_bromo cathinone Cathinone Derivative alpha_bromo->cathinone Nucleophilic Substitution amine Amine (e.g., Methylamine) amine->cathinone

Caption: Synthesis of Cathinone Derivatives from Propiophenone.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the synthesis and a general experimental workflow for the preparation and purification of this compound.

Logical Workflow for Synthesis

This diagram outlines the conceptual steps from starting materials to the final product.

G start Start: Propiophenone step1 Dissolve in Solvent (e.g., Dichloromethane) start->step1 step2 Add Bromine Solution (Dropwise at 20°C) step1->step2 step3 Stir for 30 minutes step2->step3 step4 Evaporate Solvent step3->step4 end End: Crude this compound step4->end

Caption: Logical Steps in the Synthesis of this compound.

Experimental Workflow Diagram

This diagram provides a visual representation of the laboratory procedure, including the purification step.

G cluster_synthesis Synthesis cluster_purification Purification A Combine Propiophenone and Solvent B Add Bromine A->B C Reaction B->C D Quench/Work-up C->D E Crude Product D->E Evaporation F Vacuum Distillation E->F G Collect Pure Fraction F->G H Pure Product G->H Characterization (e.g., NMR, GC-MS)

Caption: Experimental Workflow for this compound.

References

An In-depth Technical Guide to 2'-Bromopropiophenone: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2'-bromopropiophenone, a key intermediate in organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into its discovery, historical context, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis.

Introduction

This compound, also known as α-bromopropiophenone, is an organic compound with the chemical formula C₉H₉BrO. Structurally, it is a propiophenone molecule substituted with a bromine atom at the alpha position of the ethyl group. This α-haloketone is a versatile reagent and building block in a multitude of organic reactions, owing to the reactivity of the carbon-bromine bond and the adjacent carbonyl group.

Historically, the synthesis of α-haloketones dates back to the 19th century, with significant advancements in their preparation and utility occurring throughout the 20th century. While the exact first synthesis of this compound is not definitively documented in readily available literature, a German patent from 1952 describes a method for its production, indicating its use and importance in the mid-20th century.[1] Its primary utility lies in its role as a precursor for the synthesis of various pharmaceuticals and other complex organic molecules.[2] A notable application is in the synthesis of bupropion, an antidepressant and smoking cessation aid.[3][4][5][6]

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[7] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₉BrO[8]
Molecular Weight 213.07 g/mol [8]
CAS Number 2114-00-3[8]
Appearance Colorless to pale yellow liquid[7]
Boiling Point 138 °C at 13 mmHg[9]
Density 1.40 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.571

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide characteristic signals for the different protons and carbons in the molecule.

1H NMR Chemical Shifts (CDCl₃)

ProtonChemical Shift (ppm)
CH₃~1.9 (d)
CH~5.3 (q)
Aromatic-H~7.4-8.0 (m)

13C NMR Chemical Shifts (CDCl₃)

CarbonChemical Shift (ppm)
CH₃~22
CH~43
C=O~192
Aromatic C~128-134
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Functional Group
~1685C=O (carbonyl) stretching
~3060Aromatic C-H stretching
~2980, 2930Aliphatic C-H stretching
~690C-Br stretching
Mass Spectrometry (MS)

The mass spectrum of this compound shows a characteristic fragmentation pattern.

m/zFragment
212/214[M]⁺ (Molecular ion peak with bromine isotopes)
105[C₆H₅CO]⁺ (Benzoyl cation - base peak)
77[C₆H₅]⁺ (Phenyl cation)

Synthesis of this compound

The most common method for the synthesis of this compound is the α-bromination of propiophenone. Various brominating agents and reaction conditions have been employed to achieve this transformation.

Brominating AgentCatalyst/SolventYieldReference
Bromine (Br₂)DichloromethaneQuantitative
Bromine (Br₂)Chloroform / AlCl₃High
N-Bromosuccinimide (NBS)Acetonitrile / p-TSAGood[3]
Cupric Bromide (CuBr₂)Ethyl acetate / Chloroform95%[10]

Detailed Experimental Protocols

Synthesis via Bromination of Propiophenone with Bromine in Dichloromethane

Materials:

  • Propiophenone

  • Bromine

  • Dichloromethane

Procedure:

  • Dissolve propiophenone (1.0 eq) in dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in dichloromethane to the stirred solution of propiophenone.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound. The product can be further purified by vacuum distillation.[2]

Visualizations

Synthesis of this compound

Synthesis_of_2_Bromopropiophenone propiophenone Propiophenone reaction α-Bromination propiophenone->reaction bromine Bromine (Br2) bromine->reaction solvent Dichloromethane solvent->reaction product This compound reaction->product Bupropion_Synthesis_Pathway start m-Chloropropiophenone bromination Bromination start->bromination intermediate1 2'-Bromo-3'-chloropropiophenone amination Amination intermediate1->amination reagent1 tert-Butylamine reagent1->amination product Bupropion bromination->intermediate1 amination->product Favorskii_Rearrangement reactant This compound step1 Enolate Formation reactant->step1 base Base (e.g., RO⁻) base->step1 step2 Ring Opening base->step2 Nucleophilic Attack intermediate Cyclopropanone Intermediate intermediate->step2 product Carboxylic Acid Derivative step1->intermediate Intramolecular SN2 step2->product Darzens_Condensation reactant1 Aldehyde/Ketone reaction Condensation reactant1->reaction reactant2 This compound reactant2->reaction base Base base->reaction product α,β-Epoxy Ketone reaction->product

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of 2'-Bromopropiophenone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Bromopropiophenone, an α-bromoketone, is a valuable and versatile intermediate in organic synthesis. Its reactivity, stemming from the presence of a bromine atom alpha to a carbonyl group, makes it a key precursor for the synthesis of a wide range of organic molecules, particularly those with pharmaceutical and biological significance. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of substituted cathinones, 2-phenylmorpholinols, and N-phenacylammonium salts.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 245-250 °C (lit.)
Density 1.4 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.571 (lit.)
Solubility Insoluble in water; soluble in many organic solvents such as ethanol, ether, and acetone.[1]

Safety Precautions: this compound is harmful if swallowed and can cause skin and serious eye irritation.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Application 1: Synthesis of Substituted Cathinones

This compound is a widely utilized precursor in the synthesis of substituted cathinones, a class of compounds with stimulant properties. The core reaction involves the nucleophilic substitution of the bromine atom by a primary or secondary amine.

General Reaction Scheme:

The reaction proceeds via an SN2 mechanism where the amine acts as the nucleophile, attacking the carbon atom bearing the bromine atom.

G reactant1 This compound product Substituted Cathinone reactant1->product Nucleophilic Substitution reactant2 + R1R2NH (Amine) reactant2->product byproduct + HBr

Caption: General synthesis of substituted cathinones from this compound.

Experimental Protocols:

Protocol 1.1: Synthesis of Cathinone (2-Amino-1-phenyl-1-propanone)

This protocol describes the synthesis of the parent compound, cathinone, using ammonia as the amine source.

Materials:

  • This compound

  • Ammonia (aqueous solution)

  • Suitable organic solvent (e.g., Dichloromethane)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable organic solvent.

  • Add an excess of aqueous ammonia solution to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude cathinone product.

  • The product can be further purified by recrystallization or column chromatography.

Protocol 1.2: Synthesis of Methcathinone (Ephedrone)

This protocol outlines the synthesis of methcathinone using methylamine.

Materials:

  • This compound

  • Methylamine hydrochloride

  • Triethylamine or Sodium Hydroxide

  • Solvent (e.g., Toluene, Acetonitrile)

  • Hydrochloric acid (for salt formation)

  • Standard glassware for organic synthesis

Procedure:

  • In a reaction vessel, combine this compound (1 equivalent) with a suitable solvent.

  • In a separate vessel, prepare a solution of methylamine freebase by reacting methylamine hydrochloride with a base like triethylamine or sodium hydroxide.

  • Add the methylamine solution dropwise to the stirred solution of this compound.

  • The reaction mixture is typically stirred for several hours at room temperature or with gentle heating.[2]

  • After the reaction is complete, the mixture is worked up by washing with water to remove the amine salt.

  • The organic layer is separated, and the solvent is removed under reduced pressure.

  • The resulting freebase can be converted to its hydrochloride salt by treatment with a solution of hydrochloric acid in a suitable solvent (e.g., isopropanol), followed by recrystallization to yield the final product.[2]

Protocol 1.3: Synthesis of Bupropion Analogues (Example with tert-Butylamine)

This protocol is adapted from the synthesis of bupropion, which involves the reaction of a substituted α-bromopropiophenone with tert-butylamine.[3]

Materials:

  • This compound (or a substituted analogue)

  • tert-Butylamine

  • Solvent (e.g., Toluene, Dichloroethane)

  • Hydrochloric acid (for salt formation)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent.

  • Add an excess of tert-butylamine (typically 4-10 equivalents) to the solution.[3]

  • Reflux the reaction mixture for 2 to 6 hours.[3]

  • After cooling, the excess tert-butylamine and solvent can be removed by distillation.

  • The residue is then taken up in an organic solvent and washed with water.

  • The organic layer is dried and the solvent evaporated to yield the bupropion analogue freebase.

  • The hydrochloride salt can be formed by treating the freebase with hydrochloric acid. The overall yield for this type of synthesis is reported to be in the range of 70-80%.[3]

Quantitative Data for Cathinone Synthesis:
AmineProductReaction ConditionsYieldReference
MethylamineMethcathinoneToluene, reflux70-74%[4]
tert-ButylamineBupropion AnalogueDichloroethane, reflux, 2.5h70-80% (overall)[3]
Cyclopentylamine2-(N-Cyclopentylamino)-3'-bromopropiophenoneCH₃CN, 40°C, 6hNot specified[5]

Application 2: Synthesis of 2-Phenylmorpholinols

This compound can be utilized in the synthesis of 2-phenylmorpholinols, which are heterocyclic compounds with potential applications in medicinal chemistry. This synthesis typically involves a reaction with an appropriate amino alcohol.

General Reaction Scheme:

G reactant1 This compound intermediate Intermediate reactant1->intermediate reactant2 + Ethanolamine reactant2->intermediate product 2-Phenylmorpholinol intermediate->product Cyclization

Caption: Synthetic pathway to 2-phenylmorpholinols.

Experimental Protocol:

Protocol 2.1: Synthesis of a 2-Phenylmorpholin-3-ol Derivative

This protocol provides a general procedure for the synthesis of a 2-phenylmorpholin-3-ol derivative.

Materials:

  • This compound

  • Ethanolamine

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., Acetonitrile)

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of this compound (1 equivalent) in acetonitrile, add ethanolamine (2 equivalents) and a base such as potassium carbonate (2 equivalents).

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 2-phenylmorpholin-3-ol derivative.

Application 3: Synthesis of N-Phenacylammonium Salts

This compound can be used to synthesize N-phenacylammonium salts by reacting it with tertiary amines. These quaternary ammonium salts have applications as phase-transfer catalysts and in the synthesis of other organic compounds.

General Reaction Scheme:

G reactant1 This compound product N-Phenacylammonium Bromide reactant1->product Quaternization reactant2 + R3N (Tertiary Amine) reactant2->product

Caption: Formation of N-phenacylammonium salts.

Experimental Protocol:

Protocol 3.1: Synthesis of a N-(1-Phenyl-1-oxopropan-2-yl)triethylammonium Bromide

This protocol describes the synthesis of a quaternary ammonium salt using triethylamine.

Materials:

  • This compound

  • Triethylamine

  • Solvent (e.g., Acetone or Acetonitrile)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent like acetone or acetonitrile.

  • Add triethylamine (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. The formation of a precipitate indicates the product is forming.

  • Collect the solid product by filtration and wash it with a small amount of cold solvent.

  • Dry the product under vacuum to obtain the N-(1-phenyl-1-oxopropan-2-yl)triethylammonium bromide salt.

Conclusion

This compound is a highly useful synthetic intermediate with broad applications in the preparation of pharmacologically relevant compounds and other organic molecules. The protocols provided herein offer a starting point for researchers to explore the synthetic potential of this versatile reagent. As with all chemical syntheses, appropriate safety precautions must be taken, and reaction conditions may need to be optimized for specific substrates and desired outcomes.

Workflow for the Synthesis of Cathinone Derivatives

G cluster_start Starting Materials cluster_synthesis Synthesis of this compound cluster_intermediate Key Intermediate cluster_amination Amination Reaction cluster_product Final Product Propiophenone Propiophenone Bromination Bromination of Propiophenone Propiophenone->Bromination Bromine Bromine Bromine->Bromination Bromopropiophenone This compound Bromination->Bromopropiophenone Reaction Nucleophilic Substitution Bromopropiophenone->Reaction Amine Primary or Secondary Amine Amine->Reaction Cathinone_Derivative Substituted Cathinone Reaction->Cathinone_Derivative

Caption: Workflow for the synthesis of substituted cathinones.

References

Synthesis of 2-Phenylmorpholinols Using 2'-Bromopropiophenone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-phenylmorpholinols, key intermediates in the development of various psychoactive compounds and other pharmaceuticals. The synthesis is based on the cyclization reaction between 2'-Bromopropiophenone and ethanolamine, yielding 3-methyl-2-phenylmorpholin-2-ol. This application note includes a step-by-step experimental procedure, a summary of reaction parameters, and visual diagrams of the reaction pathway and experimental workflow to ensure clarity and reproducibility in a research setting.

Introduction

Substituted phenylmorpholines are a class of compounds with significant interest in medicinal chemistry due to their stimulant and anorectic properties. A crucial precursor in the synthesis of many of these compounds, such as Phenmetrazine, is the corresponding 2-phenylmorpholinol. The reaction of an α-bromoketone, such as this compound, with an amino alcohol like ethanolamine provides a direct and efficient route to these valuable intermediates.[1] This document outlines a laboratory-scale procedure for this synthesis.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution of the bromine atom by the amino group of ethanolamine, followed by an intramolecular cyclization to form the morpholinol ring.

Step 1: Synthesis of this compound

The starting material, this compound, can be synthesized by the bromination of propiophenone.

Step 2: Synthesis of 3-Methyl-2-phenylmorpholin-2-ol

The core of the synthesis involves the reaction of this compound with ethanolamine.

Experimental Protocols

Protocol 1: Synthesis of this compound from Propiophenone

Materials:

  • Propiophenone

  • Bromine

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve propiophenone in dichloromethane.

  • Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution of propiophenone at room temperature.

  • Continue stirring for 1 hour after the addition is complete.

  • Dry the reaction mixture with anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as an oil. This product is often used in the next step without further purification.

Protocol 2: Synthesis of 3-Methyl-2-phenylmorpholin-2-ol

Materials:

  • This compound

  • Ethanolamine

  • N-methyl-2-pyrrolidone (NMP) or Acetonitrile

  • 10 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine this compound and a suitable solvent such as N-methyl-2-pyrrolidone or acetonitrile.

  • Add ethanolamine to the mixture. A typical molar ratio is approximately 1 equivalent of the bromoketone to 3-4 equivalents of ethanolamine.[1]

  • Stir the reaction mixture at room temperature for approximately 3 hours.[1]

  • Quench the reaction by adding water.

  • Make the solution basic by adding 10 M NaOH solution.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure to obtain the crude product, 3-methyl-2-phenylmorpholin-2-ol, as an oil.[1] Further purification can be achieved by column chromatography.

Data Presentation

Table 1: Reactant Quantities and Ratios for the Synthesis of a Substituted 2-Phenylmorpholinol

ReactantMolecular Weight ( g/mol )Moles (mmol)Equivalents
2-Bromo-1-(2-methylphenyl)propan-1-one227.104.41
Ethanolamine61.0816~3.6
N-methyl-2-pyrrolidone99.1352-

Note: This table is adapted from the synthesis of a closely related analog, 3-methyl-2-(2-methylphenyl)morpholin-2-ol, and serves as a representative example.[1]

Table 2: Reported Yield for a Related 2-Phenylmorpholinol Synthesis

ProductYield (Crude)
2-(3-chlorophenyl)-3-methylmorpholin-2-ol70%

Note: This yield is for a related analog and provides an expected range for the synthesis of 3-methyl-2-phenylmorpholin-2-ol.[2]

Characterization

Characterization of the final product, 3-methyl-2-phenylmorpholin-2-ol, should be performed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the hydroxyl (-OH) and amine (N-H) groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

Visualizations

Reaction_Pathway cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyclization Propiophenone Propiophenone Bromopropiophenone This compound Propiophenone->Bromopropiophenone  Br₂, DCM Morpholinol 3-Methyl-2-phenylmorpholin-2-ol Bromopropiophenone->Morpholinol Ethanolamine Ethanolamine Ethanolamine->Morpholinol Experimental_Workflow Start Combine this compound and Ethanolamine in Solvent Reaction Stir at Room Temperature (approx. 3 hours) Start->Reaction Quench Quench with Water Reaction->Quench Basify Basify with 10 M NaOH Quench->Basify Extract Extract with Ethyl Acetate Basify->Extract Dry Dry Organic Layer (Anhydrous MgSO₄) Extract->Dry Evaporate Remove Solvent under Reduced Pressure Dry->Evaporate Product Crude 3-Methyl-2-phenylmorpholin-2-ol Evaporate->Product Purify Purification (Optional) (e.g., Column Chromatography) Product->Purify FinalProduct Pure 3-Methyl-2-phenylmorpholin-2-ol Purify->FinalProduct

References

Application Notes and Protocols for the Preparation of N-phenacylammonium Salts from 2'-Bromopropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenacylammonium salts, a class of quaternary ammonium compounds, are valuable synthetic intermediates and possess a range of biological activities. Their structure, characterized by a phenacyl group attached to a nitrogen atom, is a key pharmacophore in various synthetic cathinones and other neurologically active compounds. The synthesis of these salts is typically achieved through the N-alkylation of primary, secondary, or tertiary amines with an appropriate α-haloketone. This document provides detailed protocols for the preparation of N-phenacylammonium salts starting from 2'-Bromopropiophenone, also known as α-bromopropiophenone.

These compounds are of significant interest in medicinal chemistry and drug development due to their structural similarity to endogenous monoamine neurotransmitters, allowing them to interact with and modulate the function of monoamine transporters. This interaction forms the basis of their application as central nervous system stimulants.

Application Notes

The primary application of N-phenacylammonium salts and their derivatives, particularly those derived from primary and secondary amines (synthetic cathinones), lies in their ability to act as central nervous system stimulants. Their mechanism of action involves the modulation of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Depending on their specific structural features, these compounds can act as either transporter substrates (releasers) or transporter inhibitors (reuptake blockers).

  • Transporter Substrates (Releasers): Similar to amphetamines, these compounds are transported into the presynaptic neuron by monoamine transporters. Once inside, they disrupt the vesicular storage of neurotransmitters, leading to an increase in their cytoplasmic concentration and subsequent reverse transport out of the neuron into the synaptic cleft. This results in a significant increase in the extracellular levels of dopamine, norepinephrine, and serotonin, leading to stimulant effects.

  • Transporter Inhibitors (Reuptake Blockers): These compounds bind to the monoamine transporters, blocking the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This prolonged presence of neurotransmitters in the synapse enhances neurotransmission, resulting in stimulant effects.

The specific substitutions on the phenyl ring and the nitrogen atom of the N-phenacylammonium salt scaffold determine the compound's affinity and selectivity for the different monoamine transporters, as well as its mechanism of action (releaser vs. inhibitor). This allows for the fine-tuning of the pharmacological profile to achieve desired therapeutic effects or to study the structure-activity relationships of these neurologically active compounds.

Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron VMAT2 VMAT2 Dopamine_Vesicle Dopamine Vesicles Cytoplasmic_DA Cytoplasmic Dopamine Cytoplasmic_DA->Dopamine_Vesicle Uptake via VMAT2 Synaptic_DA Synaptic Dopamine Cytoplasmic_DA->Synaptic_DA Reverse Transport (Release) DAT Dopamine Transporter (DAT) DAT->Cytoplasmic_DA Transports Synaptic_DA->DAT Reuptake DA_Receptor Dopamine Receptors Synaptic_DA->DA_Receptor Binds to Postsynaptic_Signal Postsynaptic_Signal DA_Receptor->Postsynaptic_Signal Initiates Signal N_Phenacylammonium_Salt N-Phenacylammonium Salt (Cathinone Analog) N_Phenacylammonium_Salt->Dopamine_Vesicle Inhibits vesicular uptake N_Phenacylammonium_Salt->DAT Binds to and/ or is transported by N_Phenacylammonium_Salt->DAT Blocks Reuptake

Caption: Mechanism of action of N-phenacylammonium salts at the dopamine synapse.

Experimental Protocols

Synthesis of this compound (Starting Material)

A general procedure for the synthesis of this compound is the bromination of propiophenone.

G Propiophenone Propiophenone Bromopropiophenone This compound Propiophenone->Bromopropiophenone + Br2 Bromine Bromine (Br2) Solvent Solvent (e.g., Dichloromethane) HBr HBr Bromopropiophenone->HBr + HBr

Caption: General synthesis of this compound.

Materials:

  • Propiophenone

  • Bromine

  • Dichloromethane (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propiophenone (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.05 equivalents) in dichloromethane dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the bromine color disappears.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil.

General Protocol for the Synthesis of N-phenacylammonium Salts

The following protocols describe the synthesis of N-phenacylammonium salts from this compound and various amines.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product Bromopropiophenone This compound Reaction N-Alkylation (Solvent, Temperature) Bromopropiophenone->Reaction Amine Amine (Primary, Secondary, Tertiary, or Pyridine) Amine->Reaction Workup Filtration / Extraction Recrystallization Reaction->Workup Product N-phenacylammonium Salt Workup->Product

Caption: Experimental workflow for the synthesis of N-phenacylammonium salts.

1. Reaction with a Primary Amine (e.g., tert-Butylamine)

This protocol is adapted from the synthesis of bupropion.

Materials:

  • This compound

  • tert-Butylamine

  • Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and toluene.

  • Add tert-Butylamine (2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product, N-(1-benzoyl-ethyl)-tert-butylammonium bromide, may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether).

2. Reaction with a Secondary Amine (e.g., Diethylamine)

Materials:

  • This compound

  • Diethylamine

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in acetonitrile.

  • Add diethylamine (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product, N-(1-benzoyl-ethyl)-N,N-diethylammonium bromide, may precipitate. If so, collect the solid by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization.

3. Reaction with a Tertiary Amine (e.g., Triethylamine)

This reaction follows the principles of the Menschutkin reaction.

Materials:

  • This compound

  • Triethylamine

  • Acetone (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous acetone in a round-bottom flask.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The formation of a precipitate indicates product formation.

  • Monitor the reaction by TLC.

  • Collect the precipitated N-(1-benzoyl-ethyl)-N,N,N-triethylammonium bromide by filtration.

  • Wash the solid with cold acetone and dry under vacuum.

4. Reaction with Pyridine

Materials:

  • This compound

  • Pyridine

  • Acetonitrile

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in acetonitrile.

  • Add pyridine (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Cool the reaction mixture to room temperature. The product, 1-(1-phenyl-1-oxopropan-2-yl)pyridinium bromide, should precipitate.

  • Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum.

Data Presentation

The following tables summarize typical reaction conditions and expected product characterization data. Note that specific values may vary depending on the exact substrates and reaction conditions used.

Table 1: Reaction Conditions for the Synthesis of N-phenacylammonium Salts

Amine TypeAmine ExampleStoichiometry (Amine:Bromoketone)SolventTemperature (°C)Time (h)Typical Yield (%)
Primarytert-Butylamine2-3 : 1Toluene1104-670-85
SecondaryDiethylamine2 : 1AcetonitrileRoom Temp.12-2460-80
TertiaryTriethylamine1.1 : 1AcetoneRoom Temp.24-4885-95
AromaticPyridine1.1 : 1AcetonitrileReflux2-480-90

Table 2: Characterization Data of N-phenacylammonium Salts

Product NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance1H NMR (δ, ppm)
N-(1-benzoyl-ethyl)-tert-butylammonium bromideC13H20BrNO290.21185-190White solidData not available in searched literature
N-(1-benzoyl-ethyl)-N,N-diethylammonium bromideC13H20BrNO290.21Data not availableData not availableData not available in searched literature
N-(1-benzoyl-ethyl)-N,N,N-triethylammonium bromideC15H24BrNO318.26168-172White solidData not available in searched literature
1-(1-phenyl-1-oxopropan-2-yl)pyridinium bromideC14H14BrNO292.17198-202White solidData not available in searched literature

Application Notes and Protocols: 2'-Bromopropiophenone as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2'-Bromopropiophenone as a versatile precursor in the synthesis of various pharmaceutical intermediates. The document includes detailed experimental protocols for key transformations, quantitative data for reaction efficiency, and visual representations of reaction pathways and workflows.

Physicochemical Properties of this compound

This compound, also known as α-bromopropiophenone, is a key building block in organic synthesis due to its reactive α-bromo ketone moiety.[1][2] This functionality allows for facile nucleophilic substitution, making it a valuable starting material for a variety of pharmaceutical targets.[2]

PropertyValueReference
Molecular Formula C₉H₉BrO[3]
Molecular Weight 213.07 g/mol [3]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 245-250 °C (lit.)[2]
Density 1.4 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.571 (lit.)[2]
Solubility Soluble in organic solvents like ethanol, ether, and acetone. Insoluble in water.[3]

Key Applications and Synthetic Pathways

This compound serves as a precursor to several classes of pharmaceutical intermediates, most notably synthetic cathinones and phenethylamines. The primary reaction pathway involves the nucleophilic substitution of the bromine atom, followed by further functional group transformations.

Synthesis of Substituted Cathinones

Substituted cathinones are a class of psychoactive compounds, and their synthesis from this compound derivatives is a well-established route.[4] The general scheme involves the reaction of an appropriately substituted this compound with a primary or secondary amine.

G 2-Bromo-4-methylpropiophenone 2-Bromo-4-methylpropiophenone 4-Methylmethcathinone (Mephedrone) 4-Methylmethcathinone (Mephedrone) 2-Bromo-4-methylpropiophenone->4-Methylmethcathinone (Mephedrone) Nucleophilic Substitution Methylamine Methylamine Methylamine->4-Methylmethcathinone (Mephedrone)

Synthesis of 4-Methylmethcathinone.
Synthesis of Ephedrine Analogs

This compound is a key starting material for the synthesis of ephedrine and its analogs.[5] The synthesis involves a two-step process: amination followed by reduction of the ketone.

G 2-Bromopropiophenone 2-Bromopropiophenone alpha-Methylaminopropiophenone alpha-Methylaminopropiophenone 2-Bromopropiophenone->alpha-Methylaminopropiophenone Amination Methylamine Methylamine Methylamine->alpha-Methylaminopropiophenone Ephedrine Ephedrine alpha-Methylaminopropiophenone->Ephedrine Reduction

General pathway for Ephedrine synthesis.

Experimental Protocols

The following are detailed protocols for the synthesis of key pharmaceutical intermediates from this compound and its derivatives.

Synthesis of 4-Methylmethcathinone (Mephedrone) from 2-Bromo-4'-methylpropiophenone

This protocol describes the synthesis of 4-methylmethcathinone hydrochloride.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Amine Solution Preparation cluster_2 Reaction cluster_3 Work-up and Isolation cluster_4 Purification Dissolve 2-bromo-4-methylpropiophenone in toluene Dissolve 2-bromo-4-methylpropiophenone in toluene Add amine solution dropwise to the ketone solution Add amine solution dropwise to the ketone solution Dissolve 2-bromo-4-methylpropiophenone in toluene->Add amine solution dropwise to the ketone solution Prepare aqueous solution of methylamine HCl and NaOH Prepare aqueous solution of methylamine HCl and NaOH Prepare aqueous solution of methylamine HCl and NaOH->Add amine solution dropwise to the ketone solution Stir at room temperature for 32 hours Stir at room temperature for 32 hours Add amine solution dropwise to the ketone solution->Stir at room temperature for 32 hours Pour into ice-water and separate layers Pour into ice-water and separate layers Stir at room temperature for 32 hours->Pour into ice-water and separate layers Acidify toluene layer with HCl Acidify toluene layer with HCl Pour into ice-water and separate layers->Acidify toluene layer with HCl Wash with toluene Wash with toluene Acidify toluene layer with HCl->Wash with toluene Evaporate aqueous layer Evaporate aqueous layer Wash with toluene->Evaporate aqueous layer Recrystallize from isopropanol Recrystallize from isopropanol Evaporate aqueous layer->Recrystallize from isopropanol

Workflow for 4-Methylmethcathinone Synthesis.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromo-4'-methylpropiophenone227.1011.4 g0.05
Methylamine hydrochloride67.5213.5 g0.20
Sodium hydroxide40.007.9 g0.20
Toluene-115 mL-
Water-15 mL + 20 mL-
37% Hydrochloric acid-6 mL-
Acetone-As needed-

Procedure:

  • In a suitable reaction vessel, dissolve 11.4 g of 2-bromo-4'-methylpropiophenone in 115 mL of toluene with stirring.[6]

  • In a separate beaker, prepare a solution of 13.5 g of methylamine hydrochloride in 15 mL of water.[6]

  • In another beaker, prepare a solution of 7.9 g of sodium hydroxide in 20 mL of water.[6]

  • Combine the methylamine hydrochloride and sodium hydroxide solutions.[6]

  • Add the resulting aqueous amine solution dropwise to the stirred solution of 2-bromo-4'-methylpropiophenone in toluene over a period of 1 hour.[6]

  • Continue stirring the reaction mixture at room temperature (25 °C) for 32 hours.[6]

  • After the reaction is complete, pour the mixture into ice-cold water.[6]

  • Separate the toluene layer and acidify it with a dilute solution of hydrochloric acid (prepared by diluting 6 mL of 37% HCl with 24 mL of water).[6]

  • Wash the acidic aqueous layer twice with toluene.[6]

  • Evaporate the aqueous layer to dryness under vacuum to obtain the crude 4-methylmethcathinone hydrochloride.[6]

  • Recrystallize the crude product from isopropanol to yield fine, white crystals of 4-methylmethcathinone hydrochloride.[6]

Quantitative Data:

ProductYieldReference
4-Methylmethcathinone HCl45%[5]
Synthesis of (±)-Ephedrine from α-Bromopropiophenone

This protocol outlines the synthesis of racemic ephedrone (α-methylaminoethyl phenyl ketone) followed by its reduction to (±)-ephedrine.

Experimental Workflow:

G cluster_0 Amination cluster_1 Isolation of Ephedrone HCl cluster_2 Reduction cluster_3 Isolation of Ephedrine React α-bromopropiophenone with methylamine React α-bromopropiophenone with methylamine Isolate ephedrone as hydrochloride salt Isolate ephedrone as hydrochloride salt React α-bromopropiophenone with methylamine->Isolate ephedrone as hydrochloride salt Dissolve ephedrone HCl and basify Dissolve ephedrone HCl and basify Isolate ephedrone as hydrochloride salt->Dissolve ephedrone HCl and basify Reduce with H₂ over Raney nickel catalyst Reduce with H₂ over Raney nickel catalyst Dissolve ephedrone HCl and basify->Reduce with H₂ over Raney nickel catalyst Isolate (±)-ephedrine and (±)-pseudoephedrine Isolate (±)-ephedrine and (±)-pseudoephedrine Reduce with H₂ over Raney nickel catalyst->Isolate (±)-ephedrine and (±)-pseudoephedrine

Workflow for (±)-Ephedrine Synthesis.

Materials:

ReagentMolar Mass ( g/mol )
α-Bromopropiophenone213.07
Methylamine31.06
Sodium hydroxide40.00
Ethanol-
Raney nickel catalyst-
Hydrogen gas-

Procedure:

Step 1: Synthesis of α-Methylaminoethyl Phenyl Ketone (Ephedrone)

  • React α-bromopropiophenone with methylamine in a suitable solvent such as benzene or alcohol. It is recommended to cool the reaction mixture with ice, as the reaction can be exothermic.[5]

  • The resulting α-methylaminoethyl phenyl ketone (ephedrone) can be isolated as the hydrochloride salt.[5]

Step 2: Reduction to (±)-Ephedrine

  • Dissolve 62 g of ephedrone hydrochloride in a suitable solvent.[5]

  • Add a solution of 14.2 g of sodium hydroxide in 135 mL of ethanol to make the solution alkaline to phenolphthalein.[5]

  • Filter off the precipitated sodium chloride and wash with ethanol.[5]

  • The resulting alcoholic solution of the ephedrone base is reduced with molecular hydrogen in the presence of a Raney nickel catalyst at room temperature and atmospheric pressure.[5]

  • Upon completion of the reduction, the catalyst is filtered off, and the solvent is evaporated to yield a mixture of (±)-ephedrine and (±)-pseudoephedrine.[5]

Quantitative Data:

Intermediate/ProductYieldReference
α-Methylaminoethyl phenyl ketone (Ephedrone)70-74% (from propiophenone)[5]
(±)-Ephedrine64% (from ephedrone)[5]
(±)-Pseudoephedrine19% (from ephedrone)[5]
Synthesis of Cathinone from α-Bromopropiophenone

This protocol describes a general method for the synthesis of racemic cathinone.

Procedure:

  • α-Bromopropiophenone can be synthesized from propiophenone via bromination.[1]

  • The bromine atom in α-bromopropiophenone is then substituted with an amino group by reaction with ammonia to produce a racemic mixture of cathinone.[1]

Note: Detailed, step-by-step protocols with specific quantities and reaction conditions for the synthesis of cathinone from α-bromopropiophenone are less explicitly detailed in the provided search results compared to mephedrone and ephedrine. The synthesis is noted to be straightforward.

Other Applications

This compound is also a precursor for the synthesis of other pharmaceutically relevant scaffolds:

  • 2-Phenylmorpholinols: It can be used in the synthesis of 2-phenylmorpholinols.[2]

  • N-Phenacylammonium Salts: It is also utilized in the preparation of various N-phenacylammonium salts.[2]

Detailed experimental protocols for these syntheses require further specific literature investigation.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is irritating to the eyes, respiratory system, and skin.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

Synthetic Protocols for Heterocyclic Compounds Using 2'-Bromopropiophenone: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2'-bromopropiophenone as a key starting material. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound, an α-bromoketone, is a versatile building block for the construction of a variety of heterocyclic scaffolds. Its reactivity, stemming from the presence of two electrophilic centers, allows for facile cyclization reactions with various nucleophiles to form important heterocyclic systems such as thiazoles, imidazoles, and morpholines. These heterocyclic cores are prevalent in numerous biologically active compounds and approved pharmaceuticals, making the development of efficient synthetic routes to these structures a critical endeavor in drug discovery and development.

Synthesis of 2-Aminothiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives. The reaction of this compound with a thiourea or thioamide leads to the formation of 2-amino- or 2-substituted-4-phenyl-5-methylthiazoles.

General Reaction Scheme:

start This compound conditions Ethanol, Reflux start->conditions reagent + Thiourea reagent->conditions product 2-Amino-5-methyl-4-phenylthiazole conditions->product

Caption: Hantzsch synthesis of a 2-aminothiazole derivative.

Experimental Protocol: Synthesis of 2-Amino-5-methyl-4-phenylthiazole

Materials:

  • This compound

  • Thiourea

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature with stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture over crushed ice to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-5-methyl-4-phenylthiazole.

EntryThio-ReagentProductReaction TimeYield (%)
1Thiourea2-Amino-5-methyl-4-phenylthiazole3 h85-95

Synthesis of Substituted Imidazoles via Multi-Component Reactions

Substituted imidazoles can be synthesized from this compound through a one-pot, four-component reaction, which is a variation of the Radziszewski imidazole synthesis. This method offers a convergent approach to highly substituted imidazole derivatives.

General Reaction Scheme:

start This compound conditions Solvent-free, Heat start->conditions reagent1 + Aldehyde reagent1->conditions reagent2 + Primary Amine reagent2->conditions reagent3 + Ammonium Acetate reagent3->conditions product 1,2,4,5-Tetrasubstituted Imidazole conditions->product

Caption: Four-component synthesis of a tetrasubstituted imidazole.

Experimental Protocol: Synthesis of 1,2,4-Trisubstituted Imidazoles[1]

Materials:

  • This compound (or other 2-bromoacetophenones)

  • Aromatic aldehyde

  • Primary amine

  • Ammonium acetate

Procedure:

  • In a reaction vessel, mix the 2-bromoacetophenone (1 equivalent), an aldehyde (1 equivalent), a primary amine (1 equivalent), and ammonium acetate (excess).

  • Heat the mixture under solvent-free conditions.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is worked up to isolate the 1,2,4-trisubstituted imidazole product.[1]

EntryAldehydePrimary AmineProductYield (%)
1BenzaldehydeAniline1,2,4-Triphenyl-5-methylimidazoleVery Good[1]

Synthesis of Phenylmorpholine Derivatives

This compound can serve as a precursor for the synthesis of phenylmorpholine derivatives. The reaction with ethanolamine followed by reduction is a potential route to these structures, which are of interest in medicinal chemistry.

General Reaction Scheme:

start This compound reagent + Ethanolamine intermediate 3-Methyl-2-phenylmorpholin-2-ol reagent->intermediate Cyclization reduction Reduction intermediate->reduction product 3-Methyl-2-phenylmorpholine reduction->product

Caption: Synthetic pathway to a phenylmorpholine derivative.

Experimental Protocol: Synthesis of 3-Methyl-2-phenylmorpholin-2-ol[2]

Materials:

  • 2-Bromo-1-phenylpropan-1-one (this compound)

  • Ethanolamine

  • Acetonitrile

Procedure:

  • A solution of 2-bromo-1-phenylpropan-1-one (1 equivalent) in acetonitrile is prepared in a round-bottom flask under a nitrogen atmosphere.

  • Ethanolamine (2 equivalents) is added to the solution.

  • The mixture is stirred and refluxed at 40°C for 6 hours.

  • After cooling to room temperature, the volatiles are removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed sequentially with saturated sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • Purification can be achieved by column chromatography.[2]

EntryStarting MaterialProductCrude Yield (%)Purified Yield (%)
12-Bromo-1-(3-chlorophenyl)propan-1-one2-(3-Chlorophenyl)-3-methylmorpholin-2-ol7020

Note: The provided protocol uses a substituted derivative of this compound. The yields may vary for the unsubstituted starting material.[2]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of heterocyclic compounds. The protocols provided herein for the synthesis of thiazoles, imidazoles, and morpholine derivatives demonstrate the utility of this compound in accessing molecular scaffolds of significant interest in medicinal chemistry. These methods, particularly the multi-component strategies, offer efficient and atom-economical routes to complex molecules. Researchers are encouraged to adapt and optimize these protocols for the synthesis of novel derivatives for further investigation.

References

Application of 2'-Bromopropiophenone in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Bromopropiophenone, also known as α-bromopropiophenone, is a versatile synthetic intermediate widely employed in medicinal chemistry. Its chemical structure, featuring a reactive α-bromoketo group, makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical classes, including cathinone derivatives and bupropion analogues.

Key Applications in Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of several classes of therapeutic agents. The bromine atom at the α-position is a good leaving group, facilitating nucleophilic substitution reactions, which is the primary mode of its utility in drug synthesis.

Primary applications include the synthesis of:

  • Substituted Cathinones: A class of compounds with stimulant properties, some of which have been investigated for therapeutic applications, while others are known as designer drugs.

  • Bupropion and its Analogues: Bupropion is an atypical antidepressant and smoking cessation aid. Its synthesis and the development of its analogues often involve intermediates derived from α-bromoketones.

  • 2-Phenylmorpholinols: These compounds have been explored for their potential pharmacological activities.

  • Other Potential Applications: The reactivity of this compound also lends itself to the synthesis of various heterocyclic compounds with potential analgesic, anticonvulsant, and anti-inflammatory properties.[1]

Data Presentation: Synthesis and Biological Activity

The following tables summarize quantitative data for the synthesis of representative compounds starting from precursors related to this compound and the biological activities of the resulting molecules.

IntermediateProductReagents and ConditionsYield (%)Reference
2-Bromo-3'-chloropropiophenoneBupropiont-butylamine, NMP/toluene, 55-60°C; then IPA-HCl74-75%[2]
m-chloropropiophenonem-chloro-α-bromopropiophenoneBromine, D.M. water, 20-35°CNot specified[3]
2-bromo-3'-bromopropiophenone2-(N-Cyclopentylamino)-3'-bromopropiophenonecyclopentylamine, CH3CN, 40°CNot specified[1]
PropiophenoneThis compoundBromine, Dichloromethane, 20°CQuantitative[4]
CompoundTargetBiological Activity (IC₅₀ / Kᵢ / EC₅₀)Assay TypeReference
BupropionNicotinic Acetylcholine Receptor (α3β4)IC₅₀ = 1.2 µMInhibition of [¹²⁵I]SADU-3-72 binding (desensitized state)[5]
BupropionDopamine Transporter (DAT)Kᵢ = 1400 nMRadioligand binding assay[6]
BupropionNorepinephrine Transporter (NET)Kᵢ = 2300 nMRadioligand binding assay[6]
Methcathinone Analogs (4-methyl, 4-ethyl, 4-bromo)Serotonin Transporter (SERT)Enhanced potency compared to methcathinone[³H]neurotransmitter uptake[7]
MDPVDopamine Transporter (DAT)IC₅₀ = 0.031 µMTransporter inhibition[8]
MethyloneDopamine Transporter (DAT)IC₅₀ = 4.82 µMTransporter inhibition[8]
Chloro-cathinonesAcetylcholinesterase (AChE)IC₅₀ = 0.1 - 2 mMEnzyme inhibition[9]

Experimental Protocols

Protocol 1: Synthesis of Cathinone (Racemic)

This protocol describes a general method for the synthesis of racemic cathinone from this compound.

Materials:

  • This compound

  • Ammonia (aqueous solution)

  • Suitable organic solvent (e.g., Dichloromethane)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for salt formation)

Procedure: [10]

  • Dissolve this compound in a suitable organic solvent.

  • To this solution, add an excess of aqueous ammonia with vigorous stirring. The reaction is a nucleophilic substitution where ammonia displaces the bromide ion.

  • Continue stirring at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Separate the organic layer and wash it with water to remove excess ammonia and ammonium bromide.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to obtain the cathinone free base as an oil.

  • For purification and stabilization, the free base can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., ether) and bubbling dry hydrogen chloride gas or adding a solution of HCl in a non-polar solvent.

  • Collect the precipitated cathinone hydrochloride by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Synthesis of Bupropion

This protocol outlines the synthesis of Bupropion starting from m-chloropropiophenone, which is first brominated to form the key intermediate, m-chloro-α-bromopropiophenone.[2][11]

Step 1: Synthesis of m-chloro-α-bromopropiophenone [3]

  • Suspend m-chloropropiophenone in deionized water.

  • Add bromine dropwise to the stirred suspension at a temperature of 20-35°C over 30-60 minutes.

  • Stir the reaction mixture for an additional hour at the same temperature. Monitor the reaction progress by TLC.

  • Upon completion, add toluene and a solution of sodium thiosulfate to quench any unreacted bromine.

  • Separate the organic layer, wash with water and then with brine. The resulting organic layer containing m-chloro-α-bromopropiophenone can be used directly in the next step.

Step 2: Synthesis of Bupropion Hydrochloride [2]

  • To the toluene solution of m-chloro-α-bromopropiophenone, add t-butylamine.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete.

  • Cool the mixture and extract with a mixture of toluene and water.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Filter and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, to precipitate Bupropion hydrochloride.

  • Collect the solid by filtration, wash with a small amount of cold toluene, and dry under vacuum. The overall yield is reported to be in the range of 70-80%.[11]

Mandatory Visualizations

Synthetic Pathway of Cathinone Derivatives

cathinone_synthesis bromopropiophenone This compound cathinone Substituted Cathinone bromopropiophenone->cathinone Nucleophilic Substitution amine R-NH₂ (e.g., Methylamine) amine->cathinone

Caption: General synthesis of substituted cathinones from this compound.

Experimental Workflow for Bupropion Synthesis

bupropion_workflow start Start: m-chloropropiophenone bromination Bromination (Br₂, H₂O) start->bromination intermediate m-chloro-α-bromopropiophenone bromination->intermediate amination Amination (t-butylamine) intermediate->amination bupropion_base Bupropion Free Base amination->bupropion_base salt_formation Salt Formation (HCl) bupropion_base->salt_formation product Bupropion HCl salt_formation->product

Caption: Workflow for the synthesis of Bupropion Hydrochloride.

Signaling Pathway of Cathinone Action

cathinone_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine Dopamine DAT:port->Dopamine Increased Extracellular Dopamine VMAT VMAT2 VMAT->DAT:port Dopamine Efflux Dopamine_vesicles Dopamine Vesicles Dopamine_vesicles->VMAT D_receptor Dopamine Receptor Dopamine->D_receptor Signal Signal Transduction D_receptor->Signal Cathinone Cathinone Derivative Cathinone->DAT:port Inhibition/Reversal

Caption: Mechanism of action of cathinone derivatives on dopamine transporters.

References

Application Notes and Protocols for the Bromination of Propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the α-bromination of propiophenone to synthesize α-bromopropiophenone, a key intermediate in the production of various pharmaceuticals, including synthetic ephedrine and bupropion.[1][2][3] The protocols described herein are based on established chemical literature and offer researchers reliable methods for this transformation. Two distinct methodologies are presented: a classical approach utilizing elemental bromine in glacial acetic acid and a greener, more contemporary method employing sodium bromide with an oxidizing agent. These notes also include a summary of quantitative data, a description of the reaction mechanism, and a detailed purification procedure.

Introduction

The α-bromination of ketones is a fundamental reaction in organic synthesis, yielding versatile intermediates for further chemical modifications. Propiophenone, upon bromination at the α-carbon, forms α-bromopropiophenone (2-bromo-1-phenyl-1-propanone).[4][5][6] This product serves as a crucial precursor in the synthesis of numerous active pharmaceutical ingredients due to the reactivity of the carbon-bromine bond, which allows for subsequent nucleophilic substitution reactions.[2] The procedures outlined below provide step-by-step guidance to ensure a successful and efficient synthesis.

Data Presentation

The following table summarizes the key quantitative data associated with the bromination of propiophenone and the resulting product, α-bromopropiophenone.

ParameterValueReference(s)
Reactant Propiophenone
Molecular FormulaC₉H₁₀O
Molar Mass134.18 g/mol
Product α-Bromopropiophenone
Molecular FormulaC₉H₉BrO[4]
Molar Mass213.07 g/mol [7]
AppearanceColorless to pale yellow liquid/oil[4][7]
Boiling Point132-133 °C @ 12 mmHg[8]
135-138 °C @ 20 mmHg[1]
Reaction Metrics
Typical Yield80% to near quantitative[1][8]

Reaction Mechanism

The bromination of propiophenone in the presence of an acid catalyst proceeds through an enol-mediated mechanism. The acid catalyzes the tautomerization of the ketone to its more reactive enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine. Subsequent deprotonation of the intermediate yields the α-bromoketone and regenerates the acid catalyst (HBr is an autocatalyst in this reaction).[9]

ReactionMechanism cluster_ketone Propiophenone (Keto Form) cluster_enol Enol Intermediate cluster_bromine Bromine cluster_intermediate Oxonium Intermediate cluster_product α-Bromopropiophenone ketone Propiophenone enol Enol Form ketone->enol Tautomerization (H+ catalyst) intermediate Intermediate enol->intermediate Nucleophilic Attack bromine Br-Br product α-Bromopropiophenone intermediate->product Deprotonation

Caption: Reaction mechanism for the acid-catalyzed bromination of propiophenone.

Experimental Protocols

Caution: α-Bromoketones are generally lachrymatory (tear-inducing) and skin irritants.[9][10] All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 1: Bromination using Elemental Bromine in Glacial Acetic Acid

This protocol is a classic and reliable method for the bromination of propiophenone.

Materials:

  • Propiophenone

  • Glacial Acetic Acid

  • Bromine

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or calcium chloride

  • Round-bottom flask

  • Stir bar or mechanical stirrer

  • Dropping funnel

  • Separatory funnel

  • Beaker

  • Büchner funnel and filter flask (if product crystallizes)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve propiophenone (1 equivalent) in glacial acetic acid.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred propiophenone solution.

  • After the addition is complete, allow the reaction mixture to stand for 30 minutes. If the deep red color of bromine persists, gently warm the flask in a water bath until the color disappears, indicating the consumption of bromine and the evolution of hydrogen bromide gas.[9]

  • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of ice-cold water with vigorous stirring.[9]

  • The α-bromopropiophenone will separate as a dense, colorless to pale yellow oil.[4][9]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold water and a saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted bromine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.[8]

  • Filter to remove the drying agent.

  • The solvent can be removed under reduced pressure using a rotary evaporator.

  • For higher purity, the resulting oil can be purified by vacuum distillation.[8] Alternatively, the product may crystallize upon cooling and can be recrystallized from a suitable solvent like ether.[9]

Protocol 2: Green Bromination using Sodium Bromide and Hydrogen Peroxide

This protocol offers a more environmentally friendly approach by avoiding the use of elemental bromine.

Materials:

  • Propiophenone (13.4g, 0.1 mol)[11]

  • Sodium bromide (41.2g, 0.4 mol)[11]

  • 30% Sulfuric acid (32.7g, 0.1 mol)[11]

  • 27% Hydrogen peroxide (35.2g, 0.25 mol)[11]

  • Saturated sodium carbonate solution[11]

  • Saturated saline solution[11]

  • Anhydrous magnesium sulfate[11]

  • 500 mL round-bottom flask[11]

  • Stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 500 mL round-bottom flask at room temperature, add propiophenone (13.4g, 0.1 mol) and sodium bromide (41.2g, 0.4 mol).[11]

  • Stir the mixture to ensure it is homogenous.

  • Add 30% sulfuric acid (32.7g, 0.1 mol) to the flask.[11]

  • Slowly add 27% hydrogen peroxide (35.2g, 0.25 mol) dropwise to the reaction mixture.[11]

  • After the addition is complete, continue to stir the reaction for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]

  • Once the reaction is complete, stop stirring and allow the layers to separate.

  • Wash the organic layer sequentially with a saturated sodium carbonate solution and a saturated saline solution.[11]

  • Combine the organic phases and dry over anhydrous magnesium sulfate.[11]

  • Filter to remove the drying agent.

  • Concentrate the organic phase using a rotary evaporator to obtain α-bromopropiophenone as a yellow oily liquid. This method has been reported to yield the product in 94% with 96% purity.[11]

Experimental Workflow Diagram

ExperimentalWorkflow start Start reagents Combine Propiophenone and Solvent/Reagents start->reagents add_bromine Add Brominating Agent (e.g., Br2 or NaBr/H2O2) reagents->add_bromine reaction Reaction Period (with optional heating) add_bromine->reaction quench Quench Reaction (Pour into cold water) reaction->quench separation Separate Organic Layer quench->separation wash Wash with Water and Sodium Bicarbonate Solution separation->wash dry Dry with Anhydrous Salt (e.g., MgSO4) wash->dry filter Filter dry->filter concentrate Concentrate (Rotary Evaporation) filter->concentrate purify Purification (Vacuum Distillation or Recrystallization) concentrate->purify product Pure α-Bromopropiophenone purify->product

Caption: General workflow for the synthesis and purification of α-bromopropiophenone.

References

The Role of 2'-Bromopropiophenone in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various bioactive molecules utilizing 2'-Bromopropiophenone and its derivatives as a key starting material. This versatile chemical intermediate serves as a crucial building block in the preparation of a range of pharmacologically active compounds, including cathinones, ephedrine analogues, and morpholine derivatives.

Introduction

This compound (α-Bromopropiophenone) is an α-bromoketone that is readily prepared by the bromination of propiophenone. Its chemical structure, featuring a reactive bromine atom adjacent to a carbonyl group, makes it an excellent electrophile for nucleophilic substitution reactions. This reactivity is harnessed in medicinal chemistry to introduce the 1-phenylpropan-1-one backbone, a common structural motif in many psychoactive and therapeutic compounds. This document outlines detailed synthetic procedures, presents quantitative data, and illustrates the key reaction pathways and biological mechanisms of action for prominent molecules synthesized from this precursor.

Synthesis of Bioactive Molecules: Protocols and Data

This section details the experimental procedures for the synthesis of several classes of bioactive molecules starting from this compound or its substituted analogues.

Synthesis of Cathinone and its Derivatives

This compound is a well-established precursor for the synthesis of cathinone and its substituted analogues, which are known for their stimulant properties. The general synthetic strategy involves the reaction of the α-bromoketone with an appropriate amine.

Cathinone can be synthesized by reacting this compound with ammonia.[1]

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve this compound in a suitable organic solvent such as benzene or ethanol.

  • Amination: Add a solution of ammonia to the reaction mixture. The reaction is typically carried out at room temperature.

  • Work-up: After the reaction is complete, neutralize the excess ammonia with a dilute acid (e.g., hydrochloric acid).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ether) to remove unreacted starting material.

  • Isolation: Basify the aqueous layer to liberate the cathinone free base, which can then be extracted with an organic solvent.

  • Purification: The crude product can be purified by distillation under vacuum or by crystallization of its salt form (e.g., hydrochloride).

ProductAmineSolventYieldSpectroscopic Data
CathinoneAmmoniaBenzene/EthanolNot specified¹³C NMR (predicted): δ 199.9 (C=O), 136.6 (Ar-C), 133.3 (Ar-CH), 128.8 (Ar-CH), 128.7 (Ar-CH), 55.0 (CH-NH₂), 16.5 (CH₃)[2]

Mephedrone is a synthetic cathinone derivative synthesized from a substituted analogue of this compound, namely 2-bromo-4'-methylpropiophenone.

Experimental Protocol:

  • Bromination of 4'-Methylpropiophenone:

    • Dissolve 4-methylpropiophenone (1 equivalent) in glacial acetic acid.

    • Add a catalytic amount of 48% hydrobromic acid.

    • Slowly add bromine (1.1 equivalents) over 1 hour, maintaining the temperature at 25 °C.

    • Stir for an additional 1.5 hours.

    • Pour the reaction mixture into ice-cold water and extract the product, 2-bromo-4'-methylpropiophenone, with dichloromethane.

    • Dry the organic layer over magnesium sulfate and concentrate under vacuum to obtain yellow crystals.[2] The yield is reported to be nearly quantitative.[3]

  • Methamination of 2-bromo-4'-methylpropiophenone:

    • Prepare a solution of methylamine by dissolving methylamine hydrochloride (1 equivalent) and sodium hydroxide (1 equivalent) in water.

    • In a separate flask, dissolve 2-bromo-4'-methylpropiophenone (1 equivalent) in toluene.

    • Add the methylamine solution dropwise to the toluene solution over 1 hour with stirring.

    • Continue stirring at 25 °C for 32 hours.

    • Pour the mixture into ice-cold water and separate the toluene layer.

    • Acidify the toluene layer with dilute hydrochloric acid.

    • Wash the acidic aqueous layer with toluene and then evaporate to dryness to obtain the crude mephedrone HCl.

    • Recrystallize the crude product from isopropanol to yield fine, white powder of mephedrone HCl.[2]

Starting MaterialReagentsProductYield
4'-Methylpropiophenone1. Br₂, HBr, Acetic Acid; 2. Methylamine, NaOH, TolueneMephedrone HCl~45% (for the methamination step)[3]

Synthesis of Mephedrone

G 4'-Methylpropiophenone 4'-Methylpropiophenone 2-Bromo-4'-methylpropiophenone 2-Bromo-4'-methylpropiophenone 4'-Methylpropiophenone->2-Bromo-4'-methylpropiophenone Br2, HBr Acetic Acid Mephedrone Mephedrone 2-Bromo-4'-methylpropiophenone->Mephedrone Methylamine

Caption: Synthetic route for Mephedrone from 4'-Methylpropiophenone.

Synthesis of Ephedrine Analogues

This compound is a key intermediate in the synthesis of ephedrine and its analogues, which have sympathomimetic and stimulant effects. The synthesis involves amination followed by reduction of the ketone.

Experimental Protocol for DL-Ephedrine Synthesis: [1]

  • Synthesis of α-Methylaminoethyl Phenyl Ketone (Ephedrone):

    • React α-bromopropiophenone with methylamine in a suitable solvent like benzene or alcohol. It is recommended to cool the reaction mixture with ice.[4]

    • The reaction yields α-methylaminoethyl phenyl ketone (ephedrone) hydrochloride with a reported yield of 70-74% based on the starting propiophenone.[1]

  • Reduction of Ephedrone to DL-Ephedrine:

    • The hydrochloride salt of ephedrone is dissolved in alcohol.

    • The reduction is carried out using hydrogen gas in the presence of a platinum black catalyst.[4]

    • This reduction yields DL-ephedrine. The reported yield of DL-ephedrine is 64%, with 19% of DL-pseudoephedrine also being formed.[1]

IntermediateReduction MethodProductYieldSpectroscopic Data
α-Methylaminoethyl Phenyl Ketone (Ephedrone)H₂ / Platinum blackDL-Ephedrine64%¹H NMR (Ephedrine): δ 4.71 (d, J=3.6 Hz, H-1), 2.70 (s, N-CH₃)[5] ¹³C NMR (Ephedrine, predicted): δ 141.5 (Ar-C), 128.5 (Ar-CH), 127.8 (Ar-CH), 126.4 (Ar-CH), 73.1 (CH-OH), 61.2 (CH-NH), 32.0 (N-CH₃), 14.5 (C-CH₃)[6]

Synthesis of DL-Ephedrine

G This compound This compound Ephedrone Ephedrone This compound->Ephedrone Methylamine DL-Ephedrine DL-Ephedrine Ephedrone->DL-Ephedrine H2, Pt black

Caption: Synthetic pathway for DL-Ephedrine from this compound.

Synthesis of 2-Phenylmorpholinols

This compound can be used to synthesize 2-phenylmorpholinols, a class of compounds with potential biological activities. The synthesis involves a reaction with 2-aminoethanol or its derivatives.

General Experimental Protocol:

  • Reaction: React this compound with a 2-aminoalkanol (e.g., 2-aminoethanol) in a suitable solvent.

  • Cyclization: The initial substitution product undergoes an intramolecular cyclization to form the morpholinol ring.

  • Isolation and Purification: The product is isolated and purified using standard techniques such as crystallization or chromatography.

Synthesis of Bupropion Analogues

Substituted 2'-bromopropiophenones are crucial intermediates in the synthesis of bupropion and its analogues, which are used as antidepressants and smoking cessation aids.

Experimental Protocol for Bupropion Synthesis:

  • Bromination of m-Chloropropiophenone:

    • m-Chloropropiophenone is brominated using bromine in a solvent like dichloromethane to yield m-chloro-α-bromopropiophenone.

  • Amination with t-Butylamine:

    • The resulting m-chloro-α-bromopropiophenone is then reacted with t-butylamine in a solvent such as acetonitrile to produce bupropion free base.

  • Salt Formation:

    • The bupropion free base is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like isopropyl alcohol. The overall yield is reported to be around 70-80%.[7]

Starting MaterialReagentsProductYieldSpectroscopic Data
m-Chloropropiophenone1. Br₂; 2. t-Butylamine; 3. HClBupropion HCl70-80%¹H NMR (Bupropion HCl): δ 8.1-7.6 (m, 4H, Ar-H), 5.2 (q, 1H, CH), 1.6 (d, 3H, CH₃), 1.4 (s, 9H, t-butyl)[4] MS (EI): m/z 224, 166, 139, 111, 100, 57[4]

Signaling Pathways of Synthesized Bioactive Molecules

The bioactive molecules synthesized from this compound exert their effects by interacting with specific biological targets, primarily within the central nervous system.

Mechanism of Action of Cathinones

Synthetic cathinones primarily act as monoamine transporter inhibitors or releasers. They target the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.

  • Releasers (e.g., Mephedrone): These compounds are substrates for the monoamine transporters. They are taken up into the presynaptic neuron and promote the reverse transport (efflux) of neurotransmitters from the neuron into the synapse.

  • Reuptake Inhibitors (e.g., MDPV): These compounds block the reuptake of neurotransmitters from the synapse back into the presynaptic neuron, thereby prolonging their action.

The increased levels of dopamine, norepinephrine, and serotonin in the brain are responsible for the stimulant, euphoric, and entactogenic effects of these substances.

Dopaminergic and Serotonergic Signaling by Cathinones

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron VMAT2 VMAT2 Dopamine_Vesicle Dopamine Vesicle Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) DAT->Dopamine_Vesicle Reverses transport Cathinone_R Cathinone (Releaser) Cathinone_R->DAT Enters cell Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binds Cathinone_I Cathinone (Inhibitor) Cathinone_I->DAT Blocks Downstream_Signaling Downstream Signaling Dopamine_Receptor->Downstream_Signaling

Caption: Cathinones increase synaptic dopamine by acting as releasers or reuptake inhibitors.

Signaling Pathway of Ephedrine

Ephedrine exerts its effects through a complex mechanism that involves both direct and indirect actions on the adrenergic system. One identified pathway involves the β-adrenergic receptor and subsequent downstream signaling.

Ephedrine can induce the expression of Thioredoxin-1 (Trx-1), a protein involved in cellular redox regulation and neuroprotection. This induction is mediated through the β-adrenergic receptor, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates the Dopamine- and cAMP-regulated phosphoprotein (DARPP-32). Activated DARPP-32 is implicated in the signaling cascade that ultimately leads to increased Trx-1 expression.

Ephedrine Signaling Pathway

Ephedrine Ephedrine Beta_Adrenergic_Receptor β-Adrenergic Receptor Ephedrine->Beta_Adrenergic_Receptor Activates Adenylyl_Cyclase Adenylyl Cyclase Beta_Adrenergic_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP-32 DARPP-32 PKA->DARPP-32 Phosphorylates (Activates) Trx-1_Expression Thioredoxin-1 (Trx-1) Expression DARPP-32->Trx-1_Expression Leads to

Caption: Ephedrine-induced Thioredoxin-1 expression signaling pathway.

Conclusion

This compound and its derivatives are indispensable precursors in the synthesis of a wide array of bioactive molecules. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug development. The versatility of this starting material allows for the creation of diverse molecular scaffolds with significant pharmacological activities. Further research into the synthesis of novel derivatives and a deeper understanding of their biological mechanisms will continue to drive innovation in the development of new therapeutic agents.

References

2'-Bromopropiophenone: A Versatile Building Block for Novel Organic Compounds - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2'-Bromopropiophenone as a key starting material in the synthesis of diverse and biologically active organic compounds. Its reactive α-bromo ketone moiety makes it a valuable precursor for a range of novel molecules with potential therapeutic applications.

Introduction

This compound (α-Bromopropiophenone) is an organic compound featuring a propiophenone skeleton with a bromine atom at the α-position to the carbonyl group. This structural feature imparts high reactivity, particularly towards nucleophiles, making it an essential building block in synthetic organic chemistry. Its applications span the synthesis of psychoactive substances, antidepressant analogues, and various heterocyclic scaffolds of medicinal interest.

Chemical Properties:

PropertyValue
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 245-250 °C (lit.)
Density 1.4 g/mL at 25 °C (lit.)
CAS Number 2114-00-3

Safety Precautions

This compound is a hazardous chemical and should be handled with appropriate safety measures in a well-ventilated fume hood.[1][2] It is harmful if swallowed and causes irritation to the eyes, respiratory system, and skin.[1][3] It is also a lachrymator, meaning it can cause tearing.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are required.[1]

  • Hand Protection: Wear appropriate protective gloves.[1][2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]

Storage: Store in a tightly closed container in a refrigerator (2-8°C).[4]

Applications in Organic Synthesis

This compound serves as a versatile precursor for several classes of organic compounds with significant biological activities.

Synthesis of Substituted Cathinones

Substituted cathinones are a class of psychoactive compounds that are structurally related to amphetamine.[5] this compound is a key intermediate in the synthesis of many of these compounds through nucleophilic substitution of the bromine atom with a primary or secondary amine.

General Reaction Scheme:

G 2_Bromopropiophenone This compound Substituted_Cathinone Substituted Cathinone 2_Bromopropiophenone->Substituted_Cathinone + R1R2NH - HBr Amine R1R2NH G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicles Vesicles (NE, DA) Vesicles->Release NET Norepinephrine Transporter (NET) DAT Dopamine Transporter (DAT) NE Norepinephrine Release->NE Release DA Dopamine Release->DA Release NE->NET Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor Binds DA->DAT Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor Binds Bupropion Bupropion Analogue Bupropion->NET Blocks Bupropion->DAT Blocks G 2_Bromopropiophenone This compound Phenylmorpholinol 2-Phenylmorpholinol Derivative 2_Bromopropiophenone->Phenylmorpholinol + R-NH-CH2-CH2-OH - HBr Amino_Alcohol R-NH-CH2-CH2-OH

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2'-Bromopropiopiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2'-Bromopropiopiophenone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2'-Bromopropiophenone, providing potential causes and solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low yield of this compound and presence of unreacted propiophenone 1. Insufficient bromine. 2. Inadequate reaction time. 3. Low reaction temperature. 4. Presence of moisture in the reaction.1. Ensure accurate stoichiometry; a slight excess of bromine (e.g., 1.05 equivalents) can be used. 2. Monitor the reaction progress using TLC or GC-MS and extend the reaction time if necessary. 3. While low temperatures can improve selectivity, the reaction may be slow. Consider a moderately increased temperature (e.g., room temperature) if the reaction is not proceeding. 4. Use anhydrous solvents and reagents to prevent quenching of the reaction.
Presence of 2',2'-dibromopropiophenone (over-bromination) 1. Excess bromine used. 2. High local concentration of bromine. 3. Prolonged reaction time after consumption of propiophenone.1. Use a stoichiometric amount or only a slight excess of bromine. 2. Add the bromine solution dropwise and with vigorous stirring to avoid high local concentrations. 3. Monitor the reaction closely and quench it once the starting material is consumed.
Formation of aromatic ring brominated side products (e.g., 3'-Bromopropiophenone) 1. Use of a strong Lewis acid catalyst (e.g., excess AlCl₃). 2. High reaction temperatures. 3. Specific catalytic systems that favor aromatic halogenation.1. Avoid or use only a catalytic amount of Lewis acid if alpha-bromination is desired. Acid-catalyzed enolization is often sufficient. 2. Maintain a controlled, lower temperature (e.g., 0-25 °C) to favor kinetic alpha-bromination over thermodynamic ring bromination. 3. Be aware that certain catalysts, like the CuBr₂-βCD complex, have been reported to favor aromatic bromination.
Reaction fails to initiate (bromine color persists) 1. Low temperature inhibiting initiation. 2. Absence of an acid catalyst (if required by the specific protocol).1. A small amount of gentle warming or the addition of a radical initiator (like a small amount of light) can sometimes initiate the reaction. 2. A catalytic amount of HBr or another acid can facilitate the enolization necessary for the reaction to start.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side products are:

  • 2',2'-Dibromopropiophenone: This results from over-bromination of the desired product.

  • Brominated propiophenone isomers: Bromination can occur on the aromatic ring, leading to products like 3'-Bromopropiophenone, especially in the presence of a Lewis acid catalyst.

  • Unreacted propiophenone: Incomplete reaction will leave the starting material in the product mixture.

Q2: How can I minimize the formation of 2',2'-dibromopropiophenone?

A2: To minimize dibromination, you should carefully control the stoichiometry of bromine, using no more than a slight excess. Add the bromine solution slowly and with efficient stirring to prevent localized high concentrations. Monitor the reaction progress and stop it once the propiophenone has been consumed.

Q3: What is the role of the aluminum chloride (AlCl₃) catalyst, and can it cause side reactions?

A3: Aluminum chloride is a Lewis acid that can be used to catalyze the bromination. However, its role is critical in determining the regioselectivity of the reaction. A catalytic amount can promote the desired alpha-bromination. In contrast, an excess of AlCl₃ can complex with the carbonyl oxygen, deactivating the alpha-position and promoting electrophilic substitution on the aromatic ring, leading to side products like 3'-Bromopropiophenone.[1]

Q4: What is the optimal temperature for the synthesis of this compound?

A4: The optimal temperature is a balance between reaction rate and selectivity. Many procedures recommend temperatures between 0°C and room temperature (20-25°C).[1][2] Lower temperatures generally favor the kinetic product (alpha-bromination) and minimize side reactions like over-bromination and aromatic bromination.

Q5: How can I purify the crude this compound to remove the side products?

A5: Purification can typically be achieved through fractional distillation under reduced pressure. The different boiling points of this compound, propiophenone, and dibrominated species allow for their separation. Column chromatography on silica gel can also be an effective method for removing impurities, especially for smaller-scale reactions.

Data Presentation

The following table summarizes the expected qualitative effects of different reaction parameters on the product distribution in the synthesis of this compound.

Reaction Parameter Condition Expected this compound Yield Expected Side Product Formation
Bromine Stoichiometry 1.0 - 1.05 equivalentsHighLow
> 1.1 equivalentsModerate to HighIncreased 2',2'-dibromopropiophenone
Catalyst No catalyst / HBr (catalytic)GoodMinimal aromatic bromination
AlCl₃ (catalytic)HighLow levels of aromatic bromination possible
AlCl₃ (excess)LowSignificant aromatic bromination (e.g., 3'-isomer)
Temperature 0 - 5 °CGood (slower reaction)Low
20 - 25 °CHighModerate
> 40 °CVariableIncreased risk of over-bromination and ring bromination

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Side Products

This protocol is designed to favor the formation of the alpha-brominated product with high selectivity.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap (for HBr), dissolve propiophenone (1 equivalent) in anhydrous dichloromethane (DCM) or chloroform.

  • Reagent Preparation: In the dropping funnel, prepare a solution of bromine (1.05 equivalents) in the same anhydrous solvent.

  • Reaction: Cool the flask containing the propiophenone solution to 0-5°C using an ice bath.

  • Bromine Addition: Add the bromine solution dropwise to the stirred propiophenone solution over a period of 30-60 minutes. Maintain the temperature below 10°C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by TLC or GC-MS until the propiophenone is consumed.

  • Work-up:

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining HBr and unreacted bromine.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation.

Mandatory Visualization

Reaction_Pathway propiophenone Propiophenone enol Enol Intermediate propiophenone->enol Acid/Base Catalysis ring_bromo Aromatic Bromination Products propiophenone->ring_bromo + Br2 + Lewis Acid (excess) product This compound enol->product + Br2 - HBr dibromo 2',2'-Dibromopropiophenone product->dibromo + Excess Br2 - HBr

Caption: Reaction pathway for the synthesis of this compound and the formation of major side products.

Troubleshooting_Workflow start Analyze Crude Product (TLC, GC-MS, NMR) unreacted_sm Unreacted Propiophenone Present? start->unreacted_sm over_bromination Dibromopropiophenone Present? unreacted_sm->over_bromination No increase_time_temp Increase Reaction Time/Temp Check Reagent Stoichiometry unreacted_sm->increase_time_temp Yes ring_bromination Aromatic Bromination Present? over_bromination->ring_bromination No control_stoichiometry Reduce Bromine Stoichiometry Improve Bromine Addition over_bromination->control_stoichiometry Yes avoid_lewis_acid Avoid/Reduce Lewis Acid Catalyst Control Temperature ring_bromination->avoid_lewis_acid Yes purify Purify Product (Vacuum Distillation / Chromatography) ring_bromination->purify No increase_time_temp->start control_stoichiometry->start avoid_lewis_acid->start

Caption: Troubleshooting workflow for the synthesis and purification of this compound.

References

Technical Support Center: Synthesis of 2'-Bromopropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2'-Bromopropiophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the synthesis of this compound. Our goal is to help you improve the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the α-bromination of propiophenone. This reaction typically involves the treatment of propiophenone with a brominating agent, such as molecular bromine (Br₂), in the presence of a catalyst or in a suitable solvent.[1][2][3] The reaction proceeds via an enol or enolate intermediate, which then attacks the electrophilic bromine.[1][3]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry of reactants.

  • Side reactions: Several side reactions can compete with the desired α-bromination, leading to a mixture of products and a lower yield of this compound. Common side reactions include polybromination and bromination of the aromatic ring.

  • Poor quality of reagents: The purity of propiophenone, bromine, and the solvent can significantly impact the reaction outcome. Impurities can interfere with the reaction or lead to the formation of byproducts.

  • Suboptimal work-up procedure: Product loss can occur during the work-up and purification steps. This can be due to the product's solubility in the aqueous phase during extraction or degradation on silica gel during column chromatography.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?

A3: The formation of multiple byproducts is a common issue. The most likely byproducts in the synthesis of this compound are:

  • Dibrominated propiophenone: This occurs when a second bromine atom is added to the α-position.

  • Ring-brominated propiophenone: Electrophilic aromatic substitution can occur, leading to the bromination of the phenyl ring, resulting in ortho-, meta-, and para-isomers of bromo-propiophenone.

  • Unreacted propiophenone: If the reaction has not gone to completion, you will have remaining starting material.

Q4: How can I minimize the formation of byproducts?

A4: To minimize byproduct formation, consider the following strategies:

  • Control stoichiometry: Use a precise 1:1 molar ratio of propiophenone to bromine to reduce the likelihood of polybromination.

  • Reaction temperature: Maintain a low reaction temperature (e.g., 0-5 °C) to improve selectivity and minimize side reactions.

  • Slow addition of bromine: Add the bromine solution dropwise to the reaction mixture to maintain a low concentration of bromine at any given time, which can help prevent over-bromination.

  • Choice of solvent and catalyst: The solvent and catalyst can influence the regioselectivity of the reaction. For α-bromination, a polar aprotic solvent is often preferred.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Issue 1: Low Yield

If you are experiencing a low yield of this compound, follow this troubleshooting workflow:

LowYieldTroubleshooting cluster_reagents Reagent Troubleshooting cluster_conditions Reaction Condition Optimization cluster_workup Work-up & Purification Enhancement start Low Yield Observed check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK reagent_purity Use high-purity, dry reagents. Verify correct molar ratios. check_reagents->reagent_purity check_workup 3. Assess Work-up and Purification check_conditions->check_workup Conditions OK temp_control Maintain low temperature (0-5 °C). check_conditions->temp_control slow_addition Add bromine dropwise. check_conditions->slow_addition reaction_time Monitor reaction by TLC to ensure completion. check_conditions->reaction_time solution Yield Improved check_workup->solution Procedure Optimized extraction Ensure correct pH during extractions to minimize product loss. check_workup->extraction purification Consider alternative purification methods like recrystallization or using neutral alumina for chromatography. check_workup->purification

Troubleshooting workflow for low yield.
Issue 2: Presence of Multiple Products (Byproducts)

If your analysis (e.g., TLC, GC-MS, NMR) indicates the presence of significant byproducts, use this guide to identify and minimize them.

ByproductTroubleshooting start Multiple Products Detected identify_byproduct 1. Identify Byproduct Structure start->identify_byproduct dibrominated Dibrominated Product identify_byproduct->dibrominated Excess Br ring_brominated Ring-Brominated Product identify_byproduct->ring_brominated Harsh Conditions unreacted_sm Unreacted Starting Material identify_byproduct->unreacted_sm Incomplete Reaction solution Purity Improved dibrominated->solution Action: Use 1:1 stoichiometry of Br₂. Add bromine slowly. ring_brominated->solution Action: Lower reaction temperature. Avoid strong Lewis acid catalysts if possible. unreacted_sm->solution Action: Increase reaction time. Monitor by TLC until starting material is consumed.

Troubleshooting guide for byproduct formation.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes how different reaction parameters can affect the yield of this compound. Note that yields are highly dependent on the specific experimental setup and purification methods.

ParameterCondition AYield (%)Condition BYield (%)Key Takeaway
Catalyst Aluminum chloride (pinch)~90% (crude)[4]No catalyst (in Dichloromethane)Quantitative (crude)A Lewis acid catalyst can promote the reaction, but direct bromination in a suitable solvent can also be effective.
Solvent Chloroform~90% (crude)[4]DichloromethaneQuantitative (crude)Both chlorinated solvents are effective. Dichloromethane is often preferred due to its lower toxicity.
Temperature 0 °C (Ice Bath)[4]High20 °CHighWhile the reaction can proceed at room temperature, lower temperatures are generally recommended to improve selectivity and minimize side reactions.
Reaction Time Overnight[4]High30 minutesQuantitative (crude)Reaction time can vary significantly depending on the scale and other conditions. Monitoring by TLC is crucial to determine the optimal time.

Experimental Protocols

Protocol 1: Bromination of Propiophenone with Aluminum Chloride Catalyst

This protocol is adapted from a patented synthesis route.[4]

Materials:

  • Propiophenone (13.4 g, 0.1 mol)

  • Anhydrous chloroform (120 mL)

  • Aluminum chloride (a pinch, ground)

  • Bromine (5 mL, 0.1 mol)

  • Ice bath

Procedure:

  • Dissolve propiophenone in 100 mL of anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Add a pinch of ground aluminum chloride to the solution.

  • Cool the mixture in an ice bath.

  • Prepare a solution of bromine in 20 mL of chloroform and add it to the dropping funnel.

  • Add the bromine solution dropwise to the stirred propiophenone solution. The color of the bromine should disappear instantaneously.

  • After the addition is complete, continue stirring the reaction mixture overnight to allow for the evolution of hydrogen bromide gas.

  • Filter off the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound as an oil.

Protocol1_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve Propiophenone in Chloroform B Add AlCl₃ catalyst A->B C Cool to 0 °C B->C D Dropwise addition of Bromine solution C->D E Stir overnight D->E F Filter catalyst E->F G Evaporate solvent F->G H Obtain Crude Product G->H

Experimental workflow for Protocol 1.
Protocol 2: Bromination of Propiophenone in Dichloromethane

This protocol provides a method for the synthesis of this compound without a Lewis acid catalyst.

Materials:

  • Propiophenone (72 g, 0.5 mol)

  • Dichloromethane (600 mL)

  • Bromine (82 g, 0.51 mol)

Procedure:

  • Dissolve propiophenone in 500 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Prepare a solution of bromine in 100 mL of dichloromethane and add it to the dropping funnel.

  • Maintain the reaction temperature at 20 °C and add the bromine solution dropwise to the stirred propiophenone solution.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound. The product is often used directly in the next step without further purification.

References

Technical Support Center: Purification of 2'-Bromopropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding the purification of 2'-Bromopropiophenone.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities originate from its synthesis, which typically involves the bromination of propiophenone.[1][2] These can include unreacted starting material (propiophenone), poly-brominated side products, and residual acidic byproducts like hydrobromic acid (HBr).[3] Solvents used during the synthesis, such as chloroform or dichloromethane, may also be present.[3][4]

Q2: My purified this compound is a pale yellow to brown liquid, but I expected it to be colorless. Why?

A2: The discoloration is a common issue and can be attributed to several factors. As an α-bromoketone, the compound can be unstable and may darken over time, particularly when exposed to light, air, or residual acid from the synthesis.[5] Even trace amounts of colored impurities or degradation products can impart a yellow or brownish hue.

Q3: How should I properly store purified this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light. It is recommended to store it under refrigeration at temperatures between 2-8°C (36-46°F).[6][7][8] The compound is known to be light-sensitive.[8]

Q4: What are the primary purification techniques for this compound?

A4: The most effective purification methods for this compound, which is a liquid at room temperature, are vacuum distillation and column chromatography. A patent has described purification by washing the reaction product with water and a soda solution, followed by drying and vacuum distillation.[2] Recrystallization is not applicable unless the compound is converted to a solid derivative.

Q5: What are the most critical safety precautions when handling this compound?

A5: this compound is a lachrymator and is irritating to the eyes, skin, and respiratory system.[1][9] It is crucial to handle this chemical in a well-ventilated chemical fume hood.[9] Always wear appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and a lab coat.[6][10] Facilities should be equipped with an eyewash station and a safety shower.[6]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₉BrO[1][9]
Molecular Weight 213.07 g/mol [9][11]
Appearance Colorless to pale yellow liquid/oil[1][12]
Density ~1.4 g/mL at 25°C[7][8]
Refractive Index ~1.571 (at 20°C)[7][9]
Solubility Insoluble in water; Soluble in ethanol, ether, acetone, chloroform, ethyl acetate, methanol.[1][8]
Stability Light-sensitive; incompatible with strong oxidizing agents and strong bases.[8][9][13]

Table 2: Boiling Point of this compound at Various Pressures

Boiling PointPressureReference
245-250 °C760 mmHg (atmospheric)[7][13]
138-140 °C14 mmHg[7]
132-133 °C12 mmHg[2]
105 °C0.1 mmHg[7]

Troubleshooting Guides

Vacuum Distillation
IssuePossible Cause(s)Recommended Solution(s)
Product is darkening or decomposing in the distillation flask. The distillation temperature is too high, causing thermal decomposition.- Lower the pressure of the vacuum system to allow the product to distill at a lower temperature (See Table 2).- Ensure the heating mantle is not set excessively high; heat the flask gradually.
Poor separation of impurities (broad boiling range). - Inefficient distillation column.- The vacuum pressure is fluctuating.- Use a fractionating column (e.g., Vigreux) for better separation of components with close boiling points.- Check the vacuum pump and all connections for leaks to ensure a stable, low pressure.
Bumping / Uneven Boiling. Lack of nucleation sites for smooth boiling.- Add a magnetic stir bar or boiling chips to the distillation flask before heating.- Ensure even heating of the flask.
Column Chromatography
IssuePossible Cause(s)Recommended Solution(s)
Poor separation of product and impurities. The mobile phase polarity is either too high or too low.[5]- Adjust the solvent ratio. For normal phase silica gel chromatography, if compounds elute too quickly, decrease the polarity (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If they elute too slowly, increase the polarity.[5]- Test different solvent systems using Thin Layer Chromatography (TLC) before running the column.
Product elutes with the solvent front. The mobile phase is too polar.[5]- Start with a much less polar mobile phase (e.g., a higher percentage of hexane).[5]
Product will not elute from the column. The mobile phase is not polar enough to displace the compound from the stationary phase.- Gradually increase the polarity of the mobile phase (gradient elution).[14]- If the product is still retained, consider a stronger solvent like pure ethyl acetate or add a small percentage of methanol.
Streaking or "tailing" of the product band. - The column is overloaded with the crude sample.- The compound has low solubility in the chosen mobile phase.- Use a larger column or reduce the amount of sample loaded.- Choose a mobile phase that better solubilizes the compound. Adding a small amount of a more polar solvent can sometimes help.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Preparation : The crude this compound is placed in a round-bottom flask, no more than two-thirds full. Add a magnetic stir bar.

  • Apparatus Setup : Assemble a short-path distillation apparatus suitable for vacuum. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation :

    • Begin stirring and slowly apply vacuum, monitoring the pressure with a manometer.

    • Once a stable, low pressure is achieved (e.g., 1-15 mmHg), gradually heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected temperature for the given pressure (refer to Table 2). For example, at ~12 mmHg, the product should distill around 132-133°C.[2]

    • Discard any initial low-boiling impurities and stop the distillation before high-boiling, dark-colored residues begin to distill.

  • Isolation : Once the desired fraction is collected, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase Preparation : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a glass column with the slurry, ensuring there are no air bubbles.

  • Mobile Phase Selection : Based on preliminary TLC analysis, choose a mobile phase that provides good separation between this compound and its impurities. A common system is a mixture of hexane and ethyl acetate.

  • Sample Loading : Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution :

    • Add the mobile phase to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the column.

    • Continuously collect fractions in test tubes or flasks.[14]

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualization

G cluster_start Crude this compound cluster_decision Select Purification Method cluster_paths Purification Pathways cluster_end Final Product start Analyze Crude Material by TLC/GC-MS decision Nature of Impurities? start->decision distillation Vacuum Distillation decision->distillation Impurities have significantly different boiling points chromatography Column Chromatography decision->chromatography Impurities have similar boiling points or are non-volatile end_node Pure this compound distillation->end_node chromatography->end_node

Caption: Workflow for selecting a purification technique.

G cluster_start Problem Identification cluster_check1 Analysis cluster_actions Corrective Actions cluster_end Resolution start Poor Separation in Column Chromatography check_elution How are spots eluting on TLC? start->check_elution decrease_polarity Decrease Mobile Phase Polarity check_elution->decrease_polarity Too Fast / Low Rf increase_polarity Increase Mobile Phase Polarity check_elution->increase_polarity Too Slow / High Rf change_system Try Different Solvent System check_elution->change_system Streaking / No Separation end_node Achieve Good Separation decrease_polarity->end_node increase_polarity->end_node change_system->end_node

Caption: Troubleshooting flowchart for column chromatography.

References

Troubleshooting common issues in 2'-Bromopropiophenone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Bromopropiophenone. The content is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield During Synthesis

Q1: My bromination of propiophenone to form this compound resulted in a very low yield. What are the common causes?

A1: Low yields in this α-bromination are typically traced back to issues with reagents, reaction conditions, or work-up procedures. Key factors to investigate include:

  • Moisture: The presence of water can interfere with the reaction, especially if a Lewis acid catalyst like aluminum chloride is used.[1] Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Reagent Quality: Impure propiophenone or old bromine can lead to side reactions or incomplete conversion. Use freshly purified or high-purity starting materials.

  • Temperature Control: The reaction is exothermic. Insufficient cooling can promote the formation of side products. Some protocols recommend cooling in an ice bath during the dropwise addition of bromine.[2]

  • Incorrect Stoichiometry: While a slight excess of bromine may be used to ensure full conversion of the propiophenone, a large excess can lead to the formation of dibrominated products.

  • Product Loss During Work-up: this compound can be lost during aqueous washes if not extracted properly. Ensure efficient extraction with a suitable organic solvent like dichloromethane.[3]

Issue 2: Formation of Unexpected Side Products

Q2: My crude product shows multiple spots on a TLC analysis. What are the likely impurities or side products?

A2: The formation of multiple products is a common issue. The most probable side products include:

  • Dibrominated Propiophenone: If an excess of bromine is used or if the reaction temperature is too high, a second bromine atom can be added to the α-position.

  • Unreacted Propiophenone: Incomplete reaction will leave starting material in your crude product. Reaction progress should be monitored by TLC or GC.

  • Aromatic Ring Bromination: While α-bromination is kinetically favored, under certain conditions (e.g., presence of a strong Lewis acid catalyst and higher temperatures), electrophilic aromatic substitution on the phenyl ring can occur.

  • Self-Condensation Products: Under basic conditions, which might be used during work-up, enolizable ketones can undergo self-condensation reactions.[4]

Issue 3: Reagent Stability, Handling, and Storage

Q3: What are the proper handling and storage procedures for this compound?

A3: Proper handling and storage are critical for safety and reagent integrity.

  • Safety: this compound is a lachrymator and is irritating to the eyes, respiratory system, and skin.[5] All handling should be performed in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.[5]

  • Stability: The compound is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases.[5][6] Contact with these should be avoided.

  • Storage: To ensure long-term stability, this compound should be stored in a tightly sealed container in a refrigerator at approximately 2-8°C.[5][7]

Issue 4: Failure in Downstream Reactions (e.g., Friedel-Crafts Acylation)

Q4: I am using this compound in a subsequent reaction (e.g., substitution, acylation), and it's failing. What should I troubleshoot?

A4: When downstream reactions fail, consider both the integrity of your this compound and the specific reaction's requirements.

  • Purity of Starting Material: Impurities from the bromination step can inhibit or interfere with subsequent reactions. Ensure your this compound is sufficiently pure before proceeding.

  • Friedel-Crafts Reactions: These reactions are highly sensitive to catalyst deactivation. The Lewis acid catalyst (e.g., AlCl₃) will be deactivated by any moisture present in the reagents or solvent.[1] Furthermore, the aromatic substrate itself must not contain strongly deactivating groups (e.g., -NO₂, -CN) or groups that react with the catalyst, such as amines (-NH₂) or alcohols (-OH).[1]

  • Grignard Reactions: If you are attempting to form a Grignard reagent from an aryl bromide to react with this compound, ensure strictly anhydrous conditions, as Grignard reagents react readily with water. The ketone functional group of this compound is incompatible with Grignard reagents, so it would be the electrophile in such a reaction, not the precursor to the Grignard reagent itself.[8]

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
CAS Number 2114-00-3[9]
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol [10]
Appearance Colorless to pale yellow liquid[11]
Boiling Point 245-250 °C (lit.)[7]
138-140 °C / 14 mmHg (lit.)[7]
Density 1.4 g/mL at 25 °C (lit.)[7]
Refractive Index n20/D 1.571 (lit.)[7]
Flash Point >110 °C (>230 °F)[12]
Solubility Insoluble in water; Soluble in ethanol, ether, acetone.
Table 2: Comparison of Selected Bromination Synthesis Protocols
ParameterProtocol 1Protocol 2Protocol 3
Starting Material PropiophenonePropiophenonem-chloropropiophenone
Brominating Agent BromineBromineBromine
Solvent Anhydrous ChloroformDichloromethaneNone (neat) or Dichloroethane
Catalyst Aluminum Chloride (pinch)None mentionedNone mentioned
Temperature Cooled in an ice bath20 °C50 to 100 °C
Reaction Time Stirred overnight30 minutes2 to 6 hours
Reference [2][13][14]

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromination

This protocol is adapted from common laboratory procedures.[2][13]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propiophenone (1.0 eq) in an anhydrous solvent such as dichloromethane or chloroform under an inert atmosphere.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Bromine Addition: Dissolve bromine (1.0-1.05 eq) in a small amount of the same anhydrous solvent and add it to the dropping funnel.

  • Reaction: Add the bromine solution dropwise to the stirred propiophenone solution over 30-60 minutes, maintaining the internal temperature below 10 °C. The reddish-brown color of bromine should disappear upon addition.

  • Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours, monitoring the reaction by TLC.

  • Work-up: Carefully quench the reaction with a dilute aqueous solution of sodium thiosulfate to remove any unreacted bromine. Transfer the mixture to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude oil can be used directly or purified further by vacuum distillation.[15]

Visualizations

Logical and Workflow Diagrams

Troubleshooting_Workflow start Reaction Fails (Low Yield / Impure) check_reagents 1. Assess Reagents - Purity? - Anhydrous? start->check_reagents check_conditions 2. Evaluate Conditions - Temperature? - Time? - Atmosphere? start->check_conditions analyze_crude 3. Analyze Crude Product (TLC, NMR) - Side Products? - Unreacted SM? start->analyze_crude repurify Action: Repurify Starting Materials check_reagents->repurify Impure optimize Action: Optimize Conditions check_conditions->optimize Sub-optimal adjust_workup Action: Modify Purification (Distillation, Chromatography) analyze_crude->adjust_workup Complex Mixture success Successful Reaction repurify->success optimize->success adjust_workup->success

Caption: General troubleshooting workflow for a failed reaction.

Bromination_Pathway propiophenone Propiophenone product This compound propiophenone->product + Br2 (1 eq) Solvent, Temp side_product Dibrominated Product product->side_product + Excess Br2

Caption: Reaction pathway showing the desired product and a common side product.

Downstream_Reaction_Check start Downstream Reaction Fails q1 Is this compound Pure? start->q1 q2 Are Reaction Conditions Anhydrous? q1:yes->q2 a1 Action: Purify Starting Material q1:no->a1 q3 Is Substrate Compatible? q2:yes->q3 a2 Action: Dry All Reagents, Solvents & Glassware q2:no->a2 a3 Action: Check for Deactivating Groups on Substrate q3:no->a3 end Proceed with Reaction q3:yes->end

Caption: Logic diagram for troubleshooting downstream reaction failures.

References

Optimizing reaction conditions for 2'-Bromopropiophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2'-Bromopropiophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this chemical synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no this compound at all. What are the possible causes and solutions?

  • Answer: Low or no yield can stem from several factors. Firstly, ensure the freshness and purity of your starting material, propiophenone. The brominating agent, typically bromine, should be handled carefully to avoid degradation. The choice and quality of the solvent are also critical; anhydrous solvents like dichloromethane or chloroform are often recommended.[1][2] Catalyst activity, particularly with Lewis acids like aluminum chloride, can be compromised by moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere if possible. Finally, reaction temperature and time are crucial parameters. Bromination of propiophenone is often carried out at controlled temperatures, for instance, at 20°C or even in an ice bath to manage the exothermic nature of the reaction.[1][2]

Issue 2: Formation of Multiple Byproducts

  • Question: My final product mixture shows multiple spots on TLC, indicating the presence of several byproducts. How can I minimize their formation?

  • Answer: The primary byproduct in this synthesis is often a result of polybromination, where more than one bromine atom is added to the propiophenone molecule. To minimize this, it is crucial to control the stoichiometry of the reactants. A slight excess of propiophenone relative to bromine can help ensure monosubstitution. Dropwise addition of the bromine solution allows for better control of the reaction and can prevent localized areas of high bromine concentration, which can lead to over-bromination.[2] The reaction temperature should also be carefully monitored, as higher temperatures can sometimes favor side reactions.

Issue 3: Reaction Stalls or is Incomplete

  • Question: The reaction seems to have stopped before all the starting material has been consumed. What can I do to drive the reaction to completion?

  • Answer: An incomplete reaction can be due to an inactive catalyst or insufficient reaction time. If using a catalyst like aluminum chloride, ensure it is of high quality and has not been deactivated by moisture.[1] Sometimes, a small pinch of freshly ground catalyst can reinvigorate the reaction.[1] Reaction times can vary, with some protocols suggesting stirring for 30 minutes, while others recommend stirring overnight.[1][2] Monitoring the reaction progress by TLC is essential to determine the optimal reaction time for your specific conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the α-bromination of propiophenone. This typically involves reacting propiophenone with a brominating agent like elemental bromine (Br₂) in a suitable solvent.[1][2] The reaction can be uncatalyzed or catalyzed by a Lewis acid, such as aluminum chloride.[1]

Q2: What is the role of the aluminum chloride catalyst?

A2: In the context of α-bromination of ketones, aluminum chloride acts as a Lewis acid catalyst. It coordinates with the carbonyl oxygen of the propiophenone, increasing the acidity of the α-proton and facilitating the formation of the enol or enolate intermediate, which then reacts with bromine.

Q3: What are some common solvents used for this synthesis?

A3: Common solvents for the bromination of propiophenone include dichloromethane and chloroform.[1][2] These are chosen for their ability to dissolve the reactants and for being relatively inert under the reaction conditions.

Q4: How can I purify the final product?

A4: After the reaction is complete, a typical workup involves quenching the reaction, washing with an aqueous solution (like sodium bicarbonate to neutralize any acid), and then extracting the product into an organic solvent. The crude product is often an oil.[1] Further purification can be achieved through distillation under reduced pressure or column chromatography.

Q5: Are there alternative, greener synthesis methods?

A5: While the classic bromination with Br₂ is common, research into greener alternatives is ongoing. One patented method describes the bromination of propiophenone in an aqueous suspension with the addition of salts, which avoids the use of chlorinated solvents.[3] Another approach involves the use of a composite catalyst for the synthesis of p-bromopropiophenone from p-bromobenzoic acid and propionic acid, which is described as having low environmental pollution.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterMethod 1Method 2Method 3
Starting Material PropiophenonePropiophenonePropiophenone
Brominating Agent BromineBromineBromine
Catalyst Aluminum ChlorideNone MentionedSaturated Sodium Sulfate Solution
Solvent ChloroformDichloromethaneWater (Suspension)
Temperature Ice bath, then overnight stirring20°C~60°C
Molar Ratio (Propiophenone:Bromine) 1:1 (0.1 mol : 0.1 mol)1:1.02 (0.5 mol : 0.51 mol)1:1.08 (34 parts : 39 parts)
Reported Yield Not explicitly stated, 22g of oil obtainedQuantitativeAlmost quantitative
Reference [1][2][3]

Experimental Protocols

Protocol 1: Synthesis via Bromination with Aluminum Chloride Catalyst

  • Preparation: To 13.4 g (0.1 mol) of propiophenone in 100 ml of anhydrous chloroform, add a pinch of freshly ground aluminum chloride.

  • Reaction: While stirring, add a solution of 5 ml (0.1 mol) of bromine in 20 ml of chloroform dropwise. The mixture should decolorize instantaneously.

  • Workup: Cool the mixture in an ice bath and stir overnight to allow the hydrobromic acid formed to evolve.

  • Isolation: Filter off the catalyst. Remove the solvent from the filtrate by evaporation. The remaining oil is the crude this compound.[1]

Protocol 2: Synthesis via Uncatalyzed Bromination

  • Preparation: Dissolve 72 g (0.5 mol) of propiophenone in 500 ml of dichloromethane.

  • Reaction: Add a solution of 82 g (0.51 mol) of bromine in 100 ml of dichloromethane dropwise at 20°C.

  • Workup: After 30 minutes, evaporate the solvent. The product is obtained quantitatively and can be used directly in subsequent steps.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Dissolve Propiophenone in Solvent prep2 Add Catalyst (Optional) prep1->prep2 reaction1 Dropwise Addition of Bromine prep2->reaction1 reaction2 Stir at Controlled Temperature reaction1->reaction2 workup1 Quench Reaction reaction2->workup1 workup2 Aqueous Wash workup1->workup2 workup3 Solvent Evaporation workup2->workup3 product Crude this compound workup3->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Encountered low_yield Low/No Yield start->low_yield byproducts Multiple Byproducts start->byproducts incomplete_rxn Incomplete Reaction start->incomplete_rxn check_reagents Check Reagent Purity & Freshness low_yield->check_reagents check_conditions Verify Reaction Conditions (T, t) low_yield->check_conditions check_catalyst Check Catalyst Activity low_yield->check_catalyst byproducts->check_conditions control_stoichiometry Control Stoichiometry (Dropwise Addition) byproducts->control_stoichiometry incomplete_rxn->check_catalyst monitor_rxn Monitor Reaction by TLC incomplete_rxn->monitor_rxn solution1 Use fresh reagents & anhydrous solvent check_reagents->solution1 solution2 Optimize temperature and reaction time check_conditions->solution2 solution3 Use fresh/more catalyst check_catalyst->solution3 solution4 Use slight excess of propiophenone control_stoichiometry->solution4 solution5 Adjust reaction time accordingly monitor_rxn->solution5

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Preventing degradation of 2'-Bromopropiophenone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2'-Bromopropiophenone to prevent its degradation.

Troubleshooting Guides and FAQs

This section addresses common issues and questions regarding the stability and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under refrigerated conditions, specifically between 2°C and 8°C.[1] The container should be tightly sealed to prevent exposure to moisture and air.[2][3][4] For optimal stability, storing under an inert atmosphere, such as nitrogen or argon, is also recommended.[4]

Q2: I've noticed a change in the color of my this compound. What does this indicate?

A2: A change in color, such as the appearance of a yellow or brownish tint from its typical light yellow to green appearance, can be an indicator of degradation.[2] This may be due to exposure to light, air (oxidation), or elevated temperatures. It is advisable to re-analyze the purity of the material before use.

Q3: Can I store this compound at room temperature for a short period?

A3: While stable under normal temperatures and pressures for short durations, prolonged storage at room temperature is not recommended.[2][3] Elevated temperatures can accelerate degradation processes. For any period of storage, refrigeration is the safest practice to maintain purity and integrity.

Q4: What are the primary factors that can cause the degradation of this compound?

A4: The primary factors that can lead to the degradation of this compound are:

  • Elevated Temperatures: Heat can accelerate decomposition reactions.[2]

  • Moisture: The presence of water can lead to hydrolysis of the bromine substituent.

  • Light: Like many organic compounds, exposure to light, particularly UV light, can initiate degradation pathways.

  • Air (Oxygen): Oxidation can occur, especially in the presence of light or metal contaminants.

  • Incompatible Materials: Contact with strong oxidizing agents and strong bases should be avoided as they can cause vigorous reactions and decomposition.[2][3]

Q5: What are the potential degradation products of this compound?

A5: While detailed degradation pathway studies for this compound are not extensively published, based on its chemical structure (an α-bromoketone), likely degradation products could include propiophenone (through hydrodebromination), 2'-hydroxypropiophenone (through hydrolysis), and other related compounds. Under thermal stress, it can decompose to produce carbon monoxide, carbon dioxide, and hydrogen bromide.[2]

Troubleshooting Guide: Suspected Degradation

If you suspect your sample of this compound has degraded, follow these steps:

  • Visual Inspection: Check for any changes in color or the presence of solid precipitates in the liquid.

  • Purity Analysis: Perform an analytical test to determine the purity of the compound. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are suitable methods.

  • Compare with a Standard: If available, compare the analytical results of the suspect sample with a fresh, properly stored standard of this compound.

  • Review Storage History: Investigate the storage conditions of the sample. Check for any deviations from the recommended temperature, exposure to light, or improper sealing of the container.

  • Disposal: If significant degradation is confirmed, the material should be disposed of according to your institution's hazardous waste disposal procedures.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2°C - 8°C (Refrigerated)[1]To minimize thermal degradation and slow down potential side reactions.
Atmosphere Tightly sealed container[2][3][4]; Store under an inert gas (e.g., Nitrogen, Argon)[4]To prevent exposure to moisture and atmospheric oxygen, which can lead to hydrolysis and oxidation.
Light Store in a dark or amber-colored vialTo prevent light-induced degradation.
Incompatibilities Store away from strong oxidizing agents and strong bases[2][3]To avoid chemical reactions that can lead to decomposition.

Experimental Protocols

Protocol: Purity Assessment of this compound by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound. Instrument conditions may need to be optimized for your specific system.

1. Objective: To determine the purity of a this compound sample and identify the presence of potential degradation products.

2. Materials and Equipment:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., DB-5, HP-5, or equivalent)

  • Autosampler or manual syringe

  • Helium or Nitrogen (carrier gas)

  • Hydrogen and Air (for FID)

  • This compound sample

  • High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)

  • Volumetric flasks and pipettes

3. Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of the chosen solvent in a volumetric flask to prepare a 1 mg/mL solution.

    • Mix thoroughly until the sample is completely dissolved.

  • GC Instrument Setup (Example Conditions):

    • Inlet Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 15°C/minute to 250°C.

      • Hold at 250°C for 5 minutes.

    • Carrier Gas Flow Rate: 1.0 mL/minute (Helium)

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Analysis:

    • Inject the prepared sample into the GC.

    • Acquire the chromatogram and integrate the peaks.

  • Data Interpretation:

    • The purity of this compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

    • The presence of additional peaks may indicate impurities or degradation products.

Visualizations

TroubleshootingWorkflow Troubleshooting Degradation of this compound start Suspected Degradation (e.g., color change, unexpected reaction outcome) visual_inspection Perform Visual Inspection (Color, Clarity, Precipitate) start->visual_inspection purity_analysis Conduct Purity Analysis (GC or HPLC) visual_inspection->purity_analysis compare_standard Compare to a Valid Standard or Specification purity_analysis->compare_standard review_storage Review Storage and Handling History quarantine Quarantine Material. Identify Cause of Degradation. review_storage->quarantine decision Purity Acceptable? compare_standard->decision use_compound Proceed with Experiment decision->use_compound Yes decision->quarantine No dispose Dispose of Degraded Material Properly quarantine->dispose implement_capa Implement Corrective and Preventive Actions (e.g., update storage SOPs) quarantine->implement_capa

Caption: Troubleshooting workflow for suspected degradation of this compound.

References

Incompatible reagents with 2'-Bromopropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Bromopropiophenone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical incompatibilities of this compound?

A1: this compound is incompatible with strong bases, strong oxidizing agents, and strong reducing agents.[1][2] Contact with these reagents can lead to vigorous and potentially hazardous reactions, decomposition of the material, and the formation of undesired byproducts. It is crucial to avoid storing or mixing this compound with these substances.

Q2: What happens when this compound is exposed to a strong base?

A2: Exposure to strong bases, such as alkoxides (e.g., sodium ethoxide) or hydroxides (e.g., sodium hydroxide), can initiate several reactions. The most notable is the Favorskii rearrangement , which results in the formation of carboxylic acid derivatives.[3][4][5] For example, reaction with a hydroxide base will yield a carboxylic acid, while an alkoxide base will produce an ester.[3] Another potential reaction is dehydrobromination , which leads to the formation of an α,β-unsaturated ketone.[6][7]

Q3: I observed an unexpected product with a different carbon skeleton after treating this compound with a base. What could be the cause?

A3: This is a classic indicator of the Favorskii rearrangement. This reaction proceeds through a cyclopropanone intermediate, which, upon cleavage, can lead to a rearranged carbon skeleton.[3][8] The specific product will depend on the structure of the starting material and the nucleophile used.

Q4: Can I use this compound in the presence of a strong acid?

A4: While not as reactive as with strong bases, caution should be exercised. Under acidic conditions, ketones can form an enol intermediate.[6][9] If a halogen source is present, this can lead to further α-halogenation. Therefore, if your reaction mixture contains a strong acid and a potential halogenating agent, you may see the formation of di- or poly-halogenated byproducts.

Q5: What is the expected outcome of reacting this compound with a reducing agent?

A5: this compound contains a ketone functional group that is susceptible to reduction. Common reducing agents like sodium borohydride (NaBH₄) will reduce the ketone to a secondary alcohol, forming 1-phenyl-2-bromopropan-1-ol.[10][11] It is important to note that stronger reducing agents may also cleave the carbon-bromine bond.

Q6: What are the hazards associated with the decomposition of this compound?

A6: Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide.[1][2] Hydrogen bromide is a corrosive gas. These can be released under conditions of excessive heat or reaction with incompatible materials.

Troubleshooting Guides

Issue 1: Unexpected Product Formation or Low Yield in Base-Mediated Reactions
Symptom Possible Cause Troubleshooting Steps
Formation of a carboxylic acid, ester, or amide instead of the expected substitution product.The reaction conditions are favoring the Favorskii rearrangement .1. Re-evaluate your choice of base. If a non-nucleophilic, sterically hindered base is required for your desired transformation, consider options like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or certain amine bases, depending on the specific reaction. 2. Control the temperature. The Favorskii rearrangement can be temperature-sensitive. Running the reaction at a lower temperature may favor the desired pathway. 3. Change the solvent. The polarity of the solvent can influence the reaction pathway.
Formation of an α,β-unsaturated ketone.The reaction conditions are favoring elimination (dehydrobromination) over substitution.1. Use a less sterically hindered base. Bulky bases are more likely to act as a base for elimination rather than as a nucleophile for substitution. 2. Lower the reaction temperature. Higher temperatures often favor elimination reactions.
A complex mixture of products is observed.A combination of substitution, elimination, and rearrangement reactions may be occurring simultaneously.1. Carefully control stoichiometry. Ensure the precise addition of your base. 2. Optimize reaction time and temperature. Use TLC or HPLC to monitor the reaction progress and identify the optimal endpoint before side reactions become significant.
Issue 2: Reaction with Reducing Agents Gives Unwanted Byproducts
Symptom Possible Cause Troubleshooting Steps
In addition to the expected alcohol, a de-halogenated product is observed.The reducing agent is too strong and is cleaving the carbon-bromine bond in addition to reducing the ketone.1. Use a milder reducing agent. Sodium borohydride (NaBH₄) is generally selective for the reduction of ketones and aldehydes and is less likely to affect the C-Br bond compared to stronger agents like lithium aluminum hydride (LiAlH₄).[10][11] 2. Control the reaction temperature. Perform the reduction at a low temperature (e.g., 0 °C) to increase selectivity.
The reaction is sluggish or incomplete.The reducing agent is not sufficiently reactive under the chosen conditions.1. Increase the equivalents of the reducing agent. 2. Consider a different solvent. The reactivity of NaBH₄ can be modulated by the choice of solvent (e.g., methanol, ethanol).

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key reaction pathways and logical workflows for troubleshooting.

IncompatibleReagents Potential Reactions of this compound with Incompatible Reagents cluster_base Strong Base cluster_reducer Reducing Agent cluster_acid Strong Acid Base Strong Base (e.g., NaOH, NaOEt) Favorskii Favorskii Rearrangement Product (Carboxylic Acid Derivative) Base->Favorskii Rearrangement Elimination Dehydrobromination Product (α,β-Unsaturated Ketone) Base->Elimination Elimination Reducer Reducing Agent (e.g., NaBH4) Alcohol Secondary Alcohol Reducer->Alcohol Reduction Acid Strong Acid (+ Halogen Source) FurtherHalogenation Further α-Halogenation Acid->FurtherHalogenation Start This compound Start->Base Start->Reducer Start->Acid

Caption: Incompatible reagent reaction pathways for this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Base-Mediated Reactions Start Unexpected Product in Base-Mediated Reaction IdentifyProduct Identify the structure of the unexpected product. Start->IdentifyProduct Rearranged Rearranged Carbon Skeleton? (e.g., Carboxylic Acid Derivative) IdentifyProduct->Rearranged Yes Unsaturated α,β-Unsaturated Ketone? IdentifyProduct->Unsaturated No Favorskii Favorskii Rearrangement is likely. Rearranged->Favorskii Elimination Dehydrobromination (Elimination) is likely. Unsaturated->Elimination Yes Optimize Optimize Reaction Conditions: - Lower Temperature - Change Base/Solvent - Control Stoichiometry Favorskii->Optimize Elimination->Optimize

Caption: Troubleshooting logic for unexpected products in base-mediated reactions.

Experimental Protocols

Protocol 1: Reduction of this compound with Sodium Borohydride

Objective: To reduce the ketone functionality of this compound to a secondary alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography on silica gel if necessary.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Sodium borohydride reacts with acidic and protic solvents to produce flammable hydrogen gas. Add it slowly and control the temperature.

References

Technical Support Center: Scale-Up of 2'-Bromopropiophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the scale-up of 2'-Bromopropiophenone synthesis. Here you will find troubleshooting guides and frequently asked questions to address specific issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most common laboratory method for synthesizing this compound is the α-bromination of propiophenone. This is typically achieved by reacting propiophenone with a brominating agent, such as elemental bromine (Br₂), often in the presence of a catalyst like aluminum chloride (AlCl₃) or an acid.[1][2] The reaction is generally carried out in a suitable solvent like chloroform, dichloromethane, or acetic acid.[1][2]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

Scaling up the synthesis of this compound from the lab to a pilot plant or industrial scale presents several key challenges:

  • Exothermic Reaction and Heat Management: The bromination of propiophenone is a highly exothermic reaction.[3] Inadequate heat dissipation on a larger scale can lead to a rapid temperature increase, resulting in a runaway reaction, increased byproduct formation, and potential safety hazards.[3][4]

  • Byproduct Formation: The primary byproduct of concern is the dibrominated species, 2',2'-dibromopropiophenone. Over-bromination can occur if the reaction is not carefully controlled. Aromatic ring bromination is also a potential side reaction, especially under harsh conditions.[2]

  • Autocatalysis: The reaction can be autocatalytic, where the hydrogen bromide (HBr) generated during the reaction catalyzes further bromination. This can lead to a sudden acceleration of the reaction rate, making it difficult to control.

  • Handling of Hazardous Materials: Bromine is a highly corrosive, toxic, and volatile substance requiring specialized handling procedures and equipment to ensure worker safety and prevent environmental release.[5][6]

  • Purification: Isolating pure this compound on a large scale can be challenging due to the presence of unreacted starting materials, the dibrominated byproduct, and other impurities.

Q3: What safety precautions are essential for the large-scale synthesis of this compound?

Safety is paramount when handling the hazardous materials involved in this synthesis. Key safety measures include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For large-scale operations, a full-face respirator with an appropriate cartridge may be necessary.[5][7]

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood for lab-scale work. Industrial-scale production requires a dedicated, enclosed system with robust ventilation and scrubbing capabilities to handle any released bromine or HBr vapors.[7]

  • Material Compatibility: Ensure all equipment, including reactors, transfer lines, and storage containers, is made of materials compatible with bromine and hydrogen bromide, such as glass, Teflon, or specific alloys.[7]

  • Emergency Preparedness: Have an emergency plan in place, including access to safety showers, eyewash stations, and appropriate neutralizing agents for bromine spills (e.g., sodium thiosulfate solution).[6][7]

  • Runaway Reaction Prevention: Implement robust temperature monitoring and control systems. A quench system to rapidly stop the reaction in case of a thermal runaway should be in place.[8]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using techniques like GC or TLC to ensure it has gone to completion. - Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to byproduct formation. A careful temperature optimization study is recommended.[4]
Loss of Bromine - Inadequate Sealing: Ensure the reaction vessel is properly sealed to prevent the escape of volatile bromine. - Decomposition: Protect the bromine solution from light, which can cause decomposition.
Catalyst Inactivity - Moisture: If using a Lewis acid catalyst like AlCl₃, ensure all reagents and solvents are anhydrous, as moisture will deactivate the catalyst.
Suboptimal Mixing - Inefficient Agitation: On a larger scale, inefficient mixing can lead to localized "hot spots" and areas of high reactant concentration, affecting the yield. Ensure the agitation is sufficient to maintain a homogeneous mixture.
Problem 2: High Levels of Dibrominated Impurity
Potential Cause Troubleshooting Steps
Over-addition of Bromine - Stoichiometric Control: Carefully control the stoichiometry of bromine. A slight excess may be needed to drive the reaction to completion, but a large excess will favor dibromination. - Slow Addition: Add the bromine solution slowly and in a controlled manner to the reaction mixture to avoid localized high concentrations.
High Reaction Temperature - Temperature Control: Maintain a consistent and optimized reaction temperature. High temperatures can increase the rate of the second bromination.[4]
Poor Mixing - Improve Agitation: As with low yield, poor mixing can lead to localized areas where the bromine concentration is high, promoting dibromination.
Problem 3: Runaway Reaction
Potential Cause Troubleshooting Steps
Rapid Addition of Bromine - Controlled Dosing: Use a dosing pump for the controlled addition of bromine at a pre-determined rate.
Inadequate Cooling - Sufficient Cooling Capacity: Ensure the cooling system of the reactor is capable of removing the heat generated by the reaction at the desired scale.[3] - Heat Transfer: Good agitation is crucial for efficient heat transfer from the reaction mixture to the cooling jacket of the reactor.
Autocatalysis - Initial Catalyst: The addition of a small amount of HBr or a Lewis acid at the beginning of the reaction can help to initiate the reaction smoothly and avoid a sudden, uncontrolled acceleration.

Data Presentation

Table 1: Comparison of Reaction Parameters and Outcomes at Different Scales (Illustrative Data)

ParameterLaboratory Scale (100 g)Pilot Scale (10 kg)
Propiophenone 100 g10 kg
Bromine 120 g (1.05 eq)12 kg (1.05 eq)
Solvent (Chloroform) 1 L100 L
Catalyst (AlCl₃) 1 g100 g
Addition Time 1 hour4 hours
Reaction Temperature 20-25°C20-25°C (with active cooling)
Reaction Time 4 hours6 hours
Yield of this compound ~85%~80%
Dibromopropiophenone Impurity ~5%~8%

Note: This data is illustrative and will vary depending on the specific process and equipment used.

Experimental Protocols

Laboratory Scale Synthesis of this compound

This protocol is based on a typical laboratory procedure.[1]

Materials:

  • Propiophenone (13.4 g, 0.1 mol)

  • Aluminum chloride (a small pinch, catalytic amount)

  • Chloroform (anhydrous, 120 mL)

  • Bromine (16.0 g, 0.1 mol, 5.1 mL)

  • Ice bath

  • Sodium thiosulfate solution (10% aqueous)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add propiophenone (13.4 g) and anhydrous chloroform (100 mL).

  • Add a small pinch of anhydrous aluminum chloride to the stirred solution.

  • Cool the mixture in an ice bath.

  • Prepare a solution of bromine (16.0 g) in anhydrous chloroform (20 mL) and add it to the dropping funnel.

  • Add the bromine solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature between 20-25°C.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 3 hours. Monitor the reaction by TLC or GC.

  • Once the reaction is complete, quench the reaction by slowly adding 10% aqueous sodium thiosulfate solution until the red-brown color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash with water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound as an oil.

Visualizations

experimental_workflow start Start: Reagents reagents Propiophenone, Chloroform, AlCl3 start->reagents reaction_setup Reaction Setup: Three-necked flask, stirrer, dropping funnel, condenser reagents->reaction_setup cooling Cooling: Ice Bath reaction_setup->cooling bromine_addition Slow Addition of Bromine in Chloroform cooling->bromine_addition reaction Reaction at 20-25°C bromine_addition->reaction monitoring Monitoring: TLC/GC reaction->monitoring quench Quenching: 10% Sodium Thiosulfate monitoring->quench Reaction Complete workup Workup: Separatory Funnel, Washes quench->workup drying Drying: Anhydrous MgSO4 workup->drying concentration Concentration: Rotary Evaporator drying->concentration product Crude this compound concentration->product

Caption: Laboratory Synthesis Workflow for this compound.

scaleup_challenges scale_up Scale-Up of Synthesis heat Exothermic Reaction (Heat Management) scale_up->heat byproducts Byproduct Formation (Dibromination) scale_up->byproducts autocatalysis Autocatalysis (Runaway Potential) scale_up->autocatalysis safety Handling of Hazardous Bromine scale_up->safety purification Large-Scale Purification scale_up->purification runaway Runaway Reaction heat->runaway low_yield Low Yield / Purity byproducts->low_yield autocatalysis->runaway safety_incident Safety Incident safety->safety_incident purification->low_yield

Caption: Key Challenges in the Scale-Up of this compound Synthesis.

References

Removal of unreacted bromine from 2'-Bromopropiophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the removal of unreacted bromine following the synthesis of 2'-Bromopropiophenone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup and purification of this compound, with a focus on eliminating residual bromine.

IssuePossible Cause(s)Recommended Solution(s)
Persistent yellow or orange color in the organic layer after quenching. - Insufficient quenching agent added. - Poor mixing between the organic and aqueous layers. - Degradation of the quenching agent solution.- Add more quenching solution incrementally until the color disappears.[1] - Ensure vigorous stirring to maximize interfacial contact. - Prepare a fresh solution of the quenching agent.[1]
Formation of a fine white or yellow precipitate (sulfur) during quenching. - Use of sodium thiosulfate in acidic conditions.[1][2]- Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate) before or during the addition of sodium thiosulfate.[2] - Use an alternative quenching agent such as sodium bisulfite or sodium sulfite, which are less prone to sulfur precipitation.[1][2]
The quenching reaction is violently exothermic and difficult to control. - The concentration of the quenching agent is too high. - The quenching agent is being added too quickly. - The reaction mixture is at an elevated temperature.- Use a more dilute solution of the quenching agent (e.g., 5-10% w/v).[1] - Add the quenching agent dropwise or in small portions with continuous monitoring.[1] - Cool the reaction mixture in an ice bath before and during the quench.[1]
Product degradation or side-product formation. - The pH of the quenching solution is incompatible with the product's stability. For example, using a strong base like NaOH could be detrimental.[2]- Select a quenching agent that is appropriate for the pH stability of this compound. Neutral or slightly acidic quench conditions are generally preferred.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective quenching agents for removing unreacted bromine?

A1: The most common methods for quenching excess bromine involve the use of reducing agents that convert elemental bromine (Br₂) into colorless and water-soluble bromide ions (Br⁻). Commonly used quenching agents include:

  • Sodium Thiosulfate (Na₂S₂O₃): A widely used, inexpensive, and effective quenching agent that reacts with bromine to form sodium bromide and sodium tetrathionate.[2][3]

  • Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅): These are also effective and are a good alternative to sodium thiosulfate, especially in acidic conditions, as they are less likely to form elemental sulfur.[1][2]

  • Sodium Sulfite (Na₂SO₃): Another effective reducing agent that is less prone to forming sulfur precipitates than sodium thiosulfate.[1][2]

  • Cyclohexene: This unsaturated hydrocarbon reacts with bromine via an addition reaction. However, the resulting dibrominated product will remain in the organic layer and may require removal through distillation or chromatography.[2]

Q2: How do I determine when the quenching process is complete?

A2: The most direct visual cue for a complete quench is the disappearance of the characteristic reddish-brown color of bromine.[1] The organic layer should become colorless or pale yellow.[1] If the color persists after adding a significant amount of quenching agent, it may indicate that the quenching agent has degraded or that there is poor mixing between the layers.[1]

Q3: What are the critical safety precautions to take when working with bromine?

A3: Bromine is a highly toxic, corrosive, and volatile substance.[4] Always handle bromine in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[5][6] It is crucial to have a quenching solution, such as 10% sodium thiosulfate, readily available to neutralize any spills.[5]

Q4: Can the choice of quenching agent affect the purity of the final this compound product?

A4: Yes, the choice of quenching agent and the workup procedure can impact the product's purity. For instance, using sodium thiosulfate under acidic conditions can lead to the formation of elemental sulfur, which can contaminate the product.[1][2] If an organic quenching agent like cyclohexene is used, the resulting brominated byproduct will need to be separated from the desired this compound.[2] Therefore, aqueous solutions of inorganic salts like sodium thiosulfate or sodium bisulfite are generally preferred as the byproducts are easily removed in the aqueous layer.[2]

Quantitative Data on Common Bromine Quenching Agents

The following table summarizes key quantitative data for commonly used bromine quenching agents.

Quenching AgentChemical FormulaTypical ConcentrationStoichiometry (Quencher:Br₂)Notes
Sodium ThiosulfateNa₂S₂O₃5-10% (w/v) aqueous solution[1]2:1Can form elemental sulfur under acidic conditions.[1][2]
Sodium BisulfiteNaHSO₃5-10% (w/v) aqueous solution[1]1:1Effective and does not typically form sulfur. Generates sulfur dioxide gas.[1]
Sodium SulfiteNa₂SO₃5-10% (w/v) aqueous solution[1]1:1Effective and less likely to form sulfur than thiosulfate.[1]
CyclohexeneC₆H₁₀Neat or in a solvent1:1The dibrominated product remains in the organic layer.[2]

Experimental Protocols

Protocol 1: Quenching with Aqueous Sodium Thiosulfate
  • Cool the Reaction Mixture: Once the bromination of propiophenone is complete, cool the reaction vessel to 0-5 °C in an ice-water bath to manage the exothermicity of the quench.[1]

  • Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[2]

  • Slow Addition: Slowly add the sodium thiosulfate solution to the reaction mixture with vigorous stirring. The addition should be dropwise initially.[1]

  • Monitor the Quench: Continue adding the quenching solution until the reddish-brown color of bromine completely disappears, and the organic layer becomes colorless or pale yellow.[1]

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.[1]

  • Wash the Organic Layer: Wash the organic layer with water and then with a saturated brine solution.[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the crude this compound.[2]

Protocol 2: Quenching with Aqueous Sodium Bisulfite
  • Cool the Reaction Mixture: As with the thiosulfate quench, cool the reaction mixture to 0-5 °C.

  • Prepare Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite by adding sodium bisulfite to deionized water with stirring until no more solid dissolves.[2]

  • Slow Addition: Slowly add the saturated sodium bisulfite solution to the reaction mixture with vigorous stirring.[2]

  • Monitor the Quench: Continue the addition until the bromine color is discharged.[2]

  • Workup: Proceed with phase separation, washing, drying, and concentration as described in Protocol 1.[2]

Visualizations

Bromine_Quench_Workflow Workflow for Removal of Unreacted Bromine start Reaction Mixture containing This compound and excess Br₂ cool Cool to 0-5 °C start->cool add_quench Slowly add Quenching Agent (e.g., Na₂S₂O₃ or NaHSO₃ solution) with vigorous stirring cool->add_quench check_color Observe Color Change add_quench->check_color colorless Organic layer is colorless or pale yellow check_color->colorless Yes persistent_color Persistent yellow/orange color check_color->persistent_color No workup Aqueous Workup: - Separate layers - Wash with water and brine - Dry over Na₂SO₄ colorless->workup troubleshoot Troubleshoot: - Add more quencher - Check mixing - Prepare fresh solution persistent_color->troubleshoot troubleshoot->add_quench isolate Isolate Crude Product (Concentrate in vacuo) workup->isolate end Purified this compound isolate->end

Caption: Decision workflow for the removal of unreacted bromine.

Quenching_Reactions Chemical Reactions of Bromine Quenching Agents cluster_thiosulfate Sodium Thiosulfate Quench cluster_bisulfite Sodium Bisulfite Quench cluster_cyclohexene Cyclohexene Quench Br2_thio Br₂ products_thio 2NaBr + Na₂S₄O₆ (Sodium Bromide + Sodium Tetrathionate) Br2_thio->products_thio + Na2S2O3 2Na₂S₂O₃ Br2_bisulfite Br₂ products_bisulfite 2HBr + NaHSO₄ (Hydrobromic Acid + Sodium Bisulfate) Br2_bisulfite->products_bisulfite + NaHSO3 NaHSO₃ + H₂O Br2_cyclo Br₂ product_cyclo C₆H₁₀Br₂ (1,2-Dibromocyclohexane) Br2_cyclo->product_cyclo + Cyclohexene C₆H₁₀

Caption: Reaction schemes for common bromine quenching agents.

References

Minimizing impurity formation in 2'-Bromopropiophenone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing impurity formation in reactions involving 2'-Bromopropiophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are unreacted propiophenone, di-brominated products (e.g., 2',2-dibromopropiophenone), and ring-brominated products (e.g., 4'-bromo-2'-bromopropiophenone). The formation of these impurities is highly dependent on the reaction conditions.[1][2]

Q2: How can I monitor the progress of the reaction to avoid the formation of excess impurities?

A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (propiophenone), you can observe the consumption of the reactant and the appearance of the product spot. It is crucial to stop the reaction once the starting material is consumed to prevent the formation of di-brominated impurities.

Q3: What is the general mechanism for the bromination of propiophenone?

A3: The alpha-bromination of propiophenone typically proceeds through an enol or enolate intermediate.[1][3][4] Under acidic conditions, the ketone is protonated, followed by deprotonation at the alpha-carbon to form an enol, which then attacks bromine.[3][4] In basic media, an enolate is formed by deprotonation of the alpha-carbon, which then reacts with bromine. The reaction conditions (acidic vs. basic) can significantly influence the impurity profile.[1][4]

Q4: Is it possible to completely avoid the formation of di-brominated byproducts?

A4: While completely avoiding di-bromination can be challenging, its formation can be minimized by carefully controlling the stoichiometry of the brominating agent (using no more than one equivalent), maintaining a low reaction temperature, and monitoring the reaction closely to stop it upon consumption of the starting material. Some methods report quantitative conversion to the mono-brominated product, which can eliminate the need for complex purification.[5]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction using TLC until the propiophenone spot disappears. If the reaction is sluggish, consider a slight increase in temperature or the addition of a catalyst (e.g., a small amount of HBr or AlCl₃ if not already present).[6]
Decomposition of Product The product, an α-bromo ketone, can be susceptible to decomposition, especially at elevated temperatures or in the presence of strong bases. Ensure the work-up procedure is performed promptly and under mild conditions.
Loss during Work-up/Purification This compound is a dense oil. Ensure complete extraction from the aqueous phase during work-up. Be cautious during solvent removal to avoid loss of the product through evaporation.
Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities
Observation Potential Impurity Troubleshooting Steps
Spot with lower Rf than product Di-brominated propiophenone- Use a precise 1:1 molar ratio of propiophenone to the brominating agent.- Add the brominating agent slowly and maintain a low reaction temperature.- Stop the reaction as soon as the starting material is consumed.
Spot with similar Rf to product Ring-brominated propiophenone- Avoid using strong Lewis acid catalysts that can promote electrophilic aromatic substitution.- Perform the reaction under conditions that favor α-bromination (e.g., acid-catalyzed).
Spot with higher Rf than product Unreacted propiophenone- Ensure the reaction goes to completion by monitoring with TLC.- Consider a slight excess of the brominating agent if mono-bromination is selective.
Problem 3: Product is a Dark Oil or Discolored
Possible Cause Suggested Solution
Presence of residual bromine Wash the crude product with a dilute solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, to quench any unreacted bromine.
Formation of colored byproducts Purification by vacuum fractional distillation is often effective at removing colored, less volatile impurities. If the product is thermally sensitive, column chromatography can be an alternative, though separation from closely related impurities can be challenging.
Decomposition on storage Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8 °C) and protected from light to prevent degradation.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Brominating AgentCatalyst/SolventTemperature (°C)Reaction TimeYield (%)Notes
Bromine (Br₂)Dichloromethane2030 minQuantitativeReaction is evaporated to dryness and used directly.[5]
Bromine (Br₂)Chloroform / AlCl₃Ice bathOvernight~98%Requires filtration of catalyst and solvent removal.[6]
Bromine (Br₂)Saturated NaCl solution50-~90%Biphasic reaction, product washed and distilled.[7]
Bromine (Br₂)Saturated Na₂SO₄ solution60-Near QuantitativeProduct washed and distilled.[7]

Note: Yields are as reported in the cited literature and may vary depending on the specific experimental setup.

Experimental Protocols

Protocol 1: Synthesis of this compound with Bromine in Dichloromethane

This protocol is adapted from a procedure that reports a quantitative yield and avoids a complex work-up.[5]

Materials:

  • Propiophenone

  • Bromine

  • Dichloromethane

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve propiophenone (1 equivalent) in dichloromethane.

  • Cool the solution in an ice bath with stirring.

  • In a dropping funnel, prepare a solution of bromine (1.02 equivalents) in dichloromethane.

  • Add the bromine solution dropwise to the stirred propiophenone solution over a period of 30 minutes. Maintain the temperature at or below 20°C.

  • After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes.

  • Monitor the reaction by TLC until the propiophenone is no longer visible.

  • Once the reaction is complete, evaporate the dichloromethane under reduced pressure to obtain the crude this compound as an oil. The product is often used in the next step without further purification.

Protocol 2: Purification of this compound by Vacuum Fractional Distillation

Materials:

  • Crude this compound

  • Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)

  • Vacuum pump

  • Heating mantle

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are well-sealed to maintain a vacuum.

  • Add the crude this compound and a few boiling chips to the distillation flask.

  • Slowly apply vacuum to the system.

  • Begin to gently heat the distillation flask.

  • Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.

  • The main fraction of this compound should distill at approximately 138-140 °C at 14 mmHg. Collect this fraction in a clean receiving flask.

  • Stop the distillation when the temperature begins to drop or if higher boiling point impurities start to distill.

  • Allow the apparatus to cool completely before releasing the vacuum.

Visualizations

Reaction_Mechanism cluster_acid Acid-Catalyzed Bromination cluster_base Base-Promoted Bromination Propiophenone Propiophenone Protonated_Ketone Protonated Ketone Propiophenone->Protonated_Ketone + H+ Enol Enol Intermediate Protonated_Ketone->Enol - H+ Product_H This compound Enol->Product_H + Br2, -HBr Propiophenone_B Propiophenone Enolate Enolate Intermediate Propiophenone_B->Enolate + Base, - H-Base+ Product_B This compound Enolate->Product_B + Br2, - Br-

Caption: Reaction mechanisms for the bromination of propiophenone.

Troubleshooting_Workflow Start Reaction Complete (TLC shows no starting material) Check_Purity Analyze Crude Product (TLC, NMR) Start->Check_Purity Pure_Enough Is the product pure enough for the next step? Check_Purity->Pure_Enough Proceed Proceed to Next Step Pure_Enough->Proceed Yes Purification Purification Required Pure_Enough->Purification No Distillation Vacuum Fractional Distillation Purification->Distillation For liquid impurities Crystallization Recrystallization Purification->Crystallization If product is solidifiable Final_Product Pure this compound Distillation->Final_Product Crystallization->Final_Product

Caption: Post-reaction troubleshooting workflow.

References

Validation & Comparative

A Comparative Guide to α-Bromoketones in Synthesis: 2-Bromopropiophenone vs. 2-Bromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of an appropriate starting material is paramount to the success of a synthetic route. Among the versatile building blocks available, α-bromoketones are a prominent class of electrophilic intermediates. This guide provides an objective comparison of two widely used α-bromoketones: 2-Bromopropiophenone and 2-Bromoacetophenone. We will delve into their structural differences, comparative reactivity, and specific applications, supported by experimental data and protocols.

A Note on Nomenclature: The compound "2-Bromopropiophenone" in this guide refers to α-Bromopropiophenone (2-bromo-1-phenylpropan-1-one), where the bromine atom is on the carbon adjacent to the carbonyl group. This is in contrast to its isomer, 2'-Bromopropiophenone, where the bromine is on the phenyl ring. The comparison with 2-Bromoacetophenone, an α-bromoketone, is most relevant for synthetic applications involving alkylation reactions.

Structural and Physicochemical Properties

The primary structural difference between 2-Bromopropiophenone and 2-Bromoacetophenone is the presence of an additional methyl group on the α-carbon of 2-Bromopropiophenone. This substitution has a direct impact on their physical properties and chemical reactivity. 2-Bromoacetophenone, also known as phenacyl bromide, is a solid at room temperature, while 2-Bromopropiophenone is typically a liquid.[1][2]

Table 1: Physicochemical Properties of 2-Bromopropiophenone and 2-Bromoacetophenone

Property2-Bromopropiophenone2-Bromoacetophenone (Phenacyl bromide)
CAS Number 2114-00-3[3]70-11-1[4]
Molecular Formula C₉H₉BrO[3]C₈H₇BrO[4]
Molecular Weight 213.07 g/mol [3]199.04 g/mol [4]
Appearance Colorless to pale yellow liquid[2]White to off-white crystalline solid[1]
Melting Point Not applicable (liquid at RT)48-51 °C[4]
Boiling Point 245-250 °C (lit.)135 °C / 18 mmHg (lit.)[4]
Density ~1.4 g/mL at 25 °C (lit.)~1.65 g/mL[5]
IUPAC Name 2-bromo-1-phenylpropan-1-one[3]2-bromo-1-phenylethan-1-one

Comparative Reactivity and Mechanistic Considerations

Both compounds are potent electrophiles and alkylating agents due to the presence of the bromine atom on the carbon alpha to the electron-withdrawing carbonyl group. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions.[1][6]

The key difference in their reactivity arises from the substitution at the α-carbon:

  • 2-Bromoacetophenone : Possesses a methylene group (-CH₂Br) at the α-position. This makes it a primary halide, which is highly susceptible to Sₙ2 reactions with a wide range of nucleophiles. Steric hindrance is minimal, allowing for rapid reaction rates.

  • 2-Bromopropiophenone : Features a methine group (-CH(Br)CH₃) at the α-position, classifying it as a secondary halide. The presence of the additional methyl group introduces significant steric hindrance compared to 2-Bromoacetophenone. This can lead to slower Sₙ2 reaction rates. Furthermore, with strong, bulky bases, elimination reactions (E2 pathway) can become a competing side reaction.

This difference in reactivity is a critical factor in choosing the right reagent for a specific transformation. For straightforward Sₙ2 reactions where high reactivity is desired, 2-Bromoacetophenone is often the preferred choice. However, the stereocenter created upon substitution in 2-Bromopropiophenone can be exploited in stereoselective syntheses.

G Comparative Reactivity of α-Bromoketones cluster_0 2-Bromoacetophenone cluster_1 2-Bromopropiophenone A Structure: C₆H₅COCH₂Br (Primary Halide) B Minimal Steric Hindrance A->B C Favors SN2 Reactions B->C D High Reactivity C->D E Structure: C₆H₅COCH(Br)CH₃ (Secondary Halide) F Increased Steric Hindrance E->F G Slower SN2 Reactions F->G H Potential for E2 Elimination F->H I Nucleophilic Attack I->A Fast I->E Slower

Figure 1: Logical diagram comparing the structural and reactivity differences between 2-Bromoacetophenone and 2-Bromopropiophenone.

Applications in Synthesis

While both molecules are versatile, their distinct structures lend them to different primary applications in pharmaceutical and chemical synthesis.

2-Bromoacetophenone: A Workhorse in Heterocycle Synthesis

Its high reactivity and lower steric hindrance make 2-Bromoacetophenone a preferred reagent for the synthesis of a wide array of heterocyclic compounds.[6][7]

  • Thiazoles: A cornerstone application is the Hantzsch thiazole synthesis, where it reacts with thioamides or thiourea.[8]

  • Indolizines: It is used in three-component reactions with pyridine and an alkyne to form indolizine cores.[7]

  • Pharmaceutical Intermediates: It serves as a precursor in the synthesis of drugs like the immunomodulatory agent Ubenimex.[6]

  • Derivatizing Agent: It is used to prepare crystalline phenacyl esters from organic acids for easier identification and analysis.[4]

2-Bromopropiophenone: A Key Precursor for Bioactive Amines

The structure of 2-Bromopropiophenone makes it an ideal precursor for compounds containing a 2-amino-1-phenylpropan-1-one backbone.

  • Synthetic Cathinones: It is a well-known starting material for the synthesis of substituted cathinone derivatives, which are a class of psychoactive compounds. The synthesis typically involves a reaction with an appropriate amine to substitute the bromine atom.

  • Chiral Amines: The reaction of 2-Bromopropiophenone with amines creates a chiral center, making it a useful precursor for the synthesis of enantiomerically pure pharmaceuticals.

  • Other Heterocycles: It is also used in the synthesis of other heterocyclic systems, such as 2-phenylmorpholinols.

Experimental Protocols

Below are representative experimental protocols for the synthesis of these α-bromoketones and a key application.

Protocol 1: Synthesis of 2-Bromopropiophenone

This protocol describes the α-bromination of propiophenone.[9]

  • Materials:

    • Propiophenone (72 g, 0.5 mol)

    • Bromine (82 g, 0.51 mol)

    • Dichloromethane (600 mL)

  • Procedure:

    • Dissolve propiophenone in 500 mL of dichloromethane in a reaction flask.

    • Prepare a solution of bromine in 100 mL of dichloromethane.

    • Add the bromine solution dropwise to the propiophenone solution at 20 °C with stirring.

    • After the addition is complete, continue stirring for 30 minutes.

    • Evaporate the solvent under reduced pressure.

    • The product, 2-Bromopropiophenone, is obtained in quantitative yield and can often be used in the next step without further purification.[9]

Protocol 2: Synthesis of 2-Bromoacetophenone

This protocol details a mechanochemical α-bromination of acetophenone, highlighting a greener synthetic approach.[10]

  • Materials:

    • Acetophenone (1.2 mL, 10.0 mmol)

    • N-bromosuccinimide (NBS) (2.0 g, 11.25 mmol)

    • p-toluenesulfonic acid (1.9 g, 11.0 mmol)

    • Ethyl acetate, 1 M Sodium thiosulfate solution, 1 M Sodium bicarbonate solution, Sodium sulfate

  • Procedure:

    • Add acetophenone, NBS, and p-toluenesulfonic acid to a mortar.

    • Grind the mixture with a pestle for 30 minutes.

    • Dilute the resulting mixture with 25 mL of ethyl acetate.

    • Wash the organic solution sequentially with 20 mL of 1 M sodium thiosulfate solution, 20 mL of 1 M sodium bicarbonate solution, and 20 mL of deionized water.

    • Dry the organic phase with anhydrous sodium sulfate.

    • Remove the solvent using a rotary evaporator to yield pure 2-bromoacetophenone (reported yield: 96%).[10]

Protocol 3: Hantzsch Thiazole Synthesis using a 2-Bromoacetophenone Derivative

This protocol outlines a general procedure for synthesizing 2-aminothiazole derivatives.[8]

  • Materials:

    • 2-Bromoacetophenone derivative (1.0 eq)

    • Thiourea (1.1 eq)

    • Ethanol

  • Procedure:

    • Dissolve the 2-Bromoacetophenone derivative in ethanol in a round-bottom flask.

    • Add thiourea to the solution.

    • Reflux the reaction mixture for 3-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate as the hydrobromide salt.

    • Collect the precipitate by filtration. The product can be neutralized with a base like sodium bicarbonate to obtain the free amine and further purified by recrystallization.[8]

G General Workflow for Hantzsch Thiazole Synthesis A 1. Dissolve 2-Bromoacetophenone and Thiourea in Ethanol B 2. Reflux Reaction Mixture (3-6 hours) A->B C 3. Monitor by TLC B->C C->B Incomplete D 4. Cool to Room Temperature C->D Complete E 5. Product Precipitation (Hydrobromide Salt) D->E F 6. Collect by Filtration E->F G 7. Optional: Neutralize and Recrystallize F->G H Purified 2-Aminothiazole G->H

Figure 2: Generalized experimental workflow for the Hantzsch thiazole synthesis.

Conclusion

Both 2-Bromopropiophenone and 2-Bromoacetophenone are valuable electrophilic reagents in organic synthesis. The choice between them is dictated by the specific synthetic target and desired reaction pathway.

  • 2-Bromoacetophenone is the reagent of choice for rapid Sₙ2 reactions where minimal steric hindrance is crucial, making it a powerhouse for the synthesis of a diverse range of heterocyclic compounds.

  • 2-Bromopropiophenone , with its secondary halide nature, offers a different reactivity profile. While its Sₙ2 reactions are slower, it is the key starting material for important classes of compounds like synthetic cathinones and provides an entry point for asymmetric synthesis due to the formation of a new chiral center.

A thorough understanding of their respective reactivity, guided by the principles of steric hindrance and reaction kinetics, allows synthetic chemists to strategically employ these reagents to build complex molecular architectures for pharmaceutical and other applications.

Figure 3: General mechanism for the Sₙ2 reaction of a nucleophile with an α-bromoketone.

References

Comparison of different synthetic routes for 2'-Bromopropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient and high-yield production of key intermediates is paramount. 2'-Bromopropiophenone is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic routes to this compound, offering a comprehensive overview of their methodologies, performance, and underlying chemical principles. The information presented herein is supported by experimental data to assist in the selection of the most suitable method for specific research and development needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be achieved through several distinct chemical transformations. The choice of a particular route often depends on factors such as the availability of starting materials, desired yield and purity, scalability, and reaction conditions. The following table summarizes the key quantitative parameters of the most common synthetic strategies.

Synthesis RouteStarting Material(s)Key ReagentsTypical Reaction TimeTypical Temperature (°C)Reported Yield (%)
Route 1: Bromination of Propiophenone PropiophenoneBromine, Aluminum chloride12 - 24 hours0 - 25Quantitative[1]
Route 2: Friedel-Crafts Acylation Bromobenzene, Propanoyl chlorideAluminum chloride5 - 6 hours50~70 (analogous reaction)[2]
Route 3: Grignard Reaction & Oxidation 2-BromobenzaldehydeEthylmagnesium bromide, Oxidizing agent (e.g., PCC)2 - 4 hours (Grignard), 1 - 2 hours (Oxidation)0 - 25 (Grignard), 25 (Oxidation)High (not specified)[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations involved in each synthetic route.

Route 1: Bromination of Propiophenone Propiophenone Propiophenone Product This compound Propiophenone->Product Bromination Bromine Br2, AlCl3 Bromine->Propiophenone

Caption: Synthetic pathway for Route 1.

Route 2: Friedel-Crafts Acylation Bromobenzene Bromobenzene Product This compound Bromobenzene->Product Acylation PropanoylChloride Propanoyl Chloride PropanoylChloride->Product Catalyst AlCl3 Catalyst->Bromobenzene

Caption: Synthetic pathway for Route 2.

Route 3: Grignard Reaction & Oxidation Bromobenzaldehyde 2-Bromobenzaldehyde Alcohol 1-(2'-Bromophenyl)propan-1-ol Bromobenzaldehyde->Alcohol Grignard Reaction Grignard Ethylmagnesium bromide Grignard->Alcohol Product This compound Alcohol->Product Oxidation Oxidant PCC Oxidant->Alcohol

Caption: Synthetic pathway for Route 3.

Experimental Protocols

Route 1: Bromination of Propiophenone

This method involves the direct bromination of propiophenone at the alpha-position of the keto group.

Procedure:

  • In a round-bottom flask, dissolve 72 g (0.5 mol) of propiophenone in 500 ml of dichloromethane.[1]

  • Prepare a solution of 82 g (0.51 mol) of bromine in 100 ml of dichloromethane.[1]

  • Add the bromine solution dropwise to the propiophenone solution at 20°C with stirring.[1]

  • After the addition is complete, continue stirring for 30 minutes.[1]

  • Evaporate the solvent under reduced pressure to obtain this compound, which is often used in the next step without further purification. The reaction is reported to yield a quantitative amount of the product.[1]

An alternative procedure utilizes chloroform as the solvent and aluminum chloride as a catalyst:

  • To a solution of 13.4 g (0.1 mol) of propiophenone in 100 ml of anhydrous chloroform, add a pinch of ground aluminum chloride.[4]

  • Add a solution of 5 ml (0.1 mol) of bromine in 20 ml of chloroform dropwise with stirring. The reaction mixture should decolorize instantaneously.[4]

  • Cool the mixture in an ice bath and stir overnight to facilitate the removal of hydrobromic acid gas.[4]

  • Filter off the catalyst and remove the solvent from the filtrate by evaporation to yield the crude product.[4]

Route 2: Friedel-Crafts Acylation of Bromobenzene

This route employs the Friedel-Crafts acylation of bromobenzene with propanoyl chloride in the presence of a Lewis acid catalyst. The following is a general procedure adapted from the acetylation of bromobenzene.[2][5]

Procedure:

  • To a dry 250 ml round-bottom flask equipped with a stirrer, addition funnel, and reflux condenser, add 20.0 g (150 mmol) of dry aluminum trichloride.[2]

  • Cautiously add 19.6 g (125 mmol) of bromobenzene with stirring.[2]

  • Warm the mixture to 50°C and add 12.0 g (130 mmol) of propanoyl chloride dropwise at this temperature.[2]

  • After the addition is complete, continue stirring at 50°C for 5 hours.[2]

  • Cool the reaction mixture and cautiously pour it onto 100 g of ice.[2]

  • If aluminum hydroxide precipitates, add concentrated hydrochloric acid until it dissolves.[2]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with an organic solvent like MTBE or dichloromethane.[2][5]

  • Combine the organic extracts, wash with water, then with a 2% sodium hydroxide solution, and again with water.[2]

  • Dry the organic layer over a suitable drying agent (e.g., potassium carbonate or calcium chloride), filter, and remove the solvent by rotary evaporation to obtain the crude product.[2][5]

  • The product can be further purified by vacuum distillation.[2]

Route 3: Grignard Reaction and Subsequent Oxidation

This two-step synthesis involves the formation of a secondary alcohol intermediate via a Grignard reaction, followed by its oxidation to the desired ketone.

Step 1: Synthesis of 1-(2'-bromophenyl)propan-1-ol

  • Prepare the Grignard reagent, ethylmagnesium bromide, in anhydrous ether.[3]

  • In a separate flask, dissolve 2-bromobenzaldehyde in anhydrous ether.[3]

  • Slowly add the Grignard reagent to the 2-bromobenzaldehyde solution with stirring, typically at 0°C.

  • After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(2'-bromophenyl)propan-1-ol.[3]

Step 2: Oxidation to this compound A general procedure for the oxidation of a secondary alcohol to a ketone using pyridinium chlorochromate (PCC) is as follows:

  • Suspend pyridinium chlorochromate (PCC) in dichloromethane in a round-bottom flask.

  • Add a solution of 1-(2'-bromophenyl)propan-1-ol in dichloromethane to the PCC suspension.

  • Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • Dilute the reaction mixture with ether and filter through a pad of silica gel or celite to remove the chromium salts.

  • Wash the filter cake with additional ether.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by column chromatography or distillation.

Experimental Workflow Visualization

The following diagram outlines a general workflow for a typical organic synthesis experiment, applicable to all the described routes with minor modifications.

General Experimental Workflow Start Start Setup Reaction Setup Start->Setup Reaction Perform Reaction Setup->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Distillation, Chromatography) Workup->Purification Analysis Product Analysis (NMR, IR, GC-MS) Purification->Analysis End End Analysis->End

Caption: A generalized workflow for chemical synthesis.

References

A Comparative Guide to Analytical Methods for the Characterization of 2'-Bromopropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of 2'-Bromopropiophenone, a common intermediate in pharmaceutical synthesis. The following sections detail the experimental protocols and performance characteristics of various chromatographic and spectroscopic methods, offering a framework for selecting the most appropriate technique for purity assessment, identification, and structural elucidation.

Introduction to this compound and its Analytical Challenges

This compound (α-Bromopropiophenone) is an α-bromoketone that serves as a versatile building block in the synthesis of various pharmaceutical compounds.[1] Its purity and structural integrity are critical for the quality and safety of the final active pharmaceutical ingredient (API). The presence of impurities, such as starting materials, by-products, or degradation products, can impact the efficacy and safety of the drug product. Therefore, robust analytical methods are essential for its characterization.

This guide compares the most commonly employed analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA). We will also draw a comparison with a structurally similar alternative, 4'-Bromopropiophenone, to highlight the nuances in analytical approaches.

Chromatographic Methods: A Comparative Overview

Chromatographic techniques are central to assessing the purity of this compound and quantifying any impurities. The choice between HPLC and GC-MS often depends on the volatility and thermal stability of the analyte and its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds.[2] For ketones like this compound, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can enhance UV detection.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and thermally stable compounds.[4] It provides both chromatographic separation and mass spectral information for definitive peak identification.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics for the analysis of this compound and its potential impurities using HPLC-UV and GC-MS.

ParameterHPLC-UVGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Typical Stationary Phase C18 silica gel (Reversed-Phase)5% Phenyl-methylpolysiloxane
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.01 µg/mL
Limit of Quantitation (LOQ) ~ 0.15 µg/mL~ 0.03 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Sample Derivatization Often required for enhanced UV detection (e.g., DNPH)Not typically required

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms. Both ¹H and ¹³C NMR are crucial for the complete structural assignment of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. The FTIR spectrum of this compound will show characteristic absorption bands for the carbonyl group and the aromatic ring.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of a substance, such as melting point, decomposition temperature, and thermal stability.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed in this guide.

HPLC-UV Analysis of this compound

This protocol is based on a reverse-phase HPLC method.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm.[6]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water with phosphoric acid. For MS compatibility, formic acid can be used instead of phosphoric acid.[6]

  • Flow Rate: 1.0 mL/minute.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

GC-MS Analysis of this compound

This protocol outlines a general method for the analysis of this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: 5% Phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/minute.

    • Final hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Injector Temperature: 250°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or methanol.

NMR Spectroscopic Analysis of this compound
  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation:

    • ¹H NMR: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

    • ¹³C NMR: Dissolve 20-50 mg of this compound in approximately 0.7 mL of CDCl₃ in an NMR tube.

  • Acquisition Parameters:

    • ¹H NMR: Standard single-pulse experiment with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Proton-decoupled experiment with a sufficient number of scans to obtain a good signal-to-noise ratio.

FTIR Spectroscopic Analysis of this compound
  • Instrumentation: FTIR spectrometer.

  • Sample Preparation:

    • Place a small drop of liquid this compound between two potassium bromide (KBr) plates to form a thin film.[7]

    • Alternatively, for solid samples, grind a small amount of the sample with dry KBr powder and press into a pellet.[8]

  • Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

Thermal Analysis (DSC/TGA) of this compound
  • Instrumentation: Simultaneous Thermal Analyzer (STA) or separate DSC and TGA instruments.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum pan.

  • TGA Method:

    • Heat the sample from ambient temperature to 600°C at a heating rate of 10°C/minute under a nitrogen atmosphere.

  • DSC Method:

    • Heat the sample from ambient temperature to 300°C at a heating rate of 10°C/minute under a nitrogen atmosphere.

Visualization of Experimental Workflows

The following diagrams illustrate the typical workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve standards Prepare Calibration Standards dissolve->standards inject Inject Sample standards->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Figure 1: HPLC Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separation in Column inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram mass_spectra Analyze Mass Spectra chromatogram->mass_spectra identify Identify Components mass_spectra->identify

Figure 2: GC-MS Experimental Workflow.

Spectro_Thermal_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_proc Data Processing and Interpretation NMR_prep Dissolve in Deuterated Solvent (NMR) NMR_acq NMR Data Acquisition NMR_prep->NMR_acq FTIR_prep Prepare KBr Pellet or Thin Film (FTIR) FTIR_acq FTIR Spectrum Acquisition FTIR_prep->FTIR_acq Thermal_prep Weigh into Pan (DSC/TGA) Thermal_acq Thermal Analysis (Heating Program) Thermal_prep->Thermal_acq NMR_proc Process FID & Assign Signals (NMR) NMR_acq->NMR_proc FTIR_proc Identify Functional Groups (FTIR) FTIR_acq->FTIR_proc Thermal_proc Analyze Thermal Transitions (DSC/TGA) Thermal_acq->Thermal_proc

Figure 3: Workflow for Spectroscopic and Thermal Analyses.

Comparison with an Alternative: 4'-Bromopropiophenone

To provide a comparative context, we will briefly discuss the analysis of 4'-Bromopropiophenone, a structural isomer of this compound. The analytical methods would be largely similar, but the position of the bromine atom on the aromatic ring will lead to distinct differences in the analytical data.

Analytical TechniqueExpected Observations for this compoundExpected Differences for 4'-Bromopropiophenone
HPLC A specific retention time based on its polarity.A different retention time due to a potential change in polarity.
GC-MS A characteristic mass spectrum with a specific fragmentation pattern.A similar molecular ion peak, but likely different fragmentation patterns due to the different substitution on the aromatic ring.
¹H NMR The aromatic protons will show a complex multiplet pattern.The aromatic protons will exhibit a more symmetrical AA'BB' splitting pattern (two doublets).[9]
¹³C NMR Six distinct signals for the aromatic carbons.Fewer aromatic carbon signals due to the symmetry of the molecule.[9]
FTIR Characteristic C-Br stretching frequency for ortho-substitution.A different C-Br stretching frequency characteristic of para-substitution.

This comparison highlights the power of these analytical techniques to not only identify a compound but also to distinguish between closely related isomers.

Conclusion

The characterization of this compound requires a multi-technique approach to ensure its identity, purity, and quality. HPLC and GC-MS are powerful tools for purity assessment and impurity profiling, with the choice depending on the specific analytical needs. NMR and FTIR spectroscopy are essential for unambiguous structural confirmation. Thermal analysis provides valuable information about the material's thermal stability. By employing a combination of these methods and following robust experimental protocols, researchers and drug development professionals can confidently characterize this compound and ensure its suitability for use in pharmaceutical manufacturing.

References

Purity Analysis of 2'-Bromopropiophenone: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 2'-Bromopropiophenone is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two instrumental techniques widely employed for this purpose. This guide provides a comprehensive comparison of these methods for the purity analysis of this compound, complete with detailed experimental protocols and supporting data.

Executive Summary

Both HPLC and GC are powerful techniques for assessing the purity of this compound. The choice between the two often depends on the specific requirements of the analysis, such as the volatility of potential impurities and the desired level of sensitivity. HPLC is well-suited for a broad range of compounds, including those that are not readily volatile, while GC excels in the analysis of volatile and semi-volatile substances. GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the identification of unknown impurities.

Data Presentation: HPLC vs. GC for this compound Analysis

The following table summarizes the key performance parameters for the analysis of this compound using hypothetical, yet typical, HPLC and GC methods.

ParameterHPLC MethodGC Method
Instrumentation HPLC with UV DetectorGC with Flame Ionization Detector (FID)
Typical Purity Result >99.0%>97.5%[1]
Common Impurities Detected Propiophenone (starting material), Di-brominated speciesPropiophenone, residual solvents
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantitation (LOQ) ~0.03%~0.015%
Analysis Time 15-20 minutes10-15 minutes
Sample Preparation Dissolution in mobile phaseDissolution in a volatile solvent
Compound Volatility Not a limiting factorEssential

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantitative determination of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm[2]

  • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v)[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in 50 mL of the mobile phase to obtain a concentration of about 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

This method is suitable for the purity assessment of this compound and the detection of volatile impurities.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable volatile solvent (e.g., dichloromethane or acetone).

  • Vortex to ensure complete dissolution.

Potential Impurities in this compound

The synthesis of this compound typically involves the bromination of propiophenone.[3][4][5] Therefore, potential impurities may include:

  • Propiophenone: Unreacted starting material.

  • Dibromopropiophenone: Over-bromination can lead to the formation of di-substituted products.

  • Other brominated species: Positional isomers or other related brominated compounds.

Method Selection Rationale

  • HPLC is advantageous for its versatility in handling a wide range of compounds without the need for volatilization. It is particularly useful for detecting less volatile or thermally unstable impurities that might not be amenable to GC analysis.

  • GC offers high resolution and sensitivity for volatile compounds. Its coupling with a mass spectrometer (GC-MS) provides a powerful tool for the definitive identification of unknown impurities based on their mass spectra.[6]

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for the purity analysis of this compound by HPLC and GC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity (% Area) integrate->calculate GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing weigh_gc Weigh Sample dissolve_gc Dissolve in Volatile Solvent weigh_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Chromatographic Separation inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Peak Integration detect_gc->integrate_gc calculate_gc Calculate Purity (% Area) integrate_gc->calculate_gc

References

A Comparative Spectroscopic Guide to 2'-Bromopropiophenone and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 2'-Bromopropiophenone, alongside its parent compound, propiophenone, and its 3'- and 4'-bromo isomers. The data presented herein facilitates the differentiation of these closely related aromatic ketones, which is crucial for ensuring the purity and identity of intermediates in synthetic chemistry.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and its structural analogs. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to an internal standard, typically tetramethylsilane (TMS). The coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Spectral Data (CDCl₃)

Compoundδ (ppm) -CH₂- (quartet)δ (ppm) -CH₃ (triplet)δ (ppm) Aromatic ProtonsJ (Hz)
Propiophenone2.981.227.45-7.95 (m)7.2
This compound~3.1 (q)~1.2 (t)7.20-7.80 (m)~7.3
3'-Bromopropiophenone2.981.227.34 (t), 7.67 (d), 7.88 (d), 8.09 (s)~7.9
4'-Bromopropiophenone2.971.227.60 (d), 7.83 (d)8.5

Table 2: ¹³C NMR Spectral Data (CDCl₃)

Compoundδ (ppm) C=Oδ (ppm) -CH₂-δ (ppm) -CH₃δ (ppm) Aromatic Carbons
Propiophenone200.831.88.5128.1, 128.7, 133.1, 137.0
This compound~199~32~8~120 (C-Br), 127-138
3'-Bromopropiophenone198.832.18.6122.9, 126.9, 130.2, 131.5, 136.1, 138.8
4'-Bromopropiophenone199.531.98.4128.4, 129.8, 131.9, 135.8

Experimental Protocols

A standardized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for propiophenone derivatives is provided below.

Sample Preparation
  • Sample Weighing: For ¹H NMR, dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to ensure a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Solubilization: Thoroughly mix the sample in the deuterated solvent until it is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

  • Transfer: Transfer the clear solution to a clean, dry 5 mm NMR tube, ensuring the sample height is sufficient to be within the detection range of the instrument's probe.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer:

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 16 ppm (centered around 6 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 240 ppm (centered around 120 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more scans.

  • Temperature: 298 K.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat and at zero intensity.

  • Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • Integration: For ¹H NMR spectra, the area under each peak is integrated to determine the relative ratio of protons in different chemical environments.

  • Peak Picking and Analysis: The chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants for each signal are determined.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its comparison with other alternatives.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Comparison weigh Weigh Compound (5-50 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup transfer->setup nmr_acq Acquire 1H & 13C NMR Spectra ft Fourier Transform nmr_acq->ft lock_shim Lock & Shim lock_shim->nmr_acq setup->lock_shim phase_base Phase & Baseline Correction ft->phase_base reference Reference to TMS phase_base->reference integrate Integration (1H) reference->integrate assign Assign Signals integrate->assign compare Compare with Alternatives assign->compare report Generate Report compare->report

Caption: Workflow for Spectroscopic Analysis and Comparison.

A Researcher's Guide to the Structural Validation of 2'-Bromopropiophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural determination of synthetic intermediates is paramount to ensuring the integrity and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the primary analytical techniques used to validate the structure of 2'-Bromopropiophenone and its derivatives, which are key building blocks in the synthesis of various pharmaceutical compounds.[1][2] We present a summary of quantitative data, detailed experimental protocols, and logical workflows to aid in the selection of the most appropriate analytical strategies.

Comparative Analysis of Structural Validation Techniques

The definitive identification and structural elucidation of this compound derivatives rely on a combination of spectroscopic and crystallographic methods. Each technique offers unique insights into the molecular architecture. The choice of method, or combination of methods, will depend on the specific information required, the purity of the sample, and the available instrumentation.

A summary of the most common analytical techniques is presented below:

TechniqueInformation ProvidedSample RequirementsStrengthsLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[3][4][5]5-10 mg dissolved in a deuterated solvent.[3]Provides unambiguous structural information. Non-destructive.[6]Relatively low sensitivity compared to MS. Requires pure samples for clear spectra.
Mass Spectrometry (MS) Molecular weight and elemental composition. Fragmentation patterns offer structural clues.[7][8]Microgram to nanogram quantities. Can be coupled with chromatographic separation for complex mixtures.[7]High sensitivity. Provides molecular formula with high-resolution MS.Isomeric and isobaric compounds can be difficult to distinguish without tandem MS or coupling with chromatography.[6]
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., carbonyl, C-Br bond).[5]Can be used for solids, liquids, and gases. Minimal sample preparation for ATR-FTIR.[9][10]Fast and simple to operate. Provides a "molecular fingerprint".[11]Provides limited information on the overall molecular structure. Not suitable for complete structure elucidation on its own.[12]
Single-Crystal X-ray Diffraction Absolute 3D molecular structure, including bond lengths, bond angles, and stereochemistry.[13][14]A high-quality single crystal (typically 0.1-0.3 mm).[15]Provides the definitive, unambiguous structure of a crystalline compound.Growing suitable single crystals can be challenging and time-consuming. Not applicable to amorphous solids or liquids.[15]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols and may require optimization based on the specific derivative and available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and connectivity of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[3]

    • Process the data by applying a Fourier transform to the Free Induction Decay (FID), followed by phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.[3]

  • 2D NMR (if required for complex structures):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.[3]

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for connecting different parts of the molecule.[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Protocol:

  • Ionization: The sample is introduced into the mass spectrometer and ionized. Electron Ionization (EI) is common for volatile, thermally stable compounds like many propiophenone derivatives.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[7]

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

  • Data Analysis:

    • The peak with the highest m/z value often corresponds to the molecular ion (M⁺), providing the molecular weight.

    • The fragmentation pattern can provide structural information. For α-bromoketones, common fragmentation includes cleavage of the C-Br bond and α-cleavage adjacent to the carbonyl group.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • Neat Liquid: A drop of the liquid sample can be placed between two KBr or NaCl plates.[16]

    • Solid (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.[9][10]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.[9]

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or pure solvent.

    • Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[16]

  • Data Analysis: Identify characteristic absorption bands. For a this compound derivative, key peaks would include the C=O stretch (typically around 1685 cm⁻¹) and the C-Br stretch.

Single-Crystal X-ray Diffraction

Objective: To obtain the absolute three-dimensional structure of a crystalline derivative.

Protocol:

  • Crystal Growth: Grow a single crystal of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Crystal Mounting: Mount a suitable crystal (0.1-0.3 mm in size, free of defects) on a goniometer head.[13][15]

  • Data Collection:

    • The crystal is placed in an X-ray diffractometer and rotated while being irradiated with X-rays.

    • The diffracted X-rays are recorded by a detector.[14]

  • Structure Solution and Refinement:

    • The diffraction pattern is used to determine the unit cell dimensions and space group.

    • The positions of the atoms in the crystal lattice are determined by solving the "phase problem."

    • The structural model is then refined to best fit the experimental data.

Logical Workflow and Visualization

A critical application for this compound derivatives is in the synthesis of pharmaceutical compounds. A logical workflow for the synthesis and subsequent impurity profiling of a drug substance derived from a this compound is essential for regulatory compliance and drug safety.

Workflow for Synthesis and Impurity Profiling cluster_synthesis Synthetic Pathway cluster_analysis Impurity Profiling 2_Bromopropiophenone This compound Derivative Reaction Reaction with Amine 2_Bromopropiophenone->Reaction Crude_API Crude API Reaction->Crude_API Purification Purification (e.g., Crystallization) Crude_API->Purification Final_API Final API Purification->Final_API HPLC HPLC/UHPLC Separation Final_API->HPLC Peak_Detection Peak Detection & Quantification HPLC->Peak_Detection Impurity_Isolation Impurity Isolation (if necessary) Peak_Detection->Impurity_Isolation Unknown Impurities Report Impurity Profile Report Peak_Detection->Report Known Impurities Structure_Elucidation Structure Elucidation (NMR, MS) Impurity_Isolation->Structure_Elucidation Structure_Elucidation->Report

Caption: Workflow for the synthesis of an API from a this compound derivative and subsequent impurity profiling.

Quantitative Data Summary

The following tables provide typical spectroscopic data for propiophenone-type structures. These values can serve as a reference for the structural validation of new derivatives.

Table 1: Typical ¹H NMR Chemical Shifts for Propiophenone Derivatives

ProtonsChemical Shift (δ, ppm)
Aromatic (ortho to C=O)7.8 - 8.1
Aromatic (meta, para)7.2 - 7.6
-CH(Br)-5.2 - 5.5
-CH₂- (next to C=O)2.9 - 3.2
-CH₃ (next to -CH(Br)-)1.8 - 2.1
-CH₃ (next to -CH₂-)1.1 - 1.3

Table 2: Typical ¹³C NMR Chemical Shifts for Propiophenone Derivatives

CarbonChemical Shift (δ, ppm)
C=O195 - 205
Aromatic (quaternary, attached to C=O)135 - 140
Aromatic (CH)128 - 134
-CH(Br)-40 - 50
-CH₂- (next to C=O)30 - 35
-CH₃15 - 25

Table 3: Characteristic IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)
C=O (Aryl Ketone)1680 - 1700
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2850 - 3000
C=C (Aromatic)1450 - 1600
C-Br500 - 650

Table 4: Common Mass Spectral Fragmentations

FragmentationDescription
[M-Br]⁺Loss of a bromine radical.
[C₆H₅CO]⁺Benzoyl cation (m/z = 105).
[C₆H₅]⁺Phenyl cation (m/z = 77).
α-cleavageCleavage of the bond between the carbonyl carbon and the α-carbon.

By employing a combination of these analytical techniques and following a structured workflow, researchers can confidently validate the structure of this compound derivatives, ensuring the quality and integrity of their research and development efforts.

References

A Comparative Guide to the Reactivity of Alpha-Haloketones in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of alpha-chloro, alpha-bromo, and alpha-iodo ketones, crucial intermediates in organic synthesis. Understanding their relative reactivity is paramount for reaction design, optimization, and the development of novel synthetic methodologies in drug discovery and materials science. This document presents quantitative data, detailed experimental protocols, and visual representations of key reaction pathways to facilitate a comprehensive understanding.

Introduction to Alpha-Haloketone Reactivity

Alpha-haloketones are a class of bifunctional compounds containing a carbonyl group and a halogen atom on the adjacent carbon. This unique arrangement results in two electrophilic centers: the carbonyl carbon and the alpha-carbon bearing the halogen. The reactivity of alpha-haloketones is significantly influenced by the nature of the halogen, the structure of the ketone, and the reaction conditions.

The primary factors governing the comparative reactivity of alpha-haloketones (α-chloro-, α-bromo-, and α-iodo ketones) are:

  • Carbon-Halogen Bond Strength: The C-X bond strength decreases down the group (C-Cl > C-Br > C-I). A weaker bond leads to a better leaving group, thus accelerating reactions where the halide is displaced.

  • Leaving Group Ability: The iodide ion (I⁻) is an excellent leaving group, followed by bromide (Br⁻), and then chloride (Cl⁻). This trend is a dominant factor in nucleophilic substitution reactions.

  • Inductive Effect: The electron-withdrawing nature of the carbonyl group increases the electrophilicity of the alpha-carbon, making it more susceptible to nucleophilic attack.[1]

Generally, the reactivity of alpha-haloketones in nucleophilic substitution reactions follows the order: α-iodoketone > α-bromoketone > α-chloroketone .

Quantitative Comparison of Reactivity: Nucleophilic Substitution

The enhanced reactivity of α-haloketones compared to their corresponding alkyl halides is substantial. This is primarily due to the electronic stabilization of the transition state by the adjacent carbonyl group in Sₙ2 reactions. The following table summarizes the relative rates of reaction of various chlorides with potassium iodide in acetone, highlighting the profound activating effect of the acetyl group (CH₃CO).

SubstrateRelative Rate (vs. n-Propyl Chloride)
n-Propyl Chloride (CH₃CH₂CH₂Cl)1
Allyl Chloride (CH₂=CHCH₂Cl)77
Benzyl Chloride (C₆H₅CH₂Cl)197
Phenacyl Chloride (C₆H₅COCH₂Cl) 105,000
Chloroacetone (CH₃COCH₂Cl) 35,700

Data sourced from "The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis".[1]

Key Reactions and Mechanistic Considerations

Nucleophilic Substitution (Sₙ2)

The reaction of alpha-haloketones with nucleophiles is a cornerstone of their synthetic utility. These reactions typically proceed via an Sₙ2 mechanism, involving a backside attack of the nucleophile on the alpha-carbon and displacement of the halide leaving group.

SN2_Mechanism Sₙ2 Reaction Pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R1 C1 C1 R1->C1 O O R2 X X Nu Nu⁻ C2 C2 C2_ts C2_ts C1->O C1->C2 C2->R2 C2->X R1_ts C1_ts C1_ts R1_ts->C1_ts O_ts O R2_ts X_ts X Nu_ts Nu Nu_ts->C2_ts forming C1_ts->O_ts C1_ts->C2_ts C2_ts->R2_ts C2_ts->X_ts breaking X_p X⁻ C2_p C2_p R1_p C1_p C1_p R1_p->C1_p O_p O R2_p Nu_p Nu C1_p->O_p C1_p->C2_p C2_p->R2_p C2_p->Nu_p Favorskii_Rearrangement Favorskii Rearrangement Pathway cluster_start α-Haloketone cluster_enolate Enolate Formation cluster_cyclopropanone Cyclopropanone Intermediate cluster_addition Nucleophilic Addition cluster_rearrangement Ring Opening cluster_product Product start R-CH(X)-C(=O)-CH₂-R' enolate R-CH(X)-C(O⁻)=CH-R' start->enolate Base (B⁻) cyclo R-CH-C(=O)-CH-R' (cyclopropanone) enolate->cyclo Intramolecular Sₙ2 add Tetrahedral Intermediate cyclo->add Nucleophile (Nu⁻) rearr Carbanion add->rearr Ring Opening prod R-CH(CO-Nu)-CH₂-R' rearr->prod Protonation Experimental_Workflow Workflow for Quantitative Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare equimolar solutions of α-haloketones and nucleophile B Initiate reactions at constant temperature A->B C Withdraw aliquots at regular intervals B->C D Quench reaction C->D E Titrate to determine reactant/product concentration D->E F Plot concentration vs. time E->F G Determine initial rates F->G H Calculate relative rate constants G->H

References

A Comparative Guide to the α-Bromination of Propiophenone: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of α-bromopropiophenone is a critical step in the development of various pharmaceutical compounds. This guide provides an objective comparison of different brominating agents for the α-bromination of propiophenone, supported by experimental data to inform the selection of the most suitable method based on yield, reaction conditions, and reagent handling.

Comparative Yields of Brominating Agents

The selection of a brominating agent significantly impacts the yield of α-bromopropiophenone. The following table summarizes the reported yields for various reagents under different reaction conditions.

Brominating AgentCatalyst/SolventTemperatureReaction TimeYield (%)Reference(s)
HBr / H₂O₂ H₂SO₄ / Solvent-freeRoom Temperature1 - 2 hours94%[1]
Elemental Bromine (Br₂) / AlCl₃ Dichloromethane (CH₂Cl₂)Not specifiedNot specifiedClose to quantitative[2]
Elemental Bromine (Br₂) / Salt Aqueous Saturated NaCl~50°CNot specifiedAlmost quantitative[3]
N-Bromosuccinimide (NBS) / SiO₂ MethanolRefluxNot specified93-96% (for acetophenone)[4]
N-Bromosuccinimide (NBS) / Acidic Al₂O₃ MethanolRefluxNot specified89% (for acetophenone)[5]
Pyridine Hydrobromide Perbromide Acetic Acid90°CNot specified85% (for 4-chloroacetophenone)[6]
Copper(II) Bromide (CuBr₂) Complex DichloromethaneNot specifiedNot specified80% (of aminated product)[7]
Copper(II) Bromide (CuBr₂) / Solvent Chloroform / Ethyl AcetateRefluxNot specified~60% (for acetophenone derivatives)[8]

Experimental Workflow

The general workflow for the α-bromination of propiophenone involves the reaction of the ketone with a brominating agent, followed by workup and purification of the product.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Propiophenone Propiophenone Reaction_Vessel Reaction Mixture Propiophenone->Reaction_Vessel Brominating_Agent Brominating Agent (e.g., Br₂, NBS, CuBr₂) Brominating_Agent->Reaction_Vessel Solvent_Catalyst Solvent / Catalyst Solvent_Catalyst->Reaction_Vessel Quenching Quenching (e.g., Water, Na₂CO₃ soln.) Reaction_Vessel->Quenching Reaction Completion Extraction Extraction (e.g., with CH₂Cl₂) Quenching->Extraction Washing Washing (e.g., with brine) Extraction->Washing Drying Drying (e.g., over Na₂SO₄) Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Dried Organic Phase Purification_Method Purification (e.g., Recrystallization, Distillation) Concentration->Purification_Method Final_Product α-Bromopropiophenone Purification_Method->Final_Product

General experimental workflow for the α-bromination of propiophenone.

Detailed Experimental Protocols

Below are detailed methodologies for the α-bromination of propiophenone using some of the most effective brominating agents.

Method 1: In situ Generation of Bromine with HBr/H₂O₂

This method offers a high yield and avoids the direct handling of liquid bromine.

  • Procedure: In a 500 mL round-bottom flask, add 13.4 g (0.1 mol) of propiophenone and 41.2 g (0.4 mol) of sodium bromide at room temperature. After stirring to create a uniform mixture, add 32.7 g (0.1 mol) of 30% sulfuric acid. Subsequently, slowly add 35.2 g (0.25 mol) of 27% hydrogen peroxide dropwise. Continue the reaction for 1-2 hours after the addition is complete. Monitor the reaction progress using TLC. Upon completion, stop stirring and allow the layers to separate. The organic phase should be washed with a saturated sodium carbonate solution and then with saturated saline. The combined organic phase is then dried over anhydrous magnesium sulfate and concentrated to yield α-bromopropiophenone.[1]

  • Reported Yield: 94%[1]

Method 2: Elemental Bromine in Aqueous Suspension

This protocol utilizes an aqueous salt solution to facilitate the bromination with elemental bromine, yielding an almost quantitative conversion.

  • Procedure: Suspend 45 parts of propiophenone in 45 parts of a saturated sodium chloride solution. With vigorous stirring, add 54 parts of bromine dropwise, which is covered with a saturated sodium chloride solution. Maintain the reaction mixture at approximately 50°C by heating. After the reaction has initiated, each added portion of bromine should decolorize immediately. Following the complete addition of bromine, the α-bromopropiophenone is washed with water and a soda solution, dried with calcium chloride, and distilled under vacuum.[3]

  • Reported Yield: Almost quantitative[3]

Method 3: N-Bromosuccinimide (NBS) with Acid Catalyst

NBS is a solid and therefore easier to handle than liquid bromine. This method requires a sulfonic acid catalyst.

  • Procedure: Dissolve 3.35 g (25 mmol) of propiophenone in approximately 5 mL of acetonitrile. To this stirred solution, add 5 g (28 mmol) of N-bromosuccinimide (NBS) followed by 0.48 g (2.8 mmol) of p-toluenesulfonic acid. Connect a condenser to the flask and heat the reaction mixture to 65-70°C for 2 to 3 hours, monitoring the disappearance of the starting material. After the reaction is complete, add 20 mL of deionized water and 20 mL of dichloromethane (DCM). Then, add 20 mL of a 5% sodium carbonate solution. After stirring for 30 minutes, separate the DCM layer, wash it again with 20 mL of the sodium carbonate solution, and finally with 20 mL of a brine solution. Dry the organic layer over anhydrous sodium sulfate.[9]

  • Note: The amount of acetonitrile should be kept minimal, as excess solvent can reduce the yield.[9]

Method 4: Copper(II) Bromide

Copper(II) bromide serves as a brominating agent, and this method is often used for substrates that may be sensitive to more aggressive reagents.

  • Procedure (for 4-hydroxypropiophenone): In a reaction vessel, add finely powdered cupric bromide to a mixed solvent of ethyl acetate and chloroform. Add a solution of 4-hydroxypropiophenone in the same solvent mixture. Heat the reaction at the reflux temperature of the solvents (60-80°C) for approximately 0.5 to 1 hour.[10]

  • Reported Yield (for 4-hydroxypropiophenone): 95%[10]

Conclusion

The choice of brominating agent for the α-bromination of propiophenone depends on several factors including the desired yield, scale of the reaction, and safety considerations. For high yields, the in situ generation of bromine using HBr/H₂O₂ and the use of elemental bromine in an aqueous salt suspension are excellent options. N-Bromosuccinimide offers a safer alternative to liquid bromine and can also provide high yields, particularly with the use of a suitable catalyst. Copper(II) bromide is a milder reagent that can be effective, especially for more sensitive substrates. Researchers should consider these factors and the detailed protocols provided to select the most appropriate method for their specific needs.

References

2'-Bromopropiophenone: A Comparative Guide to its Efficacy in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2'-Bromopropiophenone, an α-bromoketone, serves as a versatile intermediate in a variety of organic reactions crucial for the synthesis of pharmaceuticals and other complex molecules. Its reactivity, centered around the electrophilic carbonyl carbon and the adjacent carbon bearing a bromine atom, allows for the construction of diverse molecular architectures. This guide provides a comparative analysis of the efficacy of this compound in several key reaction types, supported by available experimental data and detailed protocols.

Nucleophilic Substitution Reactions: Synthesis of Cathinone Derivatives

A primary application of this compound is in nucleophilic substitution reactions, particularly with primary and secondary amines, to yield cathinone derivatives. These compounds are of significant interest in medicinal chemistry and drug development. The reaction typically proceeds by the displacement of the bromide ion by the amine nucleophile.

Comparison with Alternatives:

The choice of the α-haloketone starting material can influence reaction outcomes. While direct comparative studies are not extensively documented in readily available literature, the principles of nucleophilic substitution suggest that α-bromoketones like this compound are generally more reactive than their α-chloro counterparts due to the better leaving group ability of bromide. However, factors such as steric hindrance on both the ketone and the amine, as well as reaction conditions, play a crucial role in determining the yield and reaction rate.

Experimental Protocol: Synthesis of a Cathinone Derivative

The following protocol outlines a general procedure for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., methylamine)

  • Solvent (e.g., acetonitrile, isopropanol)

  • Base (e.g., triethylamine, potassium carbonate) - optional, to neutralize the HBr byproduct.

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the primary amine (1-2 equivalents) to the solution. If a salt of the amine is used, an external base is required.

  • The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the amine. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is then subjected to a standard aqueous work-up to remove any inorganic salts and unreacted starting materials.

  • The crude product is purified by a suitable method, such as column chromatography or recrystallization, to afford the desired cathinone derivative.

Table 1: Hypothetical Comparison of α-Haloketones in Amination Reactions

α-HaloketoneAmineConditionsYield (%)Reaction Time (h)
This compoundMethylamineAcetonitrile, RT~85-952-4
2'-ChloropropiophenoneMethylamineAcetonitrile, Reflux~70-858-12
2'-Bromo-4'-methylpropiophenoneMethylamineAcetonitrile, RT~80-903-5

Note: This table is illustrative and based on general reactivity principles. Actual results may vary.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in solvent B Add primary amine A->B C Stir at specified temperature (RT to Reflux) B->C D Monitor by TLC C->D E Solvent removal D->E Reaction complete F Aqueous work-up E->F G Purification (Chromatography/Recrystallization) F->G H Desired Cathinone Derivative G->H

Caption: General workflow for the synthesis of cathinone derivatives.

Darzens Condensation: Formation of Glycidic Esters

The Darzens condensation is a reaction between a ketone and an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. This compound can serve as the ketone component in this reaction.

Comparison with Alternatives:

The reactivity of the ketone is a key factor in the Darzens reaction. Aromatic ketones like this compound are generally less reactive than aliphatic ketones due to steric hindrance and electronic effects. The choice of the α-haloester also influences the reaction, with α-bromoesters being more reactive than α-chloroesters.[1]

Experimental Protocol: Darzens Condensation with this compound

Materials:

  • This compound

  • Ethyl chloroacetate (or ethyl bromoacetate)

  • Base (e.g., sodium ethoxide, potassium tert-butoxide)

  • Anhydrous solvent (e.g., diethyl ether, benzene)

Procedure:

  • In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a condenser with a drying tube, the base is suspended in the anhydrous solvent.

  • A mixture of this compound (1 equivalent) and the α-haloester (1-1.2 equivalents) is added dropwise to the stirred suspension of the base at a controlled temperature (often 0-10 °C).

  • After the addition is complete, the reaction mixture is stirred for several hours at room temperature or with gentle heating.

  • The reaction is quenched by the addition of cold water or a saturated ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable solvent.

  • The combined organic extracts are washed, dried, and the solvent is evaporated.

  • The resulting crude glycidic ester is purified by vacuum distillation or column chromatography.

Table 2: Expected Outcome of Darzens Condensation with Different Ketones

Ketoneα-HaloesterBaseExpected Yield
This compoundEthyl chloroacetateSodium ethoxideModerate
AcetophenoneEthyl chloroacetateSodium ethoxideGood
CyclohexanoneEthyl bromoacetatePotassium tert-butoxideHigh

Note: This table provides a qualitative comparison based on general reactivity trends.

darzens_pathway ketone This compound intermediate Halohydrin Intermediate haloester α-Haloester enolate Enolate of α-Haloester haloester->enolate Deprotonation base Base enolate->intermediate Nucleophilic attack on ketone product α,β-Epoxy Ester (Glycidic Ester) intermediate->product Intramolecular SN2

Caption: Signaling pathway of the Darzens condensation.

Other Reaction Types

Favorskii Rearrangement: This reaction involves the rearrangement of α-halo ketones in the presence of a strong base to form carboxylic acid derivatives. For this compound, treatment with a base like sodium hydroxide would be expected to yield a rearranged carboxylic acid. The reaction proceeds through a cyclopropanone intermediate. The use of an alkoxide base, such as sodium methoxide, would lead to the corresponding ester.

Reformatsky Reaction: While the classical Reformatsky reaction involves an α-haloester and a carbonyl compound in the presence of zinc, variations exist where α-haloketones can be employed. The reaction of this compound with an organozinc reagent derived from an α-haloester could potentially lead to the formation of β-hydroxy ketones.

Perkow Reaction: This reaction occurs between a trialkyl phosphite and an α-haloketone to produce a vinyl phosphate. This compound would be expected to react with a phosphite, such as triethyl phosphite, where the phosphorus atom attacks the carbonyl carbon, leading to the formation of an enol phosphate. This reaction is often a competing pathway to the Michaelis-Arbuzov reaction.

Data Presentation Summary:

Currently, there is a notable lack of specific, quantitative, and comparative experimental data in the publicly accessible scientific literature for the efficacy of this compound in the Darzens, Favorskii, Reformatsky, and Perkow reactions. The information available is largely mechanistic and qualitative. Further experimental studies are required to generate the data necessary for a comprehensive quantitative comparison with alternative α-haloketones in these reaction types. The provided tables are therefore based on established principles of organic reactivity and should be considered illustrative. Researchers are encouraged to perform their own optimization and comparative studies to determine the most effective reagents and conditions for their specific synthetic goals.

References

A Comparative Analysis of Synthetic Intermediates: 2'-Bromopropiophenone vs. Direct Reductive Amination in Cathinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted cathinones, a class of compounds with significant interest in pharmaceutical and neuroscience research, relies on efficient and reliable synthetic methodologies. A common pathway involves the use of α-haloketone intermediates, such as 2'-bromopropiophenone and its derivatives. However, alternative routes that bypass these halogenated intermediates, such as direct reductive amination, are also employed. This guide provides an objective comparison of these two synthetic strategies, focusing on the synthesis of mephedrone (4-methylmethcathinone) as a representative example. The performance of each route is evaluated based on reaction yield, complexity, and safety considerations, with supporting experimental data and detailed protocols.

Executive Summary

The traditional synthesis of many substituted cathinones proceeds via an α-brominated propiophenone intermediate. This method is well-established and can provide good yields. However, it involves the use of hazardous reagents like elemental bromine and generates corrosive byproducts. An alternative approach is the direct reductive amination of the corresponding propiophenone, which offers a potentially safer and more streamlined one-pot synthesis, though yields and reaction conditions can vary significantly depending on the specific reductive amination method employed. The choice between these intermediates and synthetic routes will depend on the specific research goals, available resources, and desired scale of synthesis.

Comparison of Synthetic Routes

The following table summarizes the key quantitative and qualitative differences between the two primary synthetic routes to mephedrone from 4-methylpropiophenone.

ParameterRoute 1: α-Bromination IntermediateRoute 2: Direct Reductive Amination
Key Intermediate 2-Bromo-4'-methylpropiophenoneImine/Enamine (transient)
Overall Yield ~45% (for mephedrone synthesis)[1][2]Highly variable, can be comparable to or lower than the bromination route depending on the method.
Reaction Steps Two distinct steps: Bromination, then Amination.Typically a one-pot reaction.
Key Reagents Bromine, MethylamineAn amine source (e.g., ammonium formate) and a reducing agent (e.g., formic acid).
Reaction Time Bromination: ~30 min to a few hours; Amination: ~4 hours.[3]Can range from a few hours to over 24 hours depending on the specific protocol.[4]
Safety Profile Involves the use of highly corrosive and toxic liquid bromine.[5]Avoids elemental bromine, but can involve high temperatures and the use of flammable solvents or other hazardous reagents.
Byproducts Hydrogen bromide (corrosive gas).[5]Water, carbon dioxide, and other byproducts depending on the specific reagents used.

Experimental Protocols

Route 1: Synthesis of Mephedrone via 2-Bromo-4'-methylpropiophenone

This two-step process first involves the bromination of 4-methylpropiophenone to yield the α-bromoketone intermediate, which is then reacted with methylamine.

Step 1: Bromination of 4-Methylpropiophenone

  • Materials: 4-methylpropiophenone, bromine, glacial acetic acid, 48% hydrobromic acid.

  • Procedure:

    • Dissolve 4-methylpropiophenone (e.g., 37g, 250mmol) in glacial acetic acid (125mL).

    • Add a catalytic amount of 48% hydrobromic acid (1mL).

    • Slowly add bromine dropwise to the stirred solution.

    • Continue stirring at room temperature until the reaction is complete (typically monitored by the disappearance of the bromine color).

    • The resulting solution containing 2-bromo-4'-methylpropiophenone is often used directly in the next step without purification. A theoretical yield of 100% (57g) is often assumed for the crude product.[1][2]

Step 2: Amination of 2-Bromo-4'-methylpropiophenone

  • Materials: 2-bromo-4'-methylpropiophenone solution from Step 1, methylamine hydrochloride, sodium hydroxide, toluene, hydrochloric acid.

  • Procedure:

    • In a separate flask, prepare a solution of methylamine freebase by reacting methylamine hydrochloride (e.g., 13.5g) with a solution of sodium hydroxide (e.g., 7.9g in 20mL water).

    • Add the crude 2-bromo-4'-methylpropiophenone solution (e.g., 11.4g, 50mmol) to a stirred solution of the methylamine.

    • The reaction mixture is stirred, and often refluxed, for several hours to facilitate the substitution reaction.

    • After cooling, the organic layer is separated, washed, and the mephedrone freebase is extracted.

    • The freebase is then converted to the hydrochloride salt by the addition of hydrochloric acid.

    • The resulting precipitate is filtered and recrystallized to yield mephedrone hydrochloride. The reported yield for this step is approximately 45% (4.8g).[1][2]

Route 2: Direct Reductive Amination of Propiophenone (Leuckart Reaction)

The Leuckart reaction is a method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[6] This one-pot method avoids the need for a halogenated intermediate.

  • Materials: Propiophenone (or a substituted propiophenone like 4-methylpropiophenone), ammonium formate (or formamide and formic acid).

  • Procedure:

    • A mixture of the propiophenone and a molar excess of ammonium formate is heated.

    • The reaction temperature is typically high, often between 160-185°C.[7]

    • The reaction is heated for an extended period, which can be several hours.

    • The progress of the reaction is monitored by techniques such as TLC or GC.

    • Upon completion, the reaction mixture is cooled and worked up to isolate the amine product. This typically involves neutralization and extraction.

    • The final product can be purified by distillation or crystallization of a salt form.

It is important to note that yields for the Leuckart reaction can be highly variable and are often lower than for multi-step syntheses. The high temperatures required can also lead to side reactions and decomposition of the product.

Reaction Workflows and Mechanisms

The following diagrams illustrate the general workflows for the two synthetic routes.

Synthetic Route 1: α-Bromination Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Amination A Propiophenone Derivative C α-Bromopropiophenone Intermediate (e.g., this compound) A->C Bromination B Bromine (Br2) B->C E Substituted Cathinone C->E Nucleophilic Substitution D Amine (e.g., Methylamine) D->E

Fig. 1: Workflow for the α-Bromination Pathway.

Synthetic Route 2: Direct Reductive Amination cluster_0 One-Pot Reaction A Propiophenone Derivative D Substituted Cathinone A->D Reductive Amination B Amine Source (e.g., Ammonium Formate) B->D C Reducing Agent (e.g., Formic Acid) C->D

Fig. 2: Workflow for the Direct Reductive Amination Pathway.

Conclusion

The choice between utilizing this compound (and its analogs) as a synthetic intermediate and pursuing a direct reductive amination strategy for the synthesis of substituted cathinones involves a trade-off between established, higher-yield two-step processes and potentially safer, more streamlined one-pot methods. The α-bromination route is well-documented and can provide good yields, but necessitates the handling of hazardous materials. Direct reductive amination, such as the Leuckart reaction, avoids the use of elemental bromine but may require harsher reaction conditions and can result in lower yields. The optimal synthetic strategy will therefore be dictated by the specific requirements of the research, including the desired scale of the reaction, available equipment, and safety infrastructure. Further research into optimizing reductive amination protocols could make this a more attractive and widely applicable alternative to the traditional α-bromoketone pathway.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2'-Bromopropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 2'-Bromopropiophenone, a common intermediate in organic synthesis, requires careful management due to its hazardous properties. This guide provides essential, step-by-step procedures for its safe disposal, aligning with standard safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1] This compound is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[2][3] It is also a lachrymator, a substance that can cause tearing.[1][2]

Essential PPE includes:

  • Chemical splash goggles[1][2]

  • Appropriate chemical-resistant gloves[1][2]

  • Protective clothing to prevent skin exposure[1][2]

  • A NIOSH/MSHA-approved respirator[1][2]

Store this compound in a tightly closed container in a refrigerated (below 4°C/39°F) and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][2]

Quantitative Safety Data

The following table summarizes key quantitative data for this compound, crucial for safe handling and disposal decisions.

PropertyValueCitation(s)
Molecular Formula C₉H₉BrO[1][2]
Molecular Weight 213.07 g/mol [2]
Boiling Point 245-250 °C @ 760 mmHg[2][4]
Density 1.4000 g/cm³ at 25 °C[2][4]
Flash Point 113 °C (235.4 °F) - closed cup[4]
UN Number 2810[1][2]
Hazard Class 6.1 (Toxic)[1][2]
Packing Group III[1][2]
Storage Temperature 2-8°C (Refrigerated)[3][4]

Step-by-Step Disposal Protocol

As a halogenated organic compound, this compound must be disposed of as hazardous waste.[2][5][6][7] It is critical to segregate it from non-halogenated waste streams to prevent dangerous reactions and to facilitate proper treatment, which is often high-temperature incineration.[5][6][7]

Laboratory-Scale Disposal Procedure:

  • Waste Identification and Segregation:

    • Clearly identify the waste as "Halogenated Organic Waste" and specifically list "this compound" as a constituent.[5][6][8]

    • Never mix this compound waste with non-halogenated organic solvents, acids, bases, or other reactive waste types.[5][6]

  • Container Selection and Labeling:

    • Use a designated, compatible, and leak-proof container with a secure screw-top cap.[6][8] The original reagent bottle, if empty and clean, can be repurposed for this.

    • Affix a hazardous waste label to the container before adding any waste.[5][8]

    • The label must include the words "Hazardous Waste," the full chemical name of all contents with approximate percentages, and the associated hazard pictograms (e.g., toxic, irritant).[4][5]

  • Waste Collection:

    • Perform all transfers of waste into the container within a certified chemical fume hood to minimize inhalation exposure.[1]

    • Carefully pour the waste into the designated container, avoiding splashes.

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[7]

    • Keep the waste container tightly sealed at all times, except when actively adding waste.[6][8]

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

    • The storage area should be well-ventilated and have secondary containment to capture any potential leaks.[7]

  • Arranging for Disposal:

    • Once the waste container is full or has been stored for the maximum period allowed by your institution's policy (often a few months), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][9]

Spill Cleanup Procedure

In the event of a spill, immediately evacuate the area if the spill is large or if you are not trained to handle it. For small spills:

  • Ensure adequate ventilation.[2]

  • Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1][2]

  • Carefully collect the absorbed material and place it into a labeled hazardous waste container.[1]

  • Clean the spill area with soap and water.

  • Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G Figure 1: this compound Disposal Workflow A Identify Waste (this compound) B Characterize as Halogenated Organic Waste A->B C Select & Label Compatible Container B->C D Transfer Waste in Fume Hood C->D E Securely Seal Container D->E F Store in Satellite Accumulation Area E->F G Arrange for EHS Pickup F->G H Final Disposal by Licensed Contractor G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.[2]

References

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